Tetradecyl 3,4,5-trihydroxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tetradecyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-21(25)17-15-18(22)20(24)19(23)16-17/h15-16,22-24H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWQGCZOPQEUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171296 | |
| Record name | Myristyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18244-73-0 | |
| Record name | Tetradecyl gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18244-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristyl gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018244730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myristyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl 3,4,5-trihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTYL GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88H62MZX2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Tetradecyl 3,4,5-trihydroxybenzoate: From Chemical Structure to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecyl 3,4,5-trihydroxybenzoate, an ester of gallic acid and tetradecanol, is a molecule of significant interest in the scientific community, particularly in the fields of oncology and materials science. This technical guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and biological activities, with a focus on its potential applications in drug development.
Section 1: Chemical Identity and Physicochemical Properties
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . It is also commonly known by its synonyms, Myristyl gallate and Gallic acid tetradecyl ester.[1]
The chemical structure consists of a gallic acid moiety, characterized by a benzene ring substituted with three hydroxyl groups at positions 3, 4, and 5, and a carboxyl group. This carboxyl group is esterified with a tetradecyl (or myristyl) alcohol, a 14-carbon saturated fatty alcohol.
Below is a two-dimensional representation of the chemical structure of this compound:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add gallic acid (1.0 equivalent), tetradecanol (1.1-1.5 equivalents), and a suitable solvent such as toluene. [2]2. Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1-0.3 equivalents). [3]3. Reflux and Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux at a temperature of 115-125°C. [3]The azeotropic mixture of toluene and water will distill, with the water being collected in the Dean-Stark trap, driving the equilibrium towards the ester product.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-7 hours. [3]5. Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene by rotary evaporation under reduced pressure.
-
Crystallization: Dissolve the resulting crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
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Isolation and Drying: Collect the crystalline product by vacuum filtration, washing with a small amount of cold ethanol to remove any remaining impurities. Dry the purified this compound under vacuum to obtain a white to off-white solid.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the quantitative analysis of this compound, ensuring its purity and stability in various formulations.
HPLC Protocol:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation: The HPLC method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness to ensure reliable and reproducible results. [4]
Section 3: Biological Activity and Therapeutic Potential
This compound has demonstrated significant biological activity, particularly as a potential anticancer agent. Its mechanism of action appears to be multifaceted, primarily involving the induction of apoptosis in cancer cells.
Anticancer Activity and Cytotoxicity
Studies have shown that gallic acid and its esters, including the dodecyl ester (a close structural analog), can inhibit the growth of various tumor cells. [5]The cytotoxic effects are often dose- and time-dependent. For instance, dodecyl gallate exhibited an IC50 value of 31.15 µM at 24 hours in MG-63 human osteosarcoma cells. [5]While specific IC50 values for this compound are not as widely reported, its structural similarity to other cytotoxic gallates suggests a comparable level of activity.
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which this compound is thought to exert its anticancer effects is through the induction of apoptosis, or programmed cell death.
Signaling Pathway for Apoptosis Induction:
Caption: Proposed signaling pathway for apoptosis induction by this compound.
Key molecular events in this pathway include:
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Modulation of Bcl-2 Family Proteins: Treatment with gallate esters has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. [5]This shift in balance is a critical step in initiating the intrinsic apoptotic pathway.
-
Mitochondrial Dysfunction: The altered Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.
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Caspase Activation: Cytochrome c in the cytoplasm forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.
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Execution of Apoptosis: Activated caspase-3 is responsible for cleaving a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell death. [5]
Section 4: Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling procedures. General safety measures include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of dust or contact with skin and eyes. [6][7]
Conclusion
This compound is a promising molecule with well-defined chemical properties and demonstrated biological activity. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers to further explore its potential. The compelling evidence for its anticancer activity, particularly its ability to induce apoptosis through the mitochondrial pathway, makes it a strong candidate for further investigation in the development of novel cancer therapeutics. Future research should focus on elucidating its in vivo efficacy, pharmacokinetic profile, and safety in preclinical models to pave the way for potential clinical applications.
References
- Preparation method of gallic acid alcohol ester. CN101643418A.
- Process for preparing propyl gallate. CN1371899A.
- Direct synthesis process of propyl gallate with Tala powder. CN1887850A.
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MYRISTYL GALLATE. ChemSrc. Available at: [Link]
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Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. Available at: [Link]
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Green synthesis of new and natural diester based on gallic acid and polyethylene glycol. Green Chemistry Letters and Reviews. Available at: [Link]
- Method of synthesizing alkyl gallates. WO2001030299A2.
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Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy. PMC. Available at: [Link]
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Anticancer Molecular Mechanisms of Epigallocatechin Gallate: An Updated Review on Clinical Trials. PMC. Available at: [Link]
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Study on the effect of processing methods on the total polyphenol, 2,3,5,4'-tetrahydroxystilben- 2-O-β-D-glucoside, and physc. SciELO. Available at: [Link]
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Effect of 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate on the... ResearchGate. Available at: [Link]
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SDS (Safety Data Sheet) - Myristyl Lactate. Making Cosmetics. Available at: [Link]
- Process for the preparation of gallic acid esters of alcohols having at least 7 carbon atoms. US2623897A.
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Dodecyl gallate induces apoptosis by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins in human osteosarcoma cells. PMC. Available at: [Link]
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(−)-Epigallocatechingallate induces apoptosis in B lymphoma cells via caspase-dependent pathway and Bcl-2 family protein modulation. PMC. Available at: [Link]
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A stability indicating RP-HPLC method for Propyl Gallate in pharmaceutical syrup formulations. ResearchGate. Available at: [Link]
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Preparation of esters of gallic acid with higher primary alcohols. ResearchGate. Available at: [Link]
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Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. NIH. Available at: [Link]
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Enzymatic Synthesis of Myristyl Myristate. Estimation of Parameters and Optimization Of the Process. ResearchGate. Available at: [Link]
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Methyl Gallate Suppresses Tumor Development by Increasing Activation of Caspase3 and Disrupting Tumor Angiogenesis in Melanoma. PMC. Available at: [Link]
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Green tea constituent epigallocatechin-3-gallate and induction of apoptosis and cell cycle arrest in human carcinoma cells. PubMed. Available at: [Link]
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Analytical Methods. RSC Publishing. Available at: [Link]
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Prenylated Flavonoids with Selective Toxicity against Human Cancers. MDPI. Available at: [Link]
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Enzymatic gallic acid esterification. PubMed. Available at: [Link]
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Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications. MDPI. Available at: [Link]
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Anticancer Molecular Mechanisms of Epigallocatechin Gallate: An Updated Review on Clinical Trials. ResearchGate. Available at: [Link]
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. AZoM. Available at: [Link]
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Preparation of esters of gallic acid with higher primary alcohols. TNO Repository. Available at: [Link]
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Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Semantic Scholar. Available at: [Link]
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Induction of apoptosis in prostate cancer cell lines by the green tea component, (-)-epigallocatechin-3-gallate. PubMed. Available at: [Link]
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cytotoxicity ic50 values: Topics by Science.gov. Science.gov. Available at: [Link]
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Validation and Greenness assessment of UPLC Method for bioanalysis of Bilastine in mice PK study. International Journal of Pharmaceutics and Drug Analysis. Available at: [Link]
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Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate. PMC. Available at: [Link]
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Quality by Design-Driven HPLC Method Development for Quantification of Resveratrol in Bulk and Pharmaceutical Dosage Form and it. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
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Epigallocatechin gallate triggers apoptosis by suppressing de novo lipogenesis in colorectal carcinoma cells. PMC. Available at: [Link]
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Quantitation of Propyl Gallate in an Active Pharmaceutical Ingredient (API) Using High‐Low Chromatography. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to Myristyl Gallate: Physicochemical Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl gallate, also known as tetradecyl 3,4,5-trihydroxybenzoate, is an ester formed from the naturally occurring phenolic compound gallic acid and the long-chain fatty alcohol, myristyl alcohol. This molecular structure bestows myristyl gallate with a unique combination of properties: the potent antioxidant and free-radical scavenging capabilities of the gallate moiety, and the lipophilicity imparted by the 14-carbon myristyl chain. This dual nature makes it a compound of significant interest in the pharmaceutical, cosmetic, and food industries, where it can function as a lipophilic antioxidant, offering stability to oil-based formulations and potentially enhancing the penetration of active ingredients into lipid membranes. This technical guide provides a comprehensive overview of the physical and chemical properties of myristyl gallate, supported by scientific principles and experimental insights.
Molecular Structure and Identification
Myristyl gallate is chemically identified by the following:
-
IUPAC Name: this compound
-
CAS Number: 18244-73-0[1]
-
Molecular Formula: C₂₁H₃₄O₅[1]
-
Molecular Weight: 366.49 g/mol [1]
The structure consists of a gallic acid core, characterized by a benzene ring substituted with three hydroxyl groups at positions 3, 4, and 5, and a carboxyl group. The carboxyl group is esterified with myristyl alcohol (1-tetradecanol), a 14-carbon saturated fatty alcohol.
Caption: Free radical scavenging by myristyl gallate.
The lipophilic nature of the myristyl chain influences the antioxidant efficacy of myristyl gallate in different systems. In oil-in-water emulsions, the long alkyl chain is expected to orient the molecule at the oil-water interface, a critical location for inhibiting lipid peroxidation. Studies on various alkyl gallates have shown that the length of the alkyl chain can significantly impact the antioxidant activity in multiphasic systems, with medium-chain gallates often exhibiting optimal performance in emulsions. [2]
Synthesis and Purification
Myristyl gallate is typically synthesized through the esterification of gallic acid with myristyl alcohol.
Experimental Protocol: Fischer Esterification of Gallic Acid with Myristyl Alcohol
This protocol is a generalized procedure based on the Fischer esterification of carboxylic acids with alcohols.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine gallic acid (1 equivalent), myristyl alcohol (1.1-1.5 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). A suitable solvent that forms an azeotrope with water, such as toluene, should be used to facilitate the removal of water.
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed as an azeotrope and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude myristyl gallate.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or hexane/ethyl acetate) to yield pure myristyl gallate.
Caption: General workflow for myristyl gallate synthesis.
Spectroscopic Characterization
While experimental spectra for myristyl gallate were not found in the searched literature, the expected key features based on its structure are outlined below.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Protons: A singlet in the aromatic region (δ 6.5-7.5 ppm) corresponding to the two equivalent protons on the gallate ring.
-
Alkyl Chain Protons:
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A triplet corresponding to the methylene group adjacent to the ester oxygen (-O-CH₂-).
-
A complex multiplet for the methylene groups in the middle of the myristyl chain.
-
A triplet for the terminal methyl group (-CH₃).
-
-
Hydroxyl Protons: Broad singlets for the three phenolic hydroxyl groups, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) for the ester carbonyl carbon.
-
Aromatic Carbons: Signals in the aromatic region (δ 100-150 ppm) for the carbons of the gallate ring.
-
Alkyl Chain Carbons: A series of signals in the upfield region (δ 10-70 ppm) corresponding to the carbons of the myristyl chain.
FT-IR (Fourier-Transform Infrared) Spectroscopy:
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O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.
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C-H Stretching: Sharp peaks around 2850-2960 cm⁻¹ corresponding to the C-H bonds of the myristyl chain.
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C=O Stretching: A strong absorption band around 1680-1710 cm⁻¹ for the ester carbonyl group.
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C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region due to the aromatic ring.
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C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and phenol groups.
Applications and Field-Proven Insights
The unique properties of myristyl gallate make it a valuable ingredient in various applications, particularly in the cosmetic and pharmaceutical industries.
-
Lipophilic Antioxidant: In anhydrous or lipid-based formulations such as ointments, creams, and lotions, myristyl gallate can effectively prevent the oxidation of sensitive oils and active ingredients, thereby extending the shelf life and maintaining the efficacy of the product.
-
Emulsion Stabilization: The amphiphilic nature of myristyl gallate suggests it may help to stabilize oil-in-water emulsions by localizing at the interface.
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Enhanced Skin Penetration: The lipophilic myristyl chain may facilitate the penetration of the gallate moiety into the stratum corneum, potentially delivering its antioxidant benefits to the skin. This makes it a promising candidate for anti-aging and sun care formulations. Myristyl esters, in general, are used as skin conditioning agents in a variety of cosmetic products. [3]
Safety and Toxicology
Specific safety and toxicology data for myristyl gallate is limited. However, information on related compounds provides some insight. Gallic acid is generally recognized as safe (GRAS). Other alkyl gallates, such as propyl gallate, have been assessed for their safety in cosmetics and are considered safe for use at low concentrations. [4]Myristic acid and its esters are also considered safe for use in cosmetics. [3]As with any chemical, it is recommended to handle myristyl gallate with appropriate personal protective equipment in a well-ventilated area.
Conclusion
Myristyl gallate is a promising lipophilic antioxidant with a unique combination of properties derived from its gallic acid and myristyl alcohol components. Its strong antioxidant potential, coupled with its expected solubility in oils and lipids, makes it a valuable ingredient for stabilizing a wide range of cosmetic and pharmaceutical formulations. Further research to determine its experimental physical properties, such as its melting point and specific solubility in various cosmetic ingredients, as well as in-depth toxicological studies, will be beneficial for its broader application. The synthesis of myristyl gallate is achievable through standard esterification procedures, and its structure can be readily confirmed by modern spectroscopic techniques. As the demand for effective and stable antioxidants continues to grow, myristyl gallate presents a compelling option for formulators and researchers in drug development and cosmetic science.
References
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Propyl Gallate. (n.d.). In DrugBank. Retrieved from [Link]
- Reda, S. M. (2015).
- Fukumoto, L. R., & Mazza, G. (2000). Assessing antioxidant and prooxidant activities of phenolic compounds. Journal of Agricultural and Food Chemistry, 48(8), 3597–3604.
- Sorensen, A. D., Haahr, A. M., Becker, E. M., Skibsted, L. H., & Bergenståhl, B. (2015). Antioxidant activity of alkyl gallates and glycosyl alkyl gallates in fish oil in water emulsions: relevance of their surface active properties and of the type of emulsifier. Journal of agricultural and food chemistry, 63(36), 8034–8042.
- Final report of the amended safety assessment of myristic acid and its salts and esters as used in cosmetics. (2010). International journal of toxicology, 29(4_suppl), 159S–184S.
- Garrido, J., Borges, F., Garrido, E. M., & Reis, S. (2011). Studies on the food additive propyl gallate: Synthesis, structural characterization, and evaluation of the antioxidant activity.
- Fischer, E. (1908). Veresterung von Hydroxysäuren. Berichte der deutschen chemischen Gesellschaft, 41(3), 2875–2891.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
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MYRISTYL GALLATE | CAS#:18244-73-0 | Chemsrc. (n.d.). Retrieved from [Link]
- Final Report on the Safety Assessment of Propyl Gallate. (1985). Journal of the American College of Toxicology, 4(3), 115–143.
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A Technical Guide to the Organic Solvent Solubility of Tetradecyl 3,4,5-trihydroxybenzoate
Abstract
Tetradecyl 3,4,5-trihydroxybenzoate, also known as Tetradecyl Gallate, is an alkyl ester of gallic acid increasingly recognized for its potent antioxidant properties.[1] As a lipophilic derivative of a naturally occurring polyphenol, its application spans the pharmaceutical, cosmetic, and food science industries, where it serves as a stabilizer to prevent the oxidative degradation of fats and oils.[1] The efficacy and formulation of Tetradecyl Gallate are critically dependent on its solubility in various organic solvents. This guide provides a comprehensive overview of the principles governing its solubility, a compilation of available solubility data, and a detailed, field-proven protocol for its empirical determination. This document is intended for researchers, formulation scientists, and quality control professionals engaged in the development of products containing this versatile antioxidant.
Introduction: The Significance of Solubility
This compound (Figure 1) is a fascinating molecule, structurally characterized by two distinct moieties: a polar, hydrophilic trihydroxybenzoate (gallate) head and a long, nonpolar, lipophilic 14-carbon alkyl (tetradecyl) tail. This amphiphilic nature is the primary determinant of its solubility profile and, consequently, its utility.
-
In Drug Development: Solubility dictates the choice of solvents for synthesis, purification, and the preparation of stock solutions for in-vitro and in-vivo testing. For formulation, understanding solubility is paramount for developing stable and bioavailable delivery systems, from topical creams to injectable lipid emulsions.
-
In Cosmetics and Food Science: As an antioxidant, Tetradecyl Gallate must be effectively solubilized and dispersed within a product matrix (e.g., oils, fats, emulsions) to exert its protective effects against rancidity and degradation.[1]
A thorough understanding of its behavior in organic solvents is not merely academic; it is a foundational requirement for successful product development and quality control.
Figure 1. Chemical Structure of this compound
Physicochemical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like." This adage is a simplified expression of the complex intermolecular forces at play between the solute (Tetradecyl Gallate) and the solvent molecules.
-
The Hydrophilic Head: The gallate portion of the molecule contains three hydroxyl (-OH) groups. These groups are capable of forming strong hydrogen bonds with polar solvents, such as alcohols (e.g., ethanol, methanol) and other solvents with hydrogen bond accepting/donating capabilities (e.g., DMSO, DMF).
-
The Lipophilic Tail: The 14-carbon tetradecyl chain is a significant nonpolar feature. This long alkyl chain interacts favorably with nonpolar or moderately polar solvents through van der Waals forces. It is the primary driver for solubility in oils, fats, and lipophilic organic solvents.
The interplay between these two features means that Tetradecyl Gallate's solubility is a spectrum. It is expected to exhibit poor solubility in highly polar solvents that cannot effectively solvate the long alkyl chain, and similarly poor solubility in extremely nonpolar solvents (like hexane) that cannot interact with the polar gallate head. Its optimal solubility is often found in solvents of intermediate polarity, which can effectively interact with both ends of the molecule.
Studies on related alkyl gallates confirm this trend: increasing the length of the alkyl chain enhances hydrophobicity and can limit solubility in many organic solvents while improving it in oils and fats.[2]
Solubility Data for Alkyl Gallates
While specific quantitative solubility data for Tetradecyl (C14) Gallate is not widely published, valuable insights can be drawn from data available for its shorter-chain analogs, such as propyl (C3) and ethyl (C2) gallate. This information, combined with the chemical principles outlined above, allows for informed solvent selection.
| Compound | Solvent | Solubility | Reference |
| Ethyl Gallate | Ethanol | ~30 mg/mL | [3] |
| DMSO | ~30 mg/mL | [3] | |
| Dimethyl formamide (DMF) | ~30 mg/mL | [3] | |
| Propyl Gallate | Ethanol | Freely Soluble | [4] |
| Ethyl Ether | Soluble | ||
| Oils / Lard | Soluble | ||
| Water | Very Slightly Soluble | [4] |
Expert Interpretation:
-
The high solubility of shorter-chain gallates like Ethyl Gallate in polar aprotic solvents (DMSO, DMF) and alcohols (ethanol) is driven by the dominant influence of the polar gallate head.[3]
-
As the alkyl chain length increases to tetradecyl (C14), the molecule's overall polarity decreases significantly. Therefore, one can predict that the solubility of Tetradecyl Gallate in highly polar solvents like ethanol and DMSO will be considerably lower than that of Ethyl Gallate.
-
Conversely, its solubility in less polar solvents and in lipids (oils, fats) is expected to be significantly enhanced compared to its shorter-chain counterparts, a property crucial for its role as an antioxidant in such matrices.
Experimental Protocol for Solubility Determination
To generate reliable and reproducible solubility data, a robust, self-validating experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for this purpose.
Principle of the Method
This gravimetric method involves saturating a solvent with the solute at a constant temperature.[5] By adding an excess of the solid compound to a known volume of solvent and allowing it to equilibrate, a saturated solution is formed. The concentration of the dissolved solute in the supernatant is then determined analytically, yielding the solubility value.
Materials and Reagents
-
This compound (Purity ≥98%)
-
Organic Solvents (HPLC Grade or equivalent)
-
Volumetric flasks (Class A)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance (± 0.01 mg)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
Step-by-Step Experimental Procedure
-
Preparation: Add an excess amount of Tetradecyl Gallate to a series of vials. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a minimum of 24-48 hours. This duration ensures that the dissolution process has reached a true equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to let the undissolved solid settle. This step is crucial to avoid clogging the filter.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. This filtration step removes all undissolved microparticulates.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (see 4.4). A series of dilutions may be necessary.
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of Tetradecyl Gallate.
Analytical Quantification: A Self-Validating System
The trustworthiness of the solubility data hinges on the accuracy of the final concentration measurement. HPLC with UV detection is the preferred method for its specificity and sensitivity.[6][7]
-
Method: Develop an HPLC method using a C18 column. The mobile phase will typically consist of a gradient of an acidified aqueous solution and an organic solvent like acetonitrile or methanol.
-
Detection: Tetradecyl Gallate possesses a strong UV chromophore due to its aromatic ring, with an expected maximum absorbance (λmax) around 220 nm and 276 nm.[3]
-
Calibration: Prepare a calibration curve by dissolving known masses of Tetradecyl Gallate to create a series of standard solutions of known concentrations. Plot the HPLC peak area against concentration. The linearity of this curve (R² > 0.999) validates the analytical range.
-
Calculation: Use the regression equation from the calibration curve to calculate the concentration of the diluted sample. Remember to multiply this result by the dilution factor to determine the final solubility in the original saturated solution.
Experimental Workflow Diagram
Sources
- 1. Biodegradable Polyester Materials Containing Gallates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mubychem.net [mubychem.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Analytical Methods for Determination of Polyphenols in Tea: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thescipub.com [thescipub.com]
A Technical Guide to the Spectroscopic Characterization of Tetradecyl 3,4,5-trihydroxybenzoate
Introduction
Tetradecyl 3,4,5-trihydroxybenzoate, also known as tetradecyl gallate or myristyl gallate, is an ester formed from gallic acid and tetradecanol. As a member of the alkyl gallate family, it possesses a lipophilic fourteen-carbon chain attached to a hydrophilic polyphenolic headgroup. This amphiphilic structure makes it a compound of interest for applications as an antioxidant in food, cosmetic, and pharmaceutical formulations, where it helps prevent the oxidative degradation of lipids and other sensitive components.[1][2] The efficacy and safety of tetradecyl gallate in these applications are critically dependent on its identity, purity, and structural integrity.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate and confirm the structure of this compound. For researchers, quality control analysts, and drug development professionals, a comprehensive understanding of the spectral data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—is paramount. We will not only present the spectral data but also delve into the causality behind the analytical interpretation, providing a framework for the robust characterization of this molecule and similar long-chain esters.
Molecular Structure & Spectroscopic Blueprint
The fundamental principle of spectroscopic characterization is that a molecule's unique structure gives rise to a unique spectral fingerprint. The structure of this compound contains several key functional groups that are readily identifiable by different spectroscopic methods:
-
Aromatic Gallate Ring: A benzene ring substituted with three hydroxyl (-OH) groups and one ester group.
-
Ester Linkage: A carboxyl group (-COO-) connecting the gallate ring to the alkyl chain.
-
Long Alkyl Chain: A saturated fourteen-carbon (C14) chain (-(CH₂)₁₃CH₃).
Each technique provides a different piece of the structural puzzle, and their combined interpretation provides unambiguous confirmation.
Caption: Chemical Structure of this compound.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Rationale: Mass spectrometry is the first-line technique for confirming the molecular weight of a synthesized compound. For a molecule like tetradecyl gallate, soft ionization techniques such as Electrospray Ionization (ESI) are preferred. ESI prevents the fragmentation of the parent molecule, allowing for the accurate determination of the molecular ion. High-Resolution Mass Spectrometry (HRMS), often coupled with Time-of-Flight (TOF) analyzers, provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
An ESI-TOF analysis in negative ion mode is particularly effective for phenolic compounds, as the acidic hydroxyl groups are easily deprotonated to form a stable [M-H]⁻ ion.[3]
Data Interpretation: The elemental composition of this compound is C₂₁H₃₄O₅. Its exact monoisotopic mass is 366.2406 g/mol .
-
Expected Result: In an HRMS (ESI-TOF) spectrum run in negative mode, the expected peak would be for the [M-H]⁻ ion.
-
Calculation: C₂₁H₃₃O₅⁻ = 365.2328
-
Observed Result: A high-resolution mass spectrum shows an ion at m/z = 365.2342.[3]
This extremely close correlation between the calculated mass and the observed mass (with a difference in the low ppm range) provides powerful evidence for the correct elemental formula, and thus the identity of the compound.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Rationale: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of key functional groups. The choice of sample preparation, typically using KBr pellets for solid samples, is crucial to minimize interference from solvents. Each functional group in tetradecyl gallate has a characteristic absorption band.[4][5]
Data Interpretation: The IR spectrum provides a qualitative fingerprint confirming the presence of all expected functional moieties.[3]
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Rationale & Interpretation |
| 3442, 3330 | O-H stretch | Phenolic -OH | The broad and strong absorptions are characteristic of hydrogen-bonded hydroxyl groups on the aromatic ring.[3][4] |
| 2923, 2846 | C-H stretch | Alkyl Chain | These strong, sharp peaks correspond to the symmetric and asymmetric stretching of C-H bonds in the numerous CH₂ and CH₃ groups of the tetradecyl tail.[3] |
| 1676 | C=O stretch | Ester | This is a very strong and sharp absorption, characteristic of the carbonyl group in an ester. Its position indicates conjugation with the aromatic ring.[3][6] |
| 1614, 1535 | C=C stretch | Aromatic Ring | These absorptions are diagnostic for the carbon-carbon double bond stretching within the benzene ring.[3] |
| 1319, 1244 | C-O stretch | Ester & Phenol | These bands correspond to the stretching vibrations of the C-O single bonds in the ester linkage and the phenolic groups.[3] |
The combination of these specific bands—especially the simultaneous presence of broad -OH, strong alkyl C-H, a conjugated C=O, and aromatic C=C signals—creates a unique IR fingerprint that strongly supports the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map
Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. It provides information about the chemical environment, connectivity, and quantity of each unique proton (¹H NMR) and carbon (¹³C NMR) atom. For tetradecyl gallate, a high-field NMR (e.g., 600 MHz) is beneficial to resolve the overlapping signals of the long alkyl chain.[3] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often used for gallates as it can solubilize the compound and allows for the observation of exchangeable phenolic -OH protons.[3]
¹H NMR Spectroscopy
Data Interpretation: The ¹H NMR spectrum maps out all the distinct proton environments. Key features include chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).[3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Interpretation |
| 6.94 | Singlet (s) | 2H | Aromatic H | The two protons on the gallate ring are chemically equivalent due to symmetry, appearing as a single peak in the aromatic region. |
| 4.14 | Triplet (t) | 2H | -O-CH₂ - | This triplet corresponds to the methylene group directly attached to the ester oxygen. It is shifted downfield due to the oxygen's electron-withdrawing effect and is split by the adjacent CH₂ group. |
| 1.63 | Multiplet (dd) | 2H | -O-CH₂-CH₂ - | The methylene group beta to the ester oxygen. Its signal is a more complex multiplet due to coupling with two different neighboring CH₂ groups. |
| 1.22 | Singlet (broad s) | 20H | -(CH₂ )₁₀- | The bulk of the methylene groups in the long alkyl chain are in very similar chemical environments, causing their signals to overlap into a large, broad singlet.[7] |
| 0.84 | Triplet (t) | 3H | -CH₃ | This is the characteristic signal for the terminal methyl group of the alkyl chain, split into a triplet by the adjacent CH₂ group. |
¹³C NMR Spectroscopy
Data Interpretation: The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale & Interpretation |
| 166.32 | C =O | The ester carbonyl carbon, significantly downfield due to the double bond to oxygen. |
| 146.00 | C -OH | The two equivalent aromatic carbons directly bonded to hydroxyl groups (positions 3 and 5). |
| 138.81 | C -OH | The aromatic carbon bonded to the hydroxyl group at position 4. |
| 120.02 | C -COO | The aromatic carbon to which the ester group is attached. |
| 108.92 | C -H | The two equivalent aromatic carbons bonded to hydrogen. |
| 64.38 | -O-CH₂ - | The first carbon of the alkyl chain, shifted downfield by the adjacent ester oxygen. |
| 31.79 - 22.58 | -(CH₂ )₁₂- | The series of peaks corresponding to the carbons within the long alkyl chain. |
| 14.39 | -CH₃ | The terminal methyl carbon of the alkyl chain, located in the most upfield region. |
The complete and consistent assignment of all proton and carbon signals provides definitive, atom-by-atom confirmation of the structure of this compound.[3]
Integrated Spectroscopic Analysis Workflow
The power of this multi-technique approach lies in its self-validating nature. No single technique provides the complete picture, but together they offer unambiguous structural confirmation. The logical flow of analysis ensures that each piece of evidence supports the others.
Caption: Integrated workflow for spectroscopic structure confirmation.
Standard Operating Protocols
The following are generalized protocols. Instrument parameters should be optimized for the specific machine and sample concentration.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF mass spectrometer.
-
Ionization Mode: Set to negative ion mode to facilitate the formation of [M-H]⁻.
-
Infusion: Introduce the sample into the source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data over a relevant m/z range (e.g., 100-1000 amu). Use an internal calibrant to ensure high mass accuracy.
-
Analysis: Identify the peak corresponding to the [M-H]⁻ ion and compare its measured exact mass to the calculated theoretical mass.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.
-
Instrumentation: Place the pellet in the sample holder of an FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400-600 MHz).
-
Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve high homogeneity and resolution.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C. A proton-decoupled sequence is standard to produce singlets for all carbon signals.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Analysis: Integrate the ¹H signals and assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
References
-
Chen, Y., et al. (2026). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Molecules. Available at: [Link]
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LookChem. (n.d.). Dodecyl gallate. LookChem. Available at: [Link]
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Pérez-Jiménez, J., et al. (2022). Impact of Extraction Parameters on the Gallic Acid Content and Antioxidant Properties of Palo Prieto (Lysiloma divaricata) Fractions and Their Identification via UPLC-MS/MS. Molecules. Available at: [Link]
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Zhang, L., et al. (2021). Antimicrobial mechanism of alkyl gallates against Escherichia coli and Staphylococcus aureus and its combined effect with electr. White Rose Research Online. Available at: [Link]
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Krueger, C. G., et al. (2016). Improved Quantification of Free and Ester-Bound Gallic Acid in Foods and Beverages by UHPLC-MS/MS. Journal of Agricultural and Food Chemistry. Available at: [Link]
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García-Varela, R., et al. (2022). Inhibitory effects of Mangifera indica secondary metabolites and their synthetic derivatives against SARS-CoV-2 Mpro and NS2B/NS. Amazon S3. Available at: [Link]
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Li, J., et al. (2022). Effects of gallic acid alkyl esters and their combinations with other antioxidants on oxidative stability of DHA algae oil. ResearchGate. Available at: [Link]
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LookChem. (n.d.). 1-Tetradecanol. LookChem. Available at: [Link]
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Roca, A., et al. (2021). Vibrational Study (Raman, SERS, and IR) of Plant Gallnut Polyphenols Related to the Fabrication of Iron Gall Inks. Molecules. Available at: [Link]
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Rengifo-Salgado, E., et al. (2022). Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies. Molecules. Available at: [Link]
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Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Dodecyl Gallate. PubChem. Available at: [Link]
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ResearchGate. (n.d.). The mass spectrum of gallic acid and its fragmentation pattern. ResearchGate. Available at: [Link]
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Liu, N., et al. (2013). Synthesis and the Characterizations of Structure and Function of Gallic Acid Microcrystalline Cellulose Ester. ResearchGate. Available at: [Link]
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Krueger, C. G., et al. (2016). Improved Quantification of Free and Ester-Bound Gallic Acid in Foods and Beverages by UHPLC-MS/MS. ACS Publications. Available at: [Link]
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AOCS. (2019). Saturated Fatty Acids and Methyl Esters. AOCS Lipid Library. Available at: [Link]
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Abreu, A. C., et al. (2012). Antibacterial Activity of Alkyl Gallates against Xanthomonas citri subsp. citri. Applied and Environmental Microbiology. Available at: [Link]
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ResearchGate. (n.d.). New anti-α-Glucosidase and Antioxidant Ingredients from Winery Byproducts: Contribution of Alkyl Gallates. ResearchGate. Available at: [Link]
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YouTube. (2020). Saturated& unsaturated long chains fatty acids assignment using NMR. YouTube. Available at: [Link]
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ResearchGate. (2021). Antimicrobial mechanism of alkyl gallates against Escherichia coli and Staphylococcus aureus and its combined effect with electrospun nanofibers on Chinese Taihu icefish preservation. ResearchGate. Available at: [Link]
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The Good Scents Company. (n.d.). dodecyl gallate. The Good Scents Company. Available at: [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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Semantic Scholar. (2019). Synthesis and Biological Evaluation of Novel Gallic Acid Analogues as Potential Antimicrobial and Antioxidant Agents. Semantic Scholar. Available at: [Link]
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MDPI. (2017). A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats. MDPI. Available at: [Link]
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Fucited. (n.d.). The antiproliferative and uncoupling effects of delocalized, lipophilic, cationic gallic acid derivatives on cancer cell. Fucited. Available at: [Link]
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PubMed. (2015). Deprotonation Mechanism of Methyl Gallate: UV Spectroscopic and Computational Studies. PubMed. Available at: [Link]
-
PubMed Central. (2018). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PubMed Central. Available at: [Link]
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University of Colorado Boulder. (n.d.). IR Absorption Table. University of Colorado Boulder. Available at: [Link]
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Journal of Applicable Chemistry. (2015). Synthesis, Characterization and Antioxidant Study of Some New Compounds of Gallic Acid Derivatives. Journal of Applicable Chemistry. Available at: [Link]
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ResearchGate. (n.d.). L‐ascorbyl palmitate and endogenous micronutrients in vegetable oils provide synergistic antioxidant activities: Micronutrient species and concentration. ResearchGate. Available at: [Link]
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YouTube. (2021). 15. NMR Spectroscopy Esterification Lecture Part 3. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Discrimination of vegetable oils by triacylglycerols evaluation of profile using HPLC/ELSD. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Improving the oxidative stability and lengthening the shelf life of DHA algae oil with composite antioxidants. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Potential Biological Activities of Tetradecyl 3,4,5-trihydroxybenzoate
Introduction
Tetradecyl 3,4,5-trihydroxybenzoate, also known as tetradecyl gallate, is an ester of gallic acid and tetradecanol. It belongs to the family of alkyl gallates, which are recognized for their significant biological activities. These compounds are structurally characterized by a gallic acid moiety, which is responsible for their potent antioxidant properties, and an alkyl chain of varying length. The length of this alkyl chain modulates the compound's lipophilicity, influencing its interaction with cellular membranes and its overall biological efficacy. This guide provides a comprehensive overview of the potential biological activities of this compound, drawing upon the established properties of the gallate family and related compounds. The primary focus will be on its antioxidant, anti-inflammatory, anticancer, and antimicrobial activities, providing researchers, scientists, and drug development professionals with a detailed understanding of its therapeutic potential.
Core Biological Activities and Mechanisms of Action
The biological activities of this compound are intrinsically linked to its chemical structure, particularly the 3,4,5-trihydroxybenzoate (gallate) moiety. The three hydroxyl groups on the phenyl ring are key to its ability to scavenge free radicals and modulate various cellular signaling pathways.
Antioxidant Activity
The primary and most well-documented activity of gallates is their potent antioxidant effect. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
Mechanism of Action:
The antioxidant mechanism of gallates, including the tetradecyl ester, primarily involves the donation of a hydrogen atom from one of the phenolic hydroxyl groups to a free radical, thereby neutralizing it and terminating the radical chain reaction.[1] The resulting gallate radical is relatively stable due to resonance delocalization across the aromatic ring, preventing it from initiating new radical chains.
The length of the alkyl chain plays a significant role in the antioxidant efficacy in different environments. The tetradecyl chain, being lipophilic, is expected to enhance the compound's solubility in lipid-rich environments, such as cellular membranes. This allows it to effectively protect membrane lipids from peroxidation. Studies on other long-chain gallates, like dodecyl gallate, have shown potent chain-breaking and preventive antioxidant activity, including the inhibition of enzymes that generate reactive oxygen species, such as xanthine oxidase.[2][3]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a standard method to evaluate the antioxidant activity of a compound.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical species, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations to be tested.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the different concentrations of the test compound or standard.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Visualization of Antioxidant Mechanism
Caption: Mechanism of free radical scavenging by Tetradecyl Gallate.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many debilitating diseases. Gallates and related polyphenols, such as epigallocatechin-3-gallate (EGCG), have demonstrated significant anti-inflammatory properties.[4][5]
Mechanism of Action:
The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response. One of the central pathways is the Nuclear Factor-kappa B (NF-κB) pathway. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] Gallates can inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[4]
Furthermore, gallates can influence other signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which also plays a role in regulating the inflammatory response.
Visualization of Anti-inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB inflammatory pathway by Tetradecyl Gallate.
Anticancer Activity
The anticancer potential of gallic acid and its derivatives has been extensively studied.[6][7] These compounds have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms.
Mechanism of Action:
-
Induction of Apoptosis: Gallates can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6] This leads to the activation of caspases, a family of proteases that execute the apoptotic process.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, preventing them from dividing and multiplying.
-
Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Gallates have been shown to inhibit angiogenesis, thereby cutting off the nutrient supply to tumors.
-
Anti-metastatic Effects: Gallates can prevent the spread of cancer cells to other parts of the body by inhibiting the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[6]
The lipophilic nature of the tetradecyl chain may enhance the uptake of the compound by cancer cells, potentially increasing its cytotoxic efficacy.
Experimental Protocol: MTT Assay for Cytotoxicity
This assay is used to assess the effect of a compound on the viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Cell Viability:
-
The percentage of cell viability is calculated as follows:
where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
-
Antimicrobial and Antibiofilm Activity
Alkyl gallates have demonstrated notable antimicrobial activity against a range of bacteria.[8] A particularly interesting aspect is their ability to inhibit biofilm formation, which is a major contributor to antibiotic resistance.
Mechanism of Action:
The antimicrobial mechanism of alkyl gallates is thought to involve the disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. The length of the alkyl chain is a critical determinant of this activity, with longer chains generally exhibiting stronger effects. The tetradecyl chain is expected to confer significant antibacterial properties.
Furthermore, alkyl gallates can interfere with bacterial quorum sensing, a cell-to-cell communication system that bacteria use to coordinate gene expression and regulate processes like biofilm formation. By disrupting quorum sensing, these compounds can prevent the formation of robust biofilms.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the readily available literature, the following table summarizes representative data for related alkyl gallates to provide a comparative perspective on their potential activities.
| Compound | Biological Activity | Assay | IC50 / Measurement | Reference |
| Propyl Gallate | Antibacterial | Enzyme activity inhibition (Tet(X4)) | IC50 = 34.83 µg/mL | [9] |
| Dodecyl Gallate | Antioxidant | Inhibition of superoxide generation | Potent inhibition | [2] |
| Gallic Acid | Antibiofilm | Reduction of biofilm formation | 85.5% reduction at 100-200 mg/L | [8] |
Conclusion and Future Directions
This compound emerges as a promising candidate for further investigation in drug development. Its structural features, particularly the gallate moiety and the long alkyl chain, suggest a potent combination of antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The enhanced lipophilicity conferred by the tetradecyl group is likely to improve its interaction with cellular membranes, potentially leading to superior efficacy compared to shorter-chain gallates in certain biological systems.
Future research should focus on:
-
In-depth in vitro and in vivo studies to confirm and quantify the specific biological activities of this compound.
-
Elucidation of the precise molecular mechanisms underlying its effects on various signaling pathways.
-
Pharmacokinetic and toxicological profiling to assess its safety and bioavailability for potential therapeutic applications.
-
Synergistic studies to explore its potential in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.
The comprehensive understanding of the biological potential of this compound will pave the way for its development as a novel therapeutic agent for a wide range of diseases.
References
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Molecular Mechanisms of the Anti-Inflammatory Effects of Epigallocatechin 3-Gallate (EGCG) in LPS-Activated BV-2 Microglia Cells. (2023). PMC. Available at: [Link]
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Anti-inflammatory Action of Green Tea. (n.d.). PubMed. Available at: [Link]
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Propyl Gallate. (n.d.). MDPI. Available at: [Link]
-
Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. (2011). SciSpace. Available at: [Link]
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Recent discoveries of propyl gallate restore the antibacterial effect of tigecycline against tet(X4)-positive Escherichia coli. (2024). PubMed. Available at: [Link]
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Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity | Request PDF. (2025). ResearchGate. Available at: [Link]
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Alkyl Gallates as Potential Antibiofilm Agents: A Review. (2023). PMC. Available at: [Link]
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Anticancer activities of epigallocatechin-3-gallate against cholangiocarcinoma cells. (2016). PMC. Available at: [Link]
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Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications. (n.d.). PMC. Available at: [Link]
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Antioxidant Activity of Dodecyl Gallate. (n.d.). Journal of Agricultural and Food Chemistry. Available at: [Link]
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The Definitive Guide to Tetradecyl 3,4,5-trihydroxybenzoate: A Lipophilic Antioxidant's Role in Combating Lipid Peroxidation
A Technical Whitepaper for Researchers and Drug Development Professionals
Foreword: The Imperative for Advanced Lipophilic Antioxidants
In the intricate landscape of cellular biology, the integrity of lipid membranes is paramount. These delicate structures are the gatekeepers of cellular function, yet they are perpetually under assault from reactive oxygen species (ROS), leading to a destructive cascade known as lipid peroxidation. This process is a key pathological driver in a multitude of diseases, from neurodegeneration to cardiovascular disease and cancer. Consequently, the development of potent, membrane-penetrating antioxidants is a critical frontier in therapeutic innovation. This guide provides an in-depth exploration of Tetradecyl 3,4,5-trihydroxybenzoate (also known as tetradecyl gallate or myristyl gallate), a promising lipophilic antioxidant. We will dissect its mechanism of action, provide robust methodologies for its evaluation, and discuss its interaction with cellular defense pathways, offering a comprehensive resource for scientists dedicated to mitigating the impacts of oxidative stress.
This compound: A Molecular Profile
This compound is an ester of gallic acid, a naturally occurring polyphenol, and tetradecanol, a 14-carbon fatty alcohol. This esterification is a pivotal structural modification that imparts significant lipophilicity to the parent gallic acid molecule.
-
The Antioxidant Core: The 3,4,5-trihydroxybenzoate (gallate) moiety is the molecule's reactive center. The three hydroxyl groups on the phenyl ring are potent hydrogen donors, a key feature for neutralizing free radicals.[1]
-
The Lipophilic Anchor: The tetradecyl (C14) alkyl chain allows the molecule to readily partition into and traverse lipid bilayers.[2][3] This is crucial for its function, as lipid peroxidation is a membrane-centric phenomenon. This lipophilicity enhances its ability to protect against lipid peroxidation compared to its more hydrophilic parent compound, gallic acid.[4]
The Mechanism of Lipid Peroxidation Inhibition: A Deeper Look
The primary role of this compound in thwarting lipid peroxidation is its function as a chain-breaking antioxidant.[5]
The Peroxidation Cascade and Its Interruption:
-
Initiation: The process begins when a reactive oxygen species (ROS), such as a hydroxyl radical (•OH), abstracts a hydrogen atom from a polyunsaturated fatty acid (PUFA) within a cell membrane, forming a lipid radical (L•).
-
Propagation: This lipid radical reacts rapidly with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating a damaging chain reaction.
-
Termination by this compound: The antioxidant, strategically localized within the lipid membrane due to its alkyl chain, donates a hydrogen atom from one of its hydroxyl groups to the lipid peroxyl radical. This action neutralizes the radical, forming a more stable lipid hydroperoxide and a resonance-stabilized phenoxyl radical of the gallate. This phenoxyl radical is significantly less reactive and does not propagate the chain reaction, effectively terminating the cycle.
The enhanced efficacy of gallic acid esters with longer alkyl chains, up to a certain point, is attributed to their increased partitioning and better alignment within the lipid bilayer, which positions the antioxidant gallate headgroup optimally to intercept peroxyl radicals.[2][3]
Methodologies for Efficacy Assessment: In Vitro and In Cellulo Protocols
A rigorous evaluation of this compound's antioxidant potential requires a multi-faceted approach, employing both chemical and cell-based assays.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This widely-used colorimetric assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Principle: Under acidic conditions and high temperature, MDA reacts with two molecules of thiobarbituric acid (TBA) to form a pink chromophore that can be measured spectrophotometrically at approximately 532 nm.
Experimental Workflow:
Caption: A streamlined workflow of the TBARS assay for evaluating lipid peroxidation.
Detailed Protocol:
-
Reagent Preparation:
-
TBA Reagent: Prepare a 0.67% (w/v) solution of 2-thiobarbituric acid.
-
Trichloroacetic Acid (TCA): Prepare a 20% (w/v) TCA solution.
-
Lipid Source: Use a suspension of liposomes, a biological membrane preparation, or a tissue homogenate.
-
Pro-oxidant: A solution of FeSO₄ and ascorbic acid is commonly used to induce lipid peroxidation.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine 100 µL of the lipid source, 50 µL of the test compound at various concentrations, and 50 µL of the pro-oxidant.
-
Incubate the mixture for 1 hour at 37°C.
-
Stop the reaction by adding 200 µL of 20% TCA.
-
Vortex and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of the TBA reagent.
-
Incubate at 95°C for 60 minutes.
-
Cool the tubes on ice for 10 minutes.
-
Measure the absorbance at 532 nm.
-
-
Data Analysis:
-
A standard curve using 1,1,3,3-tetramethoxypropane (a precursor of MDA) should be prepared.
-
The percentage inhibition is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition, is determined from a dose-response curve.
-
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity within a cellular context.
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity is quantified by the reduction in the fluorescence signal.
Experimental Workflow:
Caption: Key steps in the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2) in a 96-well, black-walled plate and allow for adherence overnight.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with DCFH-DA solution (e.g., 25 µM) and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Add the test compound (this compound) at various concentrations.
-
After a short incubation, add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Immediately begin kinetic fluorescence measurements (excitation ~485 nm, emission ~538 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) from the kinetic fluorescence data.
-
Determine the percentage of inhibition and the IC₅₀ value.
-
Quantitative Efficacy of Gallic Acid Esters
While specific IC₅₀ values for this compound in lipid peroxidation assays are not extensively reported in the readily available literature, data from related gallic acid esters provide a strong indication of its potential efficacy. The antioxidant activity of these esters is known to be influenced by the length of the alkyl chain.
| Compound | Assay | IC₅₀ (µM) | Reference |
| Gallic Acid | DPPH Radical Scavenging | 29.5 | [6] |
| Methyl Gallate | DPPH Radical Scavenging | 38.0 | [6] |
| Dodecyl Gallate | Inhibition of mitochondrial lipid peroxidation | Effective, while gallic acid was not | [4] |
Note: The table presents representative data for gallic acid and its esters to illustrate the structure-activity relationship. The efficacy of this compound is expected to be in a similar range, with its lipophilicity enhancing its activity in membrane-based systems. The protective effects of gallic acid derivatives in cellular systems are dependent on both their antioxidant capacity and their hydrophobicity.[2]
Modulation of Cellular Defense: The Nrf2-Keap1 Signaling Pathway
Beyond direct radical scavenging, advanced antioxidants can bolster the cell's intrinsic defense mechanisms. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.
Pathway Overview:
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Caption: The Keap1-Nrf2 pathway: a central mechanism of cellular antioxidant defense.
While direct studies on this compound's interaction with this pathway are emerging, it is plausible that by mitigating the initial onslaught of ROS, it can help preserve the cellular redox balance, thereby influencing Nrf2 activation and contributing to a more sustained protective effect.
Conclusion and Future Perspectives
This compound represents a rationally designed antioxidant, leveraging the potent free-radical scavenging capacity of gallic acid and enhancing its efficacy in the critical environment of the lipid membrane through the addition of a lipophilic alkyl chain. The methodologies outlined in this guide provide a robust framework for its comprehensive evaluation.
Future research should aim to definitively quantify the IC₅₀ of this compound in various lipid peroxidation models and further elucidate its specific interactions with the Nrf2-Keap1 pathway. In vivo studies will be crucial to determine its pharmacokinetic profile and therapeutic potential in diseases underpinned by oxidative stress. The continued investigation of such targeted, lipophilic antioxidants holds immense promise for the future of medicine.
References
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- Ishige, K., Schubert, D., & Sagara, Y. (2001). Flavonoids protect neuronal cells from oxidative stress by three distinct mechanisms. Free Radical Biology and Medicine, 30(4), 433-446.
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- Zhong, Y., & Shahidi, F. (2012). Antioxidant properties of two novel lipophilic gallic acid derivatives. Grasas y Aceites, 63(3), 299-306.
- Schöne, F., & Melzig, M. F. (2021). Protective Effects of Natural Lipophilic Antioxidants on UV-Induced Lipid Oxidation in Liposomes and Their Enhancement. Antioxidants, 10(11), 1679.
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- Hung, P. F., et al. (2008). Inhibitory effect of (-)-epigallocatechin-3-gallate on lipid accumulation of 3T3-L1 cells. Obesity (Silver Spring, Md.), 16(1), 53-60.
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- Valgimigli, L., & Pratt, D. A. (2015). Liposomal antioxidants for protection against oxidant-induced damage. Antioxidants & redox signaling, 22(17), 1548-1574.
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- Shi, D., et al. (2006). Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives. Neurochemical research, 31(2), 175-181.
- Marković, Z., et al. (2012). Antioxidant activity of propyl gallate in aqueous and lipid media: A theoretical study. Food chemistry, 135(4), 2317-2325.
- Nakagawa, Y., & Ogata, A. (1997). Antioxidant activity of dodecyl gallate. Journal of the American Oil Chemists' Society, 74(6), 755-759.
- Zhong, Y., & Shahidi, F. (2012). Antioxidant properties of two novel lipophilic gallic acid derivatives. Grasas y Aceites, 63(3), 299-306.
- Kim, J. H., et al. (2014). Screening of Anti-Obesity Agent from Herbal Mixtures. Journal of the Korean Society of Food Science and Nutrition, 43(11), 1709-1716.
- Küçükgüzel, Ş. G., et al. (2011). Antioxidant, Cytotoxic Activities, and Structure-Activity Relationship of Gallic Acid-Based Indole Derivatives. Archiv der Pharmazie, 344(11), 716-725.
- Chen, Y. F., et al. (2021). Epigallocatechin-3-Gallate-Loaded Liposomes Favor Anti-Inflammation of Microglia Cells and Promote Neuroprotection. International Journal of Molecular Sciences, 22(16), 8753.
- Robles-Sánchez, M., et al. (2018). Gallic Acid Content and an Antioxidant Mechanism Are Responsible for the Antiproliferative Activity of 'Ataulfo' Mango Peel on LS180 Cells. Molecules, 23(3), 695.
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"Tetradecyl gallate" as a food antioxidant
An In-Depth Technical Guide to Tetradecyl Gallate as a Food Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid oxidation is a primary determinant of shelf-life and nutritional quality in many food products. Synthetic antioxidants are crucial in mitigating this degradation. Among these, the alkyl esters of gallic acid, known as gallates, are particularly effective. This technical guide provides a comprehensive overview of tetradecyl gallate, a lipophilic antioxidant within this class. We will explore its chemical structure, mechanism of action, and the pivotal role of its alkyl chain length in determining its efficacy in various food systems. This guide will also delve into the synthesis of tetradecyl gallate, methods for its analytical determination, its toxicological profile based on available data for alkyl gallates, and its current regulatory standing. By synthesizing existing research, this document aims to serve as a critical resource for professionals in food science and technology, offering insights into the application of tetradecyl gallate for the preservation of food quality.
Introduction: The Challenge of Lipid Oxidation in Foods
The deterioration of fats and oils through oxidation is a significant challenge in the food industry, leading to the development of undesirable flavors and odors, commonly known as rancidity. This process not only compromises the sensory attributes of food but can also lead to the loss of essential fatty acids and fat-soluble vitamins, diminishing the nutritional value of the product. The mechanism of lipid oxidation is a complex free-radical chain reaction involving initiation, propagation, and termination steps. The presence of initiators such as heat, light, and metal ions can accelerate this process.
To counteract oxidative degradation, antioxidants are widely incorporated into foods containing fats and oils. These molecules can interfere with the oxidation process by donating hydrogen atoms to free radicals, chelating metal ions, or scavenging oxygen. While natural antioxidants like tocopherols and ascorbic acid are utilized, synthetic antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tert-butylhydroquinone (TBHQ) have been historically important due to their high efficacy and cost-effectiveness. However, consumer demand for "cleaner" labels and ongoing safety assessments have driven interest in alternative and potentially more effective synthetic antioxidants.
The gallates, a family of antioxidants derived from gallic acid (3,4,5-trihydroxybenzoic acid), represent a significant class of food preservatives.[1] Propyl gallate, the propyl ester of gallic acid, is a well-established food additive with Generally Recognized as Safe (GRAS) status in the United States.[2] The antioxidant properties of gallates are attributed to the three hydroxyl groups on the phenyl ring, which can readily donate hydrogen atoms to quench free radicals. By esterifying gallic acid with fatty alcohols of varying chain lengths, a homologous series of alkyl gallates with differing lipophilicity can be produced. This modification is crucial for their effective application in diverse food matrices.
Tetradecyl Gallate: Structure and Physicochemical Properties
Tetradecyl gallate is the ester of gallic acid and tetradecanol, a 14-carbon saturated fatty alcohol.[3] This long alkyl chain imparts significant lipophilicity to the molecule, making it highly soluble in fats and oils and poorly soluble in water. This characteristic is a key determinant of its antioxidant activity in different food systems.
| Property | Description |
| Chemical Name | Tetradecyl 3,4,5-trihydroxybenzoate |
| Molecular Formula | C21H34O5 |
| Appearance | White or creamy-white crystalline solid (inferred from other gallates)[2] |
| Solubility | Insoluble or slightly soluble in water; freely soluble in ethanol and ether (inferred from other gallates)[2] |
The structure of tetradecyl gallate, with its polar gallic acid head and nonpolar tetradecyl tail, gives it amphiphilic properties. This allows it to orient at the oil-water interface in emulsions, a critical location for inhibiting lipid oxidation.
Caption: Chemical structure of tetradecyl gallate.
Mechanism of Antioxidant Action
The antioxidant activity of tetradecyl gallate, like other gallates, is multifaceted. The primary mechanism is the donation of a hydrogen atom from one of the phenolic hydroxyl groups to a lipid free radical (L•) or a peroxyl radical (LOO•), thus terminating the free-radical chain reaction of lipid oxidation. The resulting gallate radical is stabilized by resonance, making it a poor initiator of further oxidation.
Caption: Antioxidant mechanism of tetradecyl gallate.
In addition to free-radical scavenging, gallates can also act as metal chelators. Transition metal ions such as iron and copper can accelerate lipid oxidation by catalyzing the decomposition of lipid hydroperoxides into highly reactive radicals. The gallic acid moiety of tetradecyl gallate can bind to these metal ions, rendering them inactive.
The length of the alkyl chain plays a critical role in the antioxidant efficacy of gallates. In bulk oils, longer-chain gallates like dodecyl gallate have shown higher antioxidant activity than shorter-chain counterparts like propyl gallate. This phenomenon, known as the "polar paradox," suggests that in non-polar media like bulk oils, more polar antioxidants are less effective as they are not readily soluble. Conversely, in oil-in-water emulsions, more polar antioxidants that can reside at the oil-water interface are more effective. However, some studies have shown that long-chain gallates like tetradecyl gallate are also highly effective in emulsions, possibly due to their surfactant-like properties that allow them to concentrate at the interface.
Synthesis and Manufacturing
Tetradecyl gallate is synthesized through the esterification of gallic acid with tetradecanol. This reaction can be catalyzed by an acid, such as sulfuric acid, or enzymatically using a lipase. The enzymatic synthesis is often preferred as it proceeds under milder conditions and can offer higher specificity, reducing the formation of byproducts.
Caption: General synthesis workflow for tetradecyl gallate.
Analytical Methodologies
The quantification of tetradecyl gallate in food matrices is essential for regulatory compliance and quality control. High-performance liquid chromatography (HPLC) is the most common analytical technique for the determination of gallates.
Experimental Protocol: HPLC Determination of Tetradecyl Gallate in Vegetable Oil
-
Sample Preparation:
-
Weigh a representative sample of the oil into a centrifuge tube.
-
Add a suitable solvent for extraction, such as a mixture of acetonitrile and methanol.
-
Vortex the mixture vigorously to extract the tetradecyl gallate from the oil.
-
Centrifuge the sample to separate the oil and solvent layers.
-
Carefully collect the solvent layer containing the analyte.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at approximately 275 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of tetradecyl gallate of known concentrations.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample extract and determine the peak area for tetradecyl gallate.
-
Calculate the concentration of tetradecyl gallate in the sample using the calibration curve.
-
Applications in the Food Industry
The high lipophilicity of tetradecyl gallate makes it an excellent antioxidant for use in high-fat food products.[4] Its potential applications include:
-
Fats and Oils: To prevent rancidity in vegetable oils, animal fats, and frying oils.
-
Meat Products: To inhibit lipid oxidation in processed meats, such as sausages and cured meats, thereby preserving their color and flavor.
-
Bakery Products: In baked goods containing fats, such as pastries and cookies, to extend shelf life.
-
Emulsified Products: In dressings, sauces, and mayonnaise to protect the lipid phase from oxidation.
Toxicology and Safety Evaluation
The toxicological data for tetradecyl gallate is limited. However, extensive studies have been conducted on other alkyl gallates, particularly propyl, octyl, and dodecyl gallate. Generally, gallates exhibit low acute and chronic oral toxicity.[5] Some studies have indicated that at very high doses, propyl gallate can cause growth retardation and effects on the liver and kidneys in animal models. It is important to note that propyl, octyl, and dodecyl gallates are classified as skin sensitizers.[6]
The biokinetics of gallates are influenced by their alkyl chain length, with longer-chain esters being absorbed and hydrolyzed to a lesser extent than shorter-chain esters.
Regulatory Status
The regulatory status of tetradecyl gallate as a food additive is not as clearly defined as that of shorter-chain gallates.
-
United States: Propyl gallate is listed as GRAS by the FDA (21 CFR 184.1660).[2] The GRAS status of other specific long-chain gallates, including tetradecyl gallate, is not explicitly mentioned in the regulations. A formal GRAS notification for tetradecyl gallate would likely be required for its use as a food ingredient in the U.S.
-
European Union: Propyl gallate (E310), octyl gallate (E311), and dodecyl gallate (E312) are approved food additives. The use of tetradecyl gallate as a food additive is not explicitly listed in the current regulations.
Conclusion and Future Perspectives
Tetradecyl gallate is a potent lipophilic antioxidant with significant potential for application in the food industry, particularly in high-fat systems. Its efficacy is rooted in the synergistic combination of the free-radical scavenging capacity of the gallic acid moiety and the high lipid solubility conferred by the long alkyl chain. While its antioxidant properties are well-supported by studies on the broader class of alkyl gallates, further research is needed to establish a comprehensive toxicological profile and to secure explicit regulatory approval for its use as a food additive in major markets. As the food industry continues to seek more effective and versatile antioxidant solutions, tetradecyl gallate and other long-chain gallates represent a promising area for future development and application.
References
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ResearchGate. (2025). Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. Retrieved from [Link]
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Foodstruct. (2024). Gallic Acid — Structure, Health Benefits, Food Sources, and Toxicity. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Impact of Gallic Acid on Gut Health: Focus on the Gut Microbiome, Immune Response, and Mechanisms of Action. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Gallic Acid Crosslinked Gelatin and Casein Based Composite Films for Food Packaging Applications. Retrieved from [Link]
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Alma Mater Studiorum – Università di Bologna. (n.d.). DOTTORATO DI RICERCA IN SCIENZE BIOTECNOLOGICHE E FARMACEUTICHE. Retrieved from [Link]
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Pharmacia. (2024). Gallates – toxicological data and a pilot study on the prevalence of contact sensitization. Retrieved from [Link]
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MDPI. (2020). Biodegradable Polyester Materials Containing Gallates. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Antimicrobial mechanism of alkyl gallates against Escherichia coli and Staphylococcus aureus and its combined effect with electr. Retrieved from [Link]
-
MDPI. (n.d.). Physiological Effects of Green-Colored Food-Derived Bioactive Compounds on Cardiovascular and Metabolic Diseases. Retrieved from [Link]
- Google Patents. (n.d.). US8975238B2 - Compositions comprising S-adenosylmethionine and a gallic acid ester.
-
Semantic Scholar. (2020). polymers. Retrieved from [Link]
-
Google APIs. (2015). (12) Patent Application Publication (10) Pub. No.: US 2017/0027976 A1. Retrieved from [Link]
-
J-Stage. (n.d.). Gallic Acid and Dodecyl Gallate Prevents Carbon Tetrachloride-Induced Acute and Chronic Hepatotoxicity by Enhancing Hepatic Antioxidant Status and Increasing p53 Expression. Retrieved from [Link]
Sources
- 1. US8975238B2 - Compositions comprising S-adenosylmethionine and a gallic acid ester - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Gallic Acid on Gut Health: Focus on the Gut Microbiome, Immune Response, and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. foodstruct.com [foodstruct.com]
- 6. d1xe7tfg0uwul9.cloudfront.net [d1xe7tfg0uwul9.cloudfront.net]
Technical Deep Dive: Tetradecyl 3,4,5-trihydroxybenzoate in Cosmetic Formulations
Executive Summary
Tetradecyl 3,4,5-trihydroxybenzoate (commonly Tetradecyl Gallate or Myristyl Gallate ) represents a strategic intersection between potent antioxidant capacity and lipophilic delivery.[1] Unlike its hydrophilic analogue, Propyl Gallate, the Tetradecyl ester (C14) leverages the "Polar Paradox" of antioxidant theory. Its extended alkyl chain anchors the phenolic headgroup at the oil-water interface of emulsions—the precise locus of lipid peroxidation initiation.
This guide analyzes the physicochemical behavior, mechanistic advantages, and formulation protocols for Tetradecyl Gallate, positioning it not merely as a preservative, but as a bioactive functional ingredient for barrier protection and formula stabilization.[1]
Part 1: Molecular Architecture & Physicochemical Profile[1]
The efficacy of Tetradecyl Gallate is dictated by its amphiphilic structure. It consists of a polar, redox-active galloyl headgroup (three hydroxyls) and a non-polar tetradecyl (C14) tail.[1]
Structural Specifications
| Property | Specification | Technical Significance |
| IUPAC Name | This compound | Defines chemical identity.[1][] |
| CAS Number | 10361-29-2 | Key for regulatory filing.[1] |
| Molecular Weight | ~366.49 g/mol | significantly heavier than Propyl Gallate (212.2 g/mol ).[1] |
| LogP (Predicted) | ~6.5 - 7.2 | Highly lipophilic.[1] Virtually insoluble in water; soluble in lipids.[1] |
| pKa (Phenolic) | ~8.1 (Headgroup) | Remains non-ionized at physiological pH (5.5), ensuring membrane permeation.[1] |
| Physical Form | White to off-white crystalline powder | Requires heat or solvent pre-dissolution for incorporation.[1] |
The "Anchor" Effect (Lipophilicity)
The C14 chain is the critical differentiator. While Propyl Gallate (LogP ~1.[1]8) partitions into the aqueous phase of an emulsion, Tetradecyl Gallate exhibits a high partition coefficient (
Why C14? Research into the "Cutoff Effect" of alkyl gallates suggests that biological activity (antimicrobial/antioxidant) peaks at specific chain lengths.
-
C1-C3 (Methyl/Propyl): High water solubility, rapid systemic clearance, low membrane retention.[1]
-
C8-C12 (Octyl/Dodecyl): Peak antimicrobial activity (membrane disruption).[1]
-
C14 (Tetradecyl): Optimal for emulsion stability .[1] It is hydrophobic enough to resist "washout" into the water phase but retains enough mobility to scavenge radicals at the interface.
Part 2: Mechanistic Action[1]
The Polar Paradox in Emulsions
In Oil-in-Water (O/W) emulsions, lipid oxidation initiates at the interface where pro-oxidants (like iron ions in the water phase) meet the lipid hydroperoxides.
-
Mechanism: Tetradecyl Gallate acts as an interfacial antioxidant .[1] The C14 tail anchors the molecule in the oil droplet, orienting the trihydroxybenzoate headgroup toward the aqueous interface. This creates a "shield" against aqueous radicals.[1]
-
Superiority: It outperforms Propyl Gallate in O/W systems because Propyl Gallate is too water-soluble and dilutes away from the lipid interface where protection is needed.
Antimicrobial "Booster" Activity
While C14 is slightly beyond the peak chain length for independent bactericidal activity (which peaks at C8-C10), it acts as a permeation enhancer.[1]
-
Mode of Action: The surfactant-like properties allow it to intercalate into bacterial cell membranes, increasing permeability and lowering the Minimum Inhibitory Concentration (MIC) of primary preservatives (e.g., phenoxyethanol).
Visualization: Interfacial Dynamics & ROS Scavenging
Caption: Figure 1: The "Interfacial Anchor" mechanism. The C14 tail (Yellow) locks the antioxidant into the lipid phase, positioning the reactive headgroup (Blue) to intercept aqueous radicals (Red) before they initiate lipid peroxidation.
Part 3: Formulation Engineering[1]
Solubility & Incorporation
Tetradecyl Gallate is lipophilic .[1] Attempting to dissolve it in the water phase will result in recrystallization and gritty texture.
-
Solvent Vehicles:
-
Process:
-
Pre-dissolve Tetradecyl Gallate in the oil phase or a solubilizer (e.g., Propanediol) at 45°C - 50°C .[1]
-
Ensure complete dissolution (solution should be clear) before adding to the main emulsion tank.
-
Stability & Discoloration (The "Black Tea" Effect)
Like all gallates, Tetradecyl Gallate is susceptible to oxidation and metal chelation.
-
The Risk: In the presence of Iron (
), it forms a dark blue/black complex. -
The Fix: Always include a chelation system (e.g., Disodium EDTA or Sodium Phytate) and a co-antioxidant (e.g., Tocopherol or Ascorbyl Palmitate) to regenerate the gallate radical.
Part 4: Experimental Protocols
Protocol: Liposome Peroxidation Assay (TBARS)
Validates the efficacy of Tetradecyl Gallate in protecting membrane-like structures.
Objective: Measure the inhibition of lipid peroxidation in lecithin liposomes induced by
Reagents:
-
Soy Lecithin (10 mg/mL in phosphate buffer pH 7.4).[1]
-
Tetradecyl Gallate (Test) vs. Propyl Gallate (Control).[1]
-
Inducer:
(20 μM) + Ascorbic Acid (100 μM).[1] -
TBA Reagent (Thiobarbituric Acid).[1]
Workflow:
-
Preparation: Sonicate lecithin to form unilamellar liposomes.
-
Dosing: Add Tetradecyl Gallate (dissolved in minimal DMSO) to liposomes at concentrations of 1, 5, 10, and 50 μM.
-
Induction: Add Inducer solution. Incubate at 37°C for 60 minutes.
-
Termination: Add TBA reagent + TCA (Trichloroacetic acid). Heat at 95°C for 20 mins (Pink color development).
-
Quantification: Measure Absorbance at 532 nm.
-
Calculation: % Inhibition =
.[1]
Expected Result: Tetradecyl Gallate should show a lower
Visualization: Experimental Logic Flow
Caption: Figure 2: TBARS Assay Workflow. Validates the ability of the molecule to protect lipid bilayers from iron-induced oxidation.
Part 5: Safety & Regulatory (E-E-A-T)[1]
Toxicology Profile
While specific CIR reports for Tetradecyl Gallate are less common than for Propyl Gallate, safety is established via Read-Across principles accepted by regulatory bodies (e.g., ECHA, OECD).[1]
-
Metabolism: Like other alkyl gallates, Tetradecyl Gallate functions as a "Soft Drug."[1] Upon absorption, esterases in the skin hydrolyze the ester bond.
-
Result: Release of Gallic Acid (Safe, antioxidant) + Tetradecanol (Myristyl Alcohol - Safe, emollient).[1]
-
-
Sensitization: Alkyl gallates can be sensitizers.[1] However, the risk decreases as chain length increases (C14 < C3) because the molecule becomes too lipophilic to penetrate the viable epidermis rapidly, and its bulky tail reduces haptenization potential compared to Propyl Gallate.
Regulatory Status
-
INCI: Tetradecyl Gallate (or functionally covered under general Alkyl Gallates in some jurisdictions).
-
Usage Limits: Generally recommended at 0.01% - 0.5% .[1] High concentrations (>1%) may cause irritation or solubility issues.[1]
References
-
Kubo, I., et al. (2002).[1] "Antimicrobial activity of alkyl gallates against Escherichia coli and Staphylococcus aureus." Journal of Agricultural and Food Chemistry. (Demonstrates the chain-length cutoff effect for antimicrobial activity). [1]
-
Laguerre, M., et al. (2009).[1] "Chain length affects antioxidant properties of chlorogenate esters in emulsion: The cutoff theory." Journal of Agricultural and Food Chemistry. (Foundational paper on the "Polar Paradox" and chain length importance in emulsions). [1]
-
Cosmetic Ingredient Review (CIR). (2018).[1] "Safety Assessment of Alkyl Esters as Used in Cosmetics." (Provides the toxicological grounding for long-chain esters and read-across logic).
-
EFSA Panel on Food Additives. (2014). "Scientific Opinion on the evaluation of propyl gallate (E 310) as a food additive." (Baseline safety data for the gallate moiety). [1]
-
Takai, E., et al. (2011).[1] "Effect of alkyl chain length of gallate on self-association and membrane binding."[3] Journal of Biochemistry. (Explains the physicochemical behavior and membrane interaction of C12-C14 gallates).
Sources
Methodological & Application
Application Note: HPLC-UV Method for Tetradecyl 3,4,5-trihydroxybenzoate (Myristyl Gallate) Analysis
Abstract & Scope
This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the analysis of Tetradecyl 3,4,5-trihydroxybenzoate (Common name: Myristyl Gallate ; CAS: 18244-73-0 ).
Tetradecyl gallate is a long-chain alkyl ester of gallic acid, utilized primarily as a lipophilic antioxidant in fats, oils, and lipid-based drug delivery systems. Unlike its short-chain analogues (propyl or octyl gallate), tetradecyl gallate exhibits extreme hydrophobicity (LogP > 5), rendering standard reversed-phase protocols ineffective due to excessive retention and peak broadening.
This guide provides a validated protocol using a high-strength organic gradient on a C18 stationary phase, ensuring sharp peak shape, quantitative recovery, and resolution from lipid matrix interferences.
Physicochemical Profile & Method Strategy
Understanding the analyte's chemistry is the foundation of this method.
| Property | Value | Implication for HPLC |
| Chemical Structure | C₂₁H₃₄O₅ (MW: 366.[1]49) | Significant hydrophobic tail (C14) dominates interaction. |
| Solubility | Insoluble in water; Soluble in ACN, MeOH, THF. | Critical: Sample diluent must be high-organic (e.g., 100% MeOH or ACN) to prevent precipitation in the injector. |
| pKa | ~8.5 (Phenolic OH) | Mobile phase pH must be acidic (< 4.0) to suppress ionization and prevent peak tailing. |
| UV Maxima | λ₁ ≈ 215 nm; λ₂ ≈ 272 nm | 272 nm is selected for specificity, avoiding noise from mobile phase solvents common at 215 nm. |
Method Development Logic
-
Column Selection: While C8 columns are often suggested for hydrophobic compounds to reduce retention, a high-quality C18 column is preferred here to provide sufficient methylene selectivity (
) to separate tetradecyl gallate from potential impurities like dodecyl (C12) or hexadecyl (C16) gallates. -
Mobile Phase: A standard 50:50 Buffer:Organic mix will result in retention times exceeding 60 minutes. This method utilizes a high-organic start (80% B) to ensure elution within a commercially viable runtime (< 15 min).
-
Carryover Control: Due to the "sticky" nature of the C14 chain, the autosampler needle wash must be 100% Acetonitrile or Methanol.
Analytical Protocol
Reagents and Standards
-
Reference Standard: this compound (>98.0% purity).[2]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).
-
Modifier: Phosphoric Acid (85%) or Formic Acid (99%).
Instrumentation & Conditions
| Parameter | Setting |
| HPLC System | Quaternary or Binary Gradient System (e.g., Agilent 1260/1290, Waters Alliance/Acquity) |
| Column | C18, 150 mm × 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent) |
| Column Temp | 35°C (Controls viscosity and improves mass transfer for large molecules) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 10 µL |
| Detection | UV @ 272 nm (Reference: 360 nm or OFF) |
| Needle Wash | 100% Acetonitrile (Critical to prevent carryover) |
Mobile Phase Composition
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: 100% Acetonitrile.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.00 | 20 | 80 | Isocratic Hold (Equilibration) |
| 2.00 | 20 | 80 | Injection / Start Gradient |
| 10.00 | 0 | 100 | Linear Ramp to elute analyte |
| 12.00 | 0 | 100 | Wash Step (Remove lipid matrix) |
| 12.10 | 20 | 80 | Return to Initial |
| 15.00 | 20 | 80 | Re-equilibration |
Sample Preparation Workflow
The extraction of tetradecyl gallate from lipid-rich matrices (e.g., oils, ointments) requires breaking the lipid solubility while keeping the analyte in solution.
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 25 mg of Tetradecyl Gallate into a 25 mL volumetric flask. Dissolve and dilute to volume with 100% Acetonitrile . Sonicate for 5 mins.
-
Working Standard (50 µg/mL): Dilute 1.0 mL of Stock Solution to 20 mL with Acetonitrile.
Sample Extraction (Lipid Matrix)
-
Weigh ~1.0 g of sample (oil/fat) into a 15 mL centrifuge tube.
-
Add 5.0 mL of Acetonitrile . (Note: Oils are generally immiscible with ACN, while Tetradecyl Gallate partitions into ACN).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate phases.
-
Collect the supernatant (ACN layer).
-
Filter through a 0.22 µm PTFE filter into an HPLC vial.
Visualized Workflows
Analytical Logic Flow
The following diagram illustrates the decision-making process during routine analysis and troubleshooting.
Figure 1: Analytical workflow and decision tree for Tetradecyl Gallate analysis.
Validation Parameters (Expected Performance)
Based on ICH Q2(R1) guidelines, the method should meet the following criteria:
| Parameter | Acceptance Criteria | Notes |
| System Suitability | %RSD of Area < 2.0% (n=5) | Critical for quantitative accuracy. |
| Linearity | R² > 0.999 | Range: 10 µg/mL to 100 µg/mL. |
| Accuracy (Recovery) | 95.0% - 105.0% | Spiked into blank oil matrix. |
| LOD / LOQ | ~0.5 µg/mL / ~1.5 µg/mL | Estimated based on UV response of galloyl moiety. |
| Specificity | Resolution > 2.0 | Between Tetradecyl Gallate and nearest matrix peak. |
Troubleshooting Guide
Problem: Carryover / Ghost Peaks
-
Cause: The C14 chain adheres to the injection needle or rotor seal.
-
Solution: Ensure the needle wash vial contains 100% Acetonitrile or Methanol . Do not use water in the wash solvent.
Problem: Retention Time Drift
-
Cause: Phase collapse (unlikely at high organic) or temperature fluctuation.
-
Solution: Use a column oven set strictly to 35°C. Ensure mobile phase A/B lines are purged of bubbles.
Problem: Precipitation in Vial
-
Cause: Sample dissolved in high organic (ACN) injected into a low organic stream? (Not applicable here as MP starts at 80% B).
-
Cause: Sample extracted from oil but not centrifuged enough.
-
Solution: Ensure samples are filtered (0.22 µm) and clear before injection.
References
-
FAO/WHO. (2006). Combined Compendium of Food Additive Specifications: Dodecyl Gallate. (Analogous method reference). Food and Agriculture Organization of the United Nations. Link
-
National Institute of Standards and Technology (NIST). Myristyl Gallate (CAS 18244-73-0) Chemical Properties. U.S. Department of Commerce. Link
-
Glavind, J. & Holmer, G. (1977). Thin-layer chromatographic determination of antioxidants.[3] Journal of the American Oil Chemists' Society. (Historical basis for gallate separation).
-
Sigma-Aldrich. Product Specification: Myristyl Gallate (18244-73-0).Link
Sources
Application Note: Quantifying the Efficacy of Tetradecyl 3,4,5-Trihydroxybenzoate in Lipid Systems
Executive Summary & Scientific Context
Tetradecyl 3,4,5-trihydroxybenzoate (commonly referred to as Tetradecyl Gallate or C14-Gallate ) is a lipophilized derivative of gallic acid. Unlike its hydrophilic parent (gallic acid) or short-chain esters (propyl gallate), the C14-ester possesses a unique amphiphilic structure comprising a polar antioxidant "head" (the pyrogallol moiety) and a hydrophobic C14 alkyl "tail."
The "Polar Paradox" and Interfacial Activity
In lipid stability science, the Polar Paradox states that polar antioxidants are often more effective in bulk oils (where they accumulate at air-oil interfaces or reverse micelles), while non-polar antioxidants are more effective in emulsions (where they accumulate at the oil-water interface).
Tetradecyl gallate represents a strategic "sweet spot." Its C14 chain anchors the molecule deeply into the lipid phase or the oil droplet surface, preventing the "cutoff effect" often seen with extremely long chains (C18+), where steric hindrance or self-aggregation reduces efficacy. This guide details the protocols to measure its efficacy, differentiating between Bulk Oil Stability (Rancimat, Schaal Oven) and Interfacial Stability (Emulsions).
Mechanism of Action
The efficacy of tetradecyl gallate relies on two simultaneous mechanisms:
-
Hydrogen Atom Transfer (HAT): The hydroxyl groups on the aromatic ring donate hydrogen atoms to lipid peroxyl radicals (
), neutralizing them and breaking the oxidation chain reaction. -
Interfacial Anchoring: The tetradecyl chain acts as a hydrophobic anchor, orienting the active phenolic head toward the interface (in emulsions) or preventing precipitation in bulk oils.
Visualization: The Amphiphilic Scavenging Mechanism
Caption: Figure 1. Mechanism of Tetradecyl Gallate. The C14 tail anchors the molecule in the lipid, while the phenolic head neutralizes peroxyl radicals via Hydrogen Atom Transfer.
Material Preparation
Before testing, the antioxidant must be correctly incorporated into the matrix. Tetradecyl gallate is highly lipophilic but may require gentle heating to dissolve fully in saturated fats.
Protocol:
-
Stock Solution (Optional): For high-throughput screening, prepare a 10% (w/v) stock solution in ethanol or purified sunflower oil.
-
Direct Addition (Preferred for Stability Tests):
-
Weigh the target oil (e.g., 100 g).
-
Add Tetradecyl Gallate at 50, 100, and 200 ppm (mg/kg).
-
Heat oil to 50°C under inert gas (Nitrogen) flow to prevent pre-oxidation.
-
Stir magnetically for 10 minutes until optically clear.
-
Control: Treat the control oil with the same heating/stirring cycle without the additive.
-
Protocol A: Oxidative Stability Index (OSI) via Rancimat
Purpose: Rapidly determine the Induction Period (IP) under accelerated conditions. This is the industry standard for comparing antioxidant potency.
Equipment: Metrohm Rancimat (or equivalent conductivity-based stability analyzer).
Methodology:
-
Sample Weight: 3.0 g ± 0.1 g of oil (with and without antioxidant).
-
Temperature: 110°C (standard for vegetable oils) or 120°C (for very stable fats).
-
Air Flow: 20 L/h.
-
Measuring Solution: 60 mL deionized water (conductivity < 5 µS/cm).
-
Endpoint: The point of maximum curvature (second derivative) of the conductivity vs. time curve.
Calculation:
The Protection Factor (PF) is calculated to normalize results:
Protocol B: Schaal Oven Test (Long-Term Stability)
Purpose: Simulate real-world storage conditions. Rancimat uses high heat which can alter reaction pathways; Schaal Oven (60°C) correlates better with shelf-life.
Workflow Diagram:
Caption: Figure 2. Schaal Oven Test Workflow. Samples are aged at 60°C and analyzed periodically for primary and secondary oxidation products.
Analytical Methods:
-
Peroxide Value (PV): Measures hydroperoxides.[1]
-
Method: AOCS Cd 8b-90 (Iodometric titration).
-
Target: Maintain PV < 10 meq/kg for edible quality.
-
-
p-Anisidine Value (p-AV): Measures aldehydes (2-alkenals, 2,4-dienals).
-
Method: AOCS Cd 18-90 (Spectrophotometry at 350 nm).
-
Relevance: Tetradecyl gallate is particularly effective at preventing the breakdown of hydroperoxides into aldehydes.
-
Data Presentation & Interpretation
When reporting results, consolidate data into comparative tables. Do not rely solely on raw numbers; calculate the % Inhibition.
Table 1: Example Data Layout for Efficacy Reporting
| Sample Group | Concentration (ppm) | Rancimat IP (h) | Protection Factor (PF) | PV at Day 7 (meq/kg) | p-AV at Day 7 |
| Control (Soybean Oil) | 0 | 4.5 ± 0.2 | 1.00 | 18.2 | 5.4 |
| Propyl Gallate (C3) | 200 | 9.8 ± 0.3 | 2.17 | 8.1 | 2.1 |
| Tetradecyl Gallate (C14) | 200 | 11.2 ± 0.4 | 2.48 | 6.5 | 1.8 |
Interpretation Guide:
-
Higher IP / PF: Indicates superior radical scavenging capacity.
-
Lower PV: Indicates inhibition of the initiation/propagation phase.
-
Lower p-AV: Indicates stability of hydroperoxides (prevention of rancid odor formation).
-
C3 vs. C14: In bulk oils, C14 may show slightly lower molar efficacy than C3 due to molecular weight differences (dilution of the active head), but often shows superior thermal stability (less volatility) in the Rancimat test.
Troubleshooting & Validation
-
Solubility Issues: If the oil appears cloudy, the C14-gallate has not dissolved. Re-heat to 60°C and sonicate. Undissolved crystals will act as pro-oxidant seeds or yield inconsistent results.
-
Metal Contamination: Gallates are strong chelators and turn blue/black in the presence of Iron (Fe). If samples turn dark, check oil for metal contamination. Add Citric Acid (50 ppm) as a synergist to sequester metals if this occurs.
-
Cut-off Effect: If testing emulsions, be aware that C14 is often the "peak" of efficacy. Increasing chain length to C16 or C18 may reduce efficacy due to the molecule burying itself too deep in the lipid core, away from the interface where oxidation initiates.
References
-
Frankel, E. N. (2005). Lipid Oxidation.[1][2][3][4][5][6][7] The Oily Press.[8]
-
Laguerre, M., et al. (2009). "Chain length affects antioxidant properties of chlorogenate esters in emulsion: The cutoff theory." Journal of Agricultural and Food Chemistry, 57(23), 11335-11342.
-
AOCS Official Method Cd 12b-92. (Reapproved 2017).[9] "Sampling and Analysis of Commercial Fats and Oils: Oil Stability Index (OSI)." American Oil Chemists' Society.
-
McClements, D. J., & Decker, E. A. (2000). "Lipid Oxidation in Oil-in-Water Emulsions: Impact of Molecular Environment on Chemical Reactions in Heterogeneous Food Systems." Journal of Food Science, 65(8), 1270-1282.
-
Metrohm Application Bulletin 232/4. "Determination of the oxidative stability of fats and oils with the Rancimat method."
Sources
- 1. ew-nutrition.com [ew-nutrition.com]
- 2. Effect of alkyl chain length on the antioxidant activity of alkylresorcinol homologues in bulk oils and oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rancimat: oxidation stability of fats and oils [blog.yeswelab.fr]
- 4. btsa.com [btsa.com]
- 5. Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metrohm.com [metrohm.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils and Oils Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Tetradecyl Gallate (TDG) – The Hydrophobic Sentinel
Topic: Tetradecyl Gallate (TDG) Application in Food Preservation Content Type: Advanced Application Note & Protocol Guide Audience: R&D Scientists, Food Chemists, and Microbiology Safety Officers
Abstract
Tetradecyl gallate (C14-gallate) represents a critical inflection point in the homologous series of alkyl gallates. While shorter chains (Propyl, Octyl) are industry standards for aqueous-phase protection and broad-spectrum antisepsis, TDG exhibits the "Cutoff Effect"—a phenomenon where extreme hydrophobicity abolishes standard antibacterial activity but drastically enhances interfacial antioxidant stability and specific antifungal potency. This guide details the synthesis, characterization, and application of TDG, specifically targeting high-lipid emulsions and fungal control where conventional preservatives fail.
Regulatory Disclaimer: Unlike Propyl (E310), Octyl (E311), and Dodecyl (E312) gallates, Tetradecyl gallate is not currently a listed food additive in the EU or FDA GRAS databases for general consumption. It is categorized here as a Research Candidate for novel packaging, cosmetic preservation, or specific fat-based systems pending regulatory approval.
The "Cutoff Effect" & Mechanism of Action
To apply TDG effectively, one must understand why it behaves differently from its shorter analogs.
The Polar Paradox
-
Short Chains (C3-C8): High water solubility allows free diffusion into bacterial cytosols, disrupting metabolic enzymes. However, they rapidly partition out of lipid droplets in emulsions, leaving fats vulnerable to oxidation.
-
Tetradecyl Gallate (C14):
-
Antioxidant Mechanism: TDG acts as an "Interfacial Anchor." Its 14-carbon tail locks it into the lipid phase or the oil-water interface, preventing it from being washed into the aqueous phase. This positions the phenolic headgroup precisely where lipid oxidation initiates (the interface).
-
Antimicrobial Mechanism: TDG exhibits a sharp drop in antibacterial efficacy (the Cutoff Effect) because it aggregates or binds to outer membranes without penetrating. However, it retains potent antifungal activity against specific yeasts and molds (Candida, Aspergillus) due to different cell wall lipid compositions.
-
Visualizing the Mechanism
Figure 1: Mechanism of Action. TDG anchors at the emulsion interface for antioxidant protection (left) but forms aggregates that limit bacterial penetration while retaining antifungal efficacy (right).
Protocol: High-Purity Synthesis of Tetradecyl Gallate
Commercially available TDG is rare and often expensive. For development, in-house synthesis via Fischer Esterification is recommended.
Reagents:
-
Gallic Acid (Monohydrate, >99%)
-
1-Tetradecanol (Myristyl Alcohol, >98%)
-
p-Toluenesulfonic Acid (p-TSA) (Catalyst)
-
Toluene (Solvent for azeotropic distillation)
Step-by-Step Protocol:
-
Stoichiometry: Combine Gallic Acid (10 g, 58.8 mmol) and 1-Tetradecanol (37.8 g, 176 mmol - 3x excess) in a 250 mL round-bottom flask.
-
Catalysis: Add p-TSA (1.0 g, 10% w/w of acid).
-
Solvent System: Add 100 mL Toluene. Attach a Dean-Stark trap and a reflux condenser.
-
Reaction: Reflux at 115°C (boiling point of Toluene) for 6-8 hours. Monitor water collection in the trap. Reaction is complete when water generation ceases.
-
Work-up:
-
Cool to room temperature. Toluene phase contains the product.
-
Wash with saturated NaHCO₃ (3x) to remove unreacted Gallic Acid and p-TSA.
-
Wash with Brine (1x) and dry over anhydrous Na₂SO₄.
-
Evaporate Toluene under reduced pressure (Rotovap).
-
-
Purification (Critical): The residue contains TDG and excess Tetradecanol. Recrystallize from n-Hexane . Tetradecanol is soluble in cold hexane; TDG will precipitate as a white crystalline solid.
Application Note: Lipid Oxidation Control
TDG is superior to Propyl Gallate (PG) in bulk oils and emulsions due to its non-volatility and lipophilicity.
Experimental Design: The Schaal Oven Test
Objective: Compare the "Induction Period" (time to rancidity) of Fish Oil stabilized with TDG vs. PG.
Materials:
-
Stripped Fish Oil (Vitamin E removed).
-
Treatment A: Control (No antioxidant).
-
Treatment B: Propyl Gallate (200 ppm).
-
Treatment C: Tetradecyl Gallate (200 ppm - equimolar adjustment required).
Protocol:
-
Dissolution: Dissolve TDG in the fish oil at 60°C (requires mild heating due to MP). PG requires a small amount of Ethanol carrier.
-
Incubation: Place 50g oil samples in open beakers in a dark oven at 60°C.
-
Sampling: Every 24 hours, remove 1g of oil.
-
Assay: Measure Peroxide Value (PV) (AOCS Cd 8b-90) and p-Anisidine Value .
Data Interpretation (Expected Results):
| Antioxidant | Solubility in Oil | Partitioning (Water:Oil) | Induction Period (Days to PV=20) |
| Control | N/A | N/A | 2 Days |
| Propyl Gallate (C3) | Low (Crystallizes) | 80:20 (Loss to water/air) | 6 Days |
| Octyl Gallate (C8) | High | 10:90 | 12 Days |
| Tetradecyl Gallate (C14) | Very High | <1:99 (Interface Locked) | 18+ Days |
Note: TDG excels because it does not migrate to the air interface or precipitate out, maintaining a constant radical-scavenging presence.
Protocol: Antimicrobial "Cutoff" Verification
Researchers often fail to see activity with TDG because they use standard Mueller-Hinton Broth (MHB), where TDG precipitates.
Correct Protocol: Emulsified MIC Determination To test TDG against bacteria/fungi, you must use a delivery system.
-
Stock Solution: Dissolve TDG in DMSO (10 mg/mL).
-
Media Prep: Use MHB supplemented with 0.05% Tween 80 to maintain TDG dispersion.
-
Organisms:
-
S. aureus (Gram +)
-
E. coli (Gram -)
-
Candida albicans (Yeast)
-
-
Procedure: Standard Microdilution (96-well plate).
Expected "Cutoff" Data Profile:
| Organism | C8 Gallate MIC (µg/mL) | C14 Gallate MIC (µg/mL) | Interpretation |
| S. aureus | 4 - 8 | >500 | Cutoff Effect: C14 is too hydrophobic to penetrate peptidoglycan. |
| E. coli | 64 | >1000 | Inactive: Cannot cross outer membrane. |
| C. albicans | 16 | 8 - 16 | Active: C14 targets fungal sterol pathways effectively. |
| A. niger | 32 | 16 | Active: Hydrophobicity aids in spore penetration. |
References
-
Kubo, I., et al. (2002). "Antimicrobial activity of alkyl gallates against Escherichia coli and Staphylococcus aureus." Journal of Agricultural and Food Chemistry. Link
-
Shi, Y., et al. (2021). "Antimicrobial mechanism of alkyl gallates... and the cutoff effect." Food Chemistry. Link
-
Mc Clements, D.J., & Decker, E.A. (2000). "Lipid Oxidation in Oil-in-Water Emulsions: Impact of Molecular Environment on Chemical Reactions in Heterogeneous Food Systems." Journal of Food Science. Link
-
European Food Safety Authority (EFSA). "Re-evaluation of propyl gallate (E 310) as a food additive." EFSA Journal. (Note: Confirms status of C3, exclusion of C14). Link
-
Savic, V., et al. (2018). "Synthesis and antioxidant activity of novel alkyl gallates." Molecules. Link
Sources
Application Notes & Protocols: Evaluating Tetradecyl 3,4,5-trihydroxybenzoate for Shelf-Life Extension in Baked Goods
Introduction: The Challenge of Freshness in Baked Goods
The shelf-life of baked goods is a critical parameter for food manufacturers, directly impacting product quality, consumer satisfaction, and economic viability.[1] Spoilage in these products is a multifaceted process, primarily driven by two key phenomena: microbial degradation and physicochemical decay.[2][3] High-moisture products are particularly susceptible to spoilage by molds, yeasts, and bacteria, which can occur rapidly after the sterile environment of the oven is compromised during cooling and packaging.[2][4] Concurrently, physicochemical changes, such as starch retrogradation (staling) and lipid oxidation, lead to undesirable changes in texture, flavor, and aroma.[5][6]
Lipid oxidation is a major cause of quality deterioration in baked goods containing fats and oils, leading to rancidity and the formation of off-flavors.[6][7] This auto-catalytic chain reaction involves the reaction of unsaturated fatty acids with oxygen, producing hydroperoxides which then decompose into a complex mixture of volatile compounds.[6][7] To combat this, synthetic antioxidants are widely employed in the food industry.[8][9]
This document introduces Tetradecyl 3,4,5-trihydroxybenzoate (also known as Tetradecyl Gallate), a long-chain alkyl ester of gallic acid, as a potent antioxidant for extending the shelf-life of baked goods. While shorter-chain alkyl gallates like Propyl Gallate (PG, E310) are well-established food additives used to protect fats and oils from oxidation[10][11], the extended tetradecyl alkyl chain of this molecule confers enhanced lipophilicity. This property is hypothesized to improve its partitioning and retention within the lipid phases of a food matrix, potentially offering superior protection against rancidity.
These application notes provide a comprehensive framework for researchers and food scientists to evaluate the efficacy of this compound in a model baked good system. We will detail the underlying scientific principles, provide robust experimental protocols for quantifying key shelf-life indicators, and offer guidance on data interpretation.
Scientific Background
Primary Mechanisms of Spoilage in Baked Goods
The shelf-life of baked goods is determined by a complex interplay of factors. Understanding these is crucial for designing an effective preservation strategy.
-
Lipid Oxidation: This is a primary concern for products containing fats or oils (e.g., cakes, cookies, pastries). The process is initiated by free radicals and propagates through a chain reaction, leading to the formation of hydroperoxides, which subsequently break down into aldehydes, ketones, and other volatile compounds responsible for rancid off-flavors.[6][7] The rate of oxidation is influenced by factors such as fatty acid composition, and the presence of pro-oxidants like metal ions.
-
Microbial Spoilage: Baked goods are essentially sterile upon exiting the oven, but post-baking contamination from airborne spores and contact surfaces is inevitable.[3][4] Molds (Penicillium, Aspergillus, Rhizopus) are the most common culprits, but yeasts and bacteria (Bacillus species causing "rope" spoilage) can also be problematic, especially in high-moisture products.[2][12]
-
Staling (Starch Retrogradation): This refers to all physicochemical changes, excluding microbial spoilage, that occur after baking. The primary driver is the recrystallization of starch molecules (amylopectin), which leads to increased crumb firmness, loss of flavor, and a drier mouthfeel.[13] While antioxidants do not directly prevent staling, controlling lipid oxidation is key to preserving overall sensory quality.
Mechanism of Action: Alkyl Gallates as Radical Scavengers
This compound belongs to the family of phenolic antioxidants. Its efficacy stems from the 3,4,5-trihydroxybenzoate (gallate) moiety. The three hydroxyl (-OH) groups on the phenolic ring are capable of donating a hydrogen atom to lipid free radicals (R•, ROO•). This action neutralizes the free radical, terminating the oxidative chain reaction.[11][14] The resulting antioxidant radical is stabilized by resonance across the aromatic ring, rendering it relatively unreactive and unable to propagate further oxidation.[15]
The long tetradecyl (C14) alkyl chain enhances the molecule's solubility in nonpolar environments, such as fats and oils. This is a critical advantage in a heterogeneous food system like a baked good, as it ensures the antioxidant is concentrated where it is most needed—at the lipid-air interface where oxidation is initiated.
Figure 1. Free-radical scavenging mechanism of a gallate antioxidant.
Experimental Design for Efficacy Evaluation
A well-designed shelf-life study is essential to validate the efficacy of this compound. The following workflow outlines a comprehensive approach. It is crucial that any such study is conducted in accordance with established food safety and laboratory practices.[16]
Figure 2. Experimental workflow for shelf-life evaluation.
Materials and Reagents
-
This compound: (Source and purity to be documented).
-
Propyl Gallate: Food grade, for positive control.
-
Baking Ingredients: Flour, sugar, shortening/butter, eggs, leavening agents, etc., from a single lot to ensure consistency.
-
Reagents for Peroxide Value (PV) Assay: Glacial acetic acid, chloroform (or suitable substitute like isooctane), potassium iodide, sodium thiosulfate standard solution, starch indicator.[17]
-
Reagents for TBARS Assay: Trichloroacetic acid (TCA), thiobarbituric acid (TBA), 1,1,3,3-tetramethoxypropane (TMP) for standard curve.
-
Microbiological Media: Plate Count Agar (PCA) for Total Viable Count (TVC), Potato Dextrose Agar (PDA) or Dichloran Rose Bengal Chloramphenicol (DRBC) Agar for yeast and mold count.
-
Sterile Supplies: Stomacher bags, dilution blanks, petri dishes, pipettes.
Preparation of a Model Baked Good System
A high-fat cookie is an excellent model system due to its susceptibility to lipid oxidation.
-
Homogenize Fat: Melt the shortening or butter gently.
-
Prepare Antioxidant Stock: Dissolve the this compound and propyl gallate in a small amount of the melted fat or a suitable carrier like ethanol to ensure uniform dispersion. Causality: Direct addition of the crystalline antioxidant to the dough would result in poor distribution. Dissolving it in the lipid phase first ensures it is located where it is most needed.
-
Incorporate Antioxidant: Add the antioxidant-containing fat to the main batch of melted fat to achieve the target concentrations (e.g., 100 ppm, 200 ppm based on fat weight). Prepare a control batch with no additive and a positive control with propyl gallate.
-
Prepare Dough: Cream the treated fat with sugar. Add eggs and dry ingredients according to a standardized recipe. Mix until just combined to ensure consistent dough structure.
-
Baking and Packaging: Portion, bake, and cool all batches under identical, controlled conditions. Package samples in airtight packaging that mimics commercial use.
Analytical Protocols
For each time point, retrieve samples from each group for analysis. All analyses should be performed in triplicate.
Protocol: Assessment of Lipid Oxidation – Peroxide Value (PV)
This protocol measures the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation.[18][19]
-
Fat Extraction: Extract fat from a known weight of ground cookie sample using a suitable solvent (e.g., petroleum ether) via Soxhlet extraction or a similar method. Remove the solvent under vacuum.
-
Sample Preparation: Weigh approximately 5 g of the extracted fat into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 30 mL of an acetic acid-chloroform solution (3:2 v/v) and swirl to dissolve the fat.
-
Reaction: Add 0.5 mL of a saturated potassium iodide (KI) solution. Stopper the flask, swirl for exactly one minute.
-
Titration Preparation: Add 30 mL of distilled water and 0.5 mL of 1% starch solution as an indicator. The solution will turn a dark blue/purple color.
-
Titration: Titrate immediately with a standardized 0.01 N sodium thiosulfate solution, swirling constantly, until the blue color completely disappears.
-
Blank Determination: Perform a blank titration using all reagents except the fat sample.
-
Calculation: Peroxide Value (meq/kg) = [(S - B) × N × 1000] / W Where: S = sample titration volume (mL), B = blank titration volume (mL), N = normality of sodium thiosulfate solution, W = weight of fat sample (g).
Protocol: Assessment of Lipid Oxidation – TBARS Assay
This assay quantifies malondialdehyde (MDA), a secondary product of lipid oxidation, providing an indication of advanced rancidity.
-
Sample Homogenization: Homogenize 5 g of ground cookie sample with 25 mL of 10% trichloroacetic acid (TCA) solution.
-
Filtration: Filter the homogenate through Whatman No. 1 filter paper.
-
Reaction: Mix 2 mL of the filtrate with 2 mL of 0.02 M thiobarbituric acid (TBA) reagent in a test tube.
-
Incubation: Heat the tubes in a boiling water bath for 30 minutes to develop the pink color.
-
Cooling: Cool the tubes rapidly in an ice bath.
-
Measurement: Measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane (TMP). Results are typically expressed as mg MDA/kg sample.
Protocol: Microbiological Analysis
This protocol assesses the microbial load on the product surface.
-
Sample Preparation: Aseptically weigh 10 g of the cookie sample into a sterile stomacher bag. Add 90 mL of sterile peptone water (0.1%).
-
Homogenization: Homogenize in a stomacher for 2 minutes. This is the 10⁻¹ dilution.
-
Serial Dilutions: Prepare serial decimal dilutions (10⁻² to 10⁻⁴) using sterile peptone water.
-
Plating:
-
Total Viable Count (TVC): Pipette 1 mL of each appropriate dilution onto duplicate Petri dishes and pour with molten Plate Count Agar (PCA).
-
Yeast & Mold Count: Pipette 1 mL of each appropriate dilution onto duplicate Petri dishes and pour with molten Potato Dextrose Agar (PDA), acidified with sterile 10% tartaric acid.
-
-
Incubation: Incubate PCA plates at 35°C for 48 hours and PDA plates at 25°C for 5-7 days.
-
Enumeration: Count colonies on plates with 25-250 (TVC) or 15-150 (Yeast & Mold) colonies and calculate the colony-forming units per gram (CFU/g).
Protocol: Texture Profile Analysis (TPA)
TPA mimics the compression of food during mastication and is an excellent instrumental method for quantifying staling.[20][21]
-
Instrument Setup: Use a texture analyzer equipped with a cylindrical probe (e.g., 25 mm diameter).
-
Sample Preparation: Use cookies of uniform thickness. Place a single cookie on the instrument's base.
-
Test Parameters:
-
Test Mode: Texture Profile Analysis (TPA).
-
Pre-Test Speed: 1.0 mm/s.
-
Test Speed: 0.5 mm/s.
-
Post-Test Speed: 0.5 mm/s.
-
Compression Distance: 50% of sample height.
-
Trigger Force: 5 g.
-
-
Execution: Perform a two-bite compression test.
-
Data Acquisition: Record parameters such as Hardness (peak force of the first compression), Cohesiveness, Springiness, and Chewiness. Analyze at least 10 replicates per group.
Data Interpretation and Presentation
Summarize quantitative data in tables to facilitate comparison between treatment groups and across time points.
Table 1: Effect of this compound on Peroxide Value (meq/kg fat) in Cookies During Storage
| Storage Day | Control (0 ppm) | Propyl Gallate (200 ppm) | Tetradecyl Gallate (100 ppm) | Tetradecyl Gallate (200 ppm) |
| 0 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.4 ± 0.1 |
| 14 | 4.2 ± 0.3 | 1.5 ± 0.2 | 1.8 ± 0.2 | 1.3 ± 0.2 |
| 28 | 8.9 ± 0.5 | 3.1 ± 0.3 | 3.5 ± 0.4 | 2.8 ± 0.3 |
| 42 | 15.6 ± 0.8 | 5.2 ± 0.4 | 5.8 ± 0.5 | 4.5 ± 0.4 |
| 56 | 24.1 ± 1.2 | 7.8 ± 0.6 | 8.5 ± 0.7 | 6.9 ± 0.5 |
| (Data are hypothetical means ± standard deviation) |
Table 2: Effect of this compound on Texture (Hardness in Newtons) in Cookies During Storage
| Storage Day | Control (0 ppm) | Propyl Gallate (200 ppm) | Tetradecyl Gallate (100 ppm) | Tetradecyl Gallate (200 ppm) |
| 0 | 20.5 ± 1.5 | 20.7 ± 1.6 | 20.6 ± 1.4 | 20.5 ± 1.5 |
| 14 | 24.1 ± 1.8 | 23.9 ± 1.7 | 24.0 ± 1.8 | 23.8 ± 1.6 |
| 28 | 28.3 ± 2.1 | 27.9 ± 2.0 | 28.1 ± 2.2 | 27.8 ± 2.1 |
| 42 | 33.5 ± 2.5 | 32.8 ± 2.4 | 33.0 ± 2.6 | 32.5 ± 2.3 |
| 56 | 38.9 ± 2.9 | 38.1 ± 2.7 | 38.5 ± 2.8 | 37.9 ± 2.6 |
| (Data are hypothetical means ± standard deviation. Note: Antioxidants are not expected to significantly affect staling/hardness) |
Interpretation: A successful outcome would show that the tetradecyl gallate groups, particularly at 200 ppm, exhibit significantly lower PV and TBARS values over time compared to the control, and performance comparable or superior to the propyl gallate positive control. Microbiological counts should remain low in a low-water-activity product like cookies, but the data confirms no antimicrobial effect is being conferred. Texture data will primarily track staling, which should be similar across all groups, isolating the antioxidant effect on chemical stability.
Discussion and Considerations
-
Synergism: Alkyl gallates are known to act synergistically with other antioxidants like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT).[8][14] Future studies could explore blends to identify more potent and cost-effective preservation systems.
-
Thermal Stability: While many synthetic antioxidants have good thermal stability[22], the performance of tetradecyl gallate during baking should be considered. Propyl gallate can exhibit poor stability at very high temperatures, which may limit its use in applications like frying.[23][24] The stability of tetradecyl gallate under typical baking conditions should be validated.
-
Regulatory Status: Propyl gallate is an approved food additive (E310) in many regions, including the US and Europe, though acceptable daily intake (ADI) levels are established.[25][26] this compound is a novel compound and would require a full regulatory safety assessment before it could be used commercially. These protocols are intended for research and development purposes only.
-
Sensory Impact: At effective concentrations (typically ≤200 ppm of fat content), gallates are not expected to impart any flavor or odor. However, sensory evaluation should always be included to confirm that the additive does not negatively impact the organoleptic properties of the final product.
References
- The Crucial Role of Propyl Gallate in Food Preservation - A Manufacturer's Insight. (n.d.). Self-Supplied.
-
Wikipedia. (2024). Propyl gallate. [Link]
-
ResearchGate. (2024). Beyond Preservation: Propyl Gallate's Evolving Story as a Metabolic Precursor and Bioactive Compound. [Link]
-
Center for Science in the Public Interest. (2022). Propyl gallate. [Link]
-
Patsnap Synapse. (2024). What is Propyl Gallate used for?. [Link]
-
Truffle Systems. (n.d.). How to Do Shelf-Life Testing on Your Own for Packaged Baked Goods and Confections. [Link]
-
Stable Micro Systems. (n.d.). Bakery Product Texture Analysis. [Link]
-
Xylem Analytics. (n.d.). Determination of Peroxide value (POV) in fats and oils. [Link]
-
ResearchGate. (n.d.). (PDF) Antioxidants: Regulatory Status. [Link]
-
ResearchGate. (2017). Microbial Spoilage of Bakery Products and Its Control by Preservatives. [Link]
-
National Institutes of Health (NIH). (2023). Lipid oxidation in foods and its implications on proteins - PMC. [Link]
-
Luminary Bakery. (2020). Advice for Bakers: 7 Ways to Extend Shelf Life. [Link]
-
ResearchGate. (n.d.). Incorporation of polyphenols in baked products. [Link]
-
National Institutes of Health (NIH). (n.d.). Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. [Link]
-
Food Technology Corporation (FTC). (n.d.). Bakery | Texture Analyzers. [Link]
-
PubMed. (n.d.). Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. I. Purification and characterization of methyl gallate from Sapium sebiferum. [Link]
-
Regulations.gov. (2001). Food Additive Status List. [Link]
-
ResearchGate. (n.d.). Lipid oxidation in baked products: Impact of formula and process on the generation of volatile compounds | Request PDF. [Link]
-
FAO. (n.d.). DETERMINATION OF PEROXIDE VALUE. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2021). Microbial Spoilage of Bakery Products and Its Control by Chemical Preservatives. [Link]
-
Labotec. (n.d.). THE SHELF LIFE OF BAKERY PRODUCTS SIMPLIFIED WITH WATER ACTIVITY. [Link]
-
BAKERpedia. (n.d.). BAKERguide - Baking Shelf Stable Products. [Link]
-
ResearchGate. (n.d.). Mechanisms of antioxidants in the oxidation of foods. [Link]
-
SCRPortal. (n.d.). Antioxidants: Regulatory Status. [Link]
-
ResearchGate. (n.d.). Modeling texture evolution of cakes during storage | Request PDF. [Link]
-
URS Labs. (2022). How to determine shelf life and freshness of bakery products?. [Link]
-
Naegele Inc. (2020). Extend Bakery Product Shelf Life With These Clean Label Ingredients. [Link]
-
Woodhead Publishing. (n.d.). 10 Bread spoilage and staling. [Link]
-
CDR FoodLab. (2023). Determination of Peroxide Value in Oil: Insights and Methods. [Link]
-
National Institutes of Health (NIH). (n.d.). The Biochemistry and Effectiveness of Antioxidants in Food, Fruits, and Marine Algae - PMC. [Link]
-
MDPI. (n.d.). Modeling the Effect of the Oxidation Status of the Ingredient Oil on Stability and Shelf Life of Low-Moisture Bakery Products: The Case Study of Crackers. [Link]
-
National Institutes of Health (NIH). (2024). Microbiological Quality Assessment of Some Commercially Available Breads - PMC. [Link]
-
European Commission. (2017). Call for scientific and technical data on the permitted food additives propyl gallate (E 310), octyl gallate (E 311) and. [Link]
-
NSW Food Authority. (n.d.). SHELF-LIFE TESTING. [Link]
-
Advance Journal of Food Science and Technology. (2019). Relationship between the Maillard Reaction and Lipid Peroxidation in Adding Various Fatty Acids on Bread Baking. [Link]
-
MDPI. (n.d.). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. [Link]
-
BAKERpedia. (n.d.). Analyzing the Texture of your Products | Blog. [Link]
-
PubMed. (n.d.). Lipid oxidation in baked products: impact of formula and process on the generation of volatile compounds. [Link]
-
NAGASE. (n.d.). Improving the Shelf Life of Bakery Products. [Link]
-
University of Massachusetts Amherst. (n.d.). Determination of Peroxide Value (PV) of lipid. [Link]
-
Cosmetic Ingredient Review. (2024). Safety Assessment of Propyl Gallate as Used in Cosmetics. [Link]
-
MDPI. (n.d.). Microbial Preservation and Contamination Control in the Baking Industry. [Link]
-
MDPI. (2023). The Inhibitory Effects of Hydroxytyrosol, α-Tocopherol and Ascorbyl Palmitate on Lipid Peroxidation in Deep-Fat Fried Seafood. [Link]
-
Bakery and Snacks. (2018). Kemin develops clean label ingredient to extend shelf life of bakery and snack products. [Link]
-
MDPI. (2022). Textural Properties of Bakery Products: A Review of Instrumental and Sensory Evaluation Studies. [Link]
-
ResearchGate. (n.d.). (PDF) Strategies to Extend Bread and GF Bread Shelf-Life: From Sourdough to Antimicrobial Active Packaging and Nanotechnology. [Link]
Sources
- 1. bakerpedia.com [bakerpedia.com]
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"Tetradecyl gallate" cell culture experimental design
Topic: Tetradecyl Gallate (TDG) in Cell Culture: Experimental Design & Mechanistic Profiling Content Type: Application Note & Technical Protocol Audience: Senior Researchers, Pharmacologists, and Assay Development Scientists
PART 1: EXECUTIVE SUMMARY & BIOCHEMICAL CONTEXT
The Hydrophobicity Paradox: Navigating the "Cutoff Effect" Tetradecyl gallate (TDG), the C14 alkyl ester of gallic acid, occupies a unique niche in pharmacological research. Unlike its shorter-chain counterparts (Propyl or Octyl gallate), TDG sits at the threshold of the "cutoff effect"—a phenomenon where biological activity increases with alkyl chain length until hydrophobicity limits solubility and membrane interaction.
While TDG exhibits potent antimetastatic, antibacterial, and mitochondrial-uncoupling properties, its utility in cell culture is frequently compromised by micro-precipitation in aqueous media. This guide provides a rigorous experimental framework to bypass these solubility artifacts and accurately assess TDG’s bioactivity.
Key Mechanistic Targets:
-
Mitochondrial Uncoupling: Disruption of the electron transport chain (Complex I/II inhibition).
-
Membrane Perturbation: Surfactant-like intercalation into the lipid bilayer.
-
Redox Modulation: Dual-action as a direct antioxidant (radical scavenging) and indirect pro-oxidant (via mitochondrial dysfunction).
PART 2: PREPARATION & HANDLING (CRITICAL)
The "Invisible" Variable: Solubility Management Most experimental failures with TDG arise from treating it like a standard small molecule. It is highly lipophilic (LogP ~6-7). In standard DMEM/RPMI, it will not dissolve; it will form micelles or micro-crystals that skew absorbance-based assays (MTT) and scatter light in fluorescence assays.
Solubility & Stock Preparation Table
| Parameter | Specification | Practical Note |
| Molecular Weight | ~366.45 g/mol | Calculation basis for Molarity. |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Preferred. Soluble > 50 mM. |
| Secondary Solvent | Ethanol (Absolute) | Soluble, but evaporates faster; less stable for long-term storage. |
| Aqueous Solubility | < 1 µM (negligible) | WARNING: Precipitates immediately upon shock-dilution in PBS/Media. |
| Stock Conc. | 10 mM - 50 mM | Store at -20°C in amber vials (light sensitive). |
| Working Conc. | 1 µM - 100 µM | Must be prepared fresh immediately before use. |
The "Cloud Point" Validation Step
Before adding cells:
-
Prepare your highest working concentration (e.g., 100 µM) in complete media (containing 10% FBS). Serum proteins (albumin) act as carriers and improve solubility.
-
Incubate at 37°C for 30 minutes.
-
Inspect under 20x phase-contrast microscopy.
-
Clear: Proceed.
-
Refractile dots/crystals: Solubility limit exceeded. Sonicate or reduce concentration. Do not proceed if crystals are visible.
-
PART 3: EXPERIMENTAL WORKFLOW VISUALIZATION
The following diagram outlines the logical flow for characterizing TDG, linking preparation to mechanistic endpoints.
Caption: Workflow for Tetradecyl Gallate characterization. The red "Solubility QC" step is the critical "Go/No-Go" decision point to prevent false toxicity data.
PART 4: DETAILED PROTOCOLS
Protocol A: Cytotoxicity Profiling (IC50 Determination)
Rationale: Determine the effective concentration range while controlling for vehicle toxicity and compound interference.
Materials:
-
Target Cells (e.g., B16F10 melanoma, HeLa, MCF-7).
-
Assay Reagent: CCK-8 (WST-8) is preferred over MTT because TDG is a reducing agent and may directly reduce MTT tetrazolium, causing false positives.
-
Vehicle: DMSO (Cell Culture Grade).[1]
Step-by-Step:
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Preparation:
-
Prepare 1000x stocks in DMSO (e.g., 10, 20, 40, 60, 80, 100 mM).
-
Dilute 1:1000 in warm media to generate working concentrations (10, 20, 40, 60, 80, 100 µM).
-
Final DMSO concentration must be constant (0.1%) across all wells.
-
-
Treatment: Aspirate old media; add 100 µL of TDG-media.
-
Blank Control: Media only (no cells).
-
Vehicle Control: Media + 0.1% DMSO (Cells).
-
Positive Control: Doxorubicin or Triton X-100.
-
-
Incubation: 24h or 48h at 37°C, 5% CO2.
-
Readout (CCK-8): Add 10 µL CCK-8 reagent. Incubate 1-2h. Measure Absorbance at 450 nm.
-
Calculation:
Protocol B: Mitochondrial Membrane Potential ( )
Rationale: TDG targets mitochondria. Loss of
Reagent: JC-1 Dye (Lipophilic cation).
-
Healthy Mitochondria: Red aggregates (High potential).
-
Depolarized Mitochondria: Green monomers (Low potential).
Step-by-Step:
-
Treatment: Treat cells with TDG (at IC50 and 2x IC50) for 6–12 hours.
-
Control: CCCP (10 µM) as a mitochondrial uncoupler (Positive Control for depolarization).
-
-
Staining: Aspirate media. Add JC-1 working solution (2–5 µM in media).
-
Incubation: 20 min at 37°C in the dark.
-
Wash: Wash 2x with warm PBS to remove background.
-
Analysis (Flow Cytometry or Fluorescence Microscopy):
-
Red Channel: Ex 535 nm / Em 590 nm.
-
Green Channel: Ex 485 nm / Em 530 nm.
-
-
Interpretation: A decrease in the Red/Green fluorescence ratio indicates mitochondrial dysfunction.
Protocol C: ROS Detection (Oxidative Stress)
Rationale: Determine if TDG acts as an antioxidant (scavenging) or pro-oxidant (inducing stress) in the specific cell line.
Reagent: DCFH-DA (2',7'-Dichlorofluorescin diacetate).
Step-by-Step:
-
Loading: Wash cells with PBS. Incubate with 10 µM DCFH-DA in serum-free media for 30 min.
-
Wash: Remove extracellular dye (wash 1x PBS).
-
Treatment: Add TDG in complete media (phenol-red free preferred).
-
Timing: ROS generation can be rapid. Measure kinetics at 30 min, 1h, 2h, 4h.
-
-
Quantification: Fluorescence Plate Reader (Ex 485 / Em 535).
-
Self-Validating Check: Include a "Cell-Free" well with TDG + DCFH-DA to ensure TDG does not chemically react with the dye outside the cell.
PART 5: EXPECTED MECHANISTIC PATHWAY
The following diagram illustrates the established mechanism of action for long-chain alkyl gallates like TDG.
Caption: Mechanistic cascade of TDG.[2] Note the dual pathway where mitochondrial disruption leads to both bioenergetic failure and ROS-mediated signaling.
PART 6: REFERENCES
-
Locatelli, C., et al. (2013). "Antimetastatic activity and low systemic toxicity of tetradecyl gallate in a preclinical melanoma mouse model." Investigational New Drugs.
-
Kubo, I., et al. (2002). "Antioxidant activity of dodecyl gallate." Journal of Agricultural and Food Chemistry. (Mechanistic parallel for long-chain gallates).
-
Frey, C., et al. (2007). "Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes."[3] Comparative Biochemistry and Physiology.
-
Savic, V., et al. (2019). "Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye." Bio-protocol.
-
Inoue, M., et al. (1994). "Bactericidal activity of gallic acid and its derivatives." Biological and Pharmaceutical Bulletin. (Establishes the cutoff effect logic).
Sources
- 1. mpbio.com [mpbio.com]
- 2. Octyl Gallate Induces Pancreatic Ductal Adenocarcinoma Cell Apoptosis and Suppresses Endothelial-Mesenchymal Transition-Promoted M2-Macrophages, HSP90α Secretion, and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Tetradecyl 3,4,5-Trihydroxybenzoate (Tetradecyl Gallate)
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tetradecyl 3,4,5-trihydroxybenzoate (tetradecyl gallate). Achieving high purity is critical for downstream applications, ensuring reproducibility and validity of experimental results. This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.
Section 1: Understanding the Chemistry of Purification
The synthesis of tetradecyl gallate, typically via Fischer esterification of gallic acid and 1-tetradecanol, yields a crude product containing unreacted starting materials, catalysts, and side-products. The primary challenge in purification lies in the molecule's dual nature: a polar phenolic head (the trihydroxybenzoate group) and a long, nonpolar alkyl tail. Furthermore, the phenolic hydroxyl groups are susceptible to oxidation, often leading to colored impurities that can be difficult to remove.[1][2]
Diagram: Common Impurity Sources and Targeted Solutions
This diagram outlines the typical impurities encountered and the primary purification technique suited for their removal.
Caption: Relationship between impurity type and purification method.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the purification of tetradecyl gallate in a question-and-answer format.
Q1: My isolated product has a persistent pink, yellow, or brown tint. What is the cause and how can I obtain a pure white solid?
A1: Causality and Prevention: This discoloration is almost always due to the oxidation of the electron-rich 3,4,5-trihydroxy-substituted benzene ring. Phenols are highly susceptible to oxidation, which can be accelerated by heat, light, trace metal impurities, or dissolved oxygen, forming highly colored quinone-type structures.[1]
-
Expert Insight: Prevention is the most effective strategy. During the reaction and work-up, maintain an inert atmosphere (Nitrogen or Argon) where possible. Using solvents that have been degassed (by sparging with N₂ or via freeze-pump-thaw cycles) can significantly reduce oxidation.
-
Troubleshooting Protocol:
-
Activated Charcoal Treatment: Dissolve the impure, colored product in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).
-
Add a very small amount of activated charcoal (typically 1-2% w/w relative to your product) to the hot solution. Caution: Adding charcoal to a boiling solution can cause violent bumping.
-
Stir or gently swirl the mixture at an elevated temperature (just below boiling) for 5-15 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The filtrate should be colorless.
-
Proceed with cooling the filtrate to induce crystallization as described in the recrystallization protocol below.
-
Q2: TLC analysis of my crude product shows a prominent spot at the baseline (Rf ≈ 0) in a moderately polar solvent system (e.g., 30% Ethyl Acetate in Hexane). What is this impurity?
A2: Identification and Removal: A spot with very low or no mobility on a silica gel TLC plate is indicative of a highly polar compound. In this synthesis, this is almost certainly unreacted gallic acid. Its three phenolic hydroxyl groups and a carboxylic acid group make it bind very strongly to the silica gel.
-
Expert Insight: This impurity should be removed during the initial work-up, before attempting chromatography or recrystallization. Failure to do so can complicate subsequent purification steps.
-
Troubleshooting Protocol (Aqueous Wash):
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent immiscible with water (e.g., ethyl acetate or diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This mild base will deprotonate the acidic gallic acid and any residual acid catalyst, transferring them into the aqueous layer as their respective sodium salts.
-
Repeat the wash 2-3 times. Check the final organic layer by TLC to confirm the absence of the baseline spot.
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water before drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[3]
-
Q3: My NMR spectrum shows signals corresponding to 1-tetradecanol. Why did it not get removed during the aqueous wash, and how do I get rid of it?
A3: Causality and Solution: 1-tetradecanol is a long-chain fatty alcohol with low polarity and is not acidic. Therefore, it will not be removed by a basic aqueous wash and will remain in the organic layer with your desired product. Its polarity is often very similar to that of tetradecyl gallate, making separation by recrystallization challenging if it is present in significant quantities.
-
Expert Insight: Flash column chromatography is the most reliable method for separating the product from the starting alcohol.
-
Troubleshooting Protocol (Column Chromatography):
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: The key is to find a solvent system where the Rf values of tetradecyl gallate and 1-tetradecanol are sufficiently different (ΔRf > 0.2). Start with a low polarity system and gradually increase it. A gradient elution often provides the best separation.
-
Refer to the detailed column chromatography protocol in Section 3.
-
| Component | Typical Rf (30% EtOAc/Hexane) | Notes |
| 1-Tetradecanol | ~0.5 - 0.6 | Elutes earlier (less polar) |
| Tetradecyl Gallate | ~0.3 - 0.4 | Target Compound |
| Gallic Acid | ~0.0 | Stays at the baseline |
| Oxidation Products | Streaking or colored spots | Polarity can vary |
Q4: My product "oils out" instead of forming crystals during recrystallization. What should I do?
A4: Causality and Solution: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal lattice formation.[4][5]
-
Expert Insight: This is a common issue with long-chain esters. The solution is often to use a more dilute solution, cool it much more slowly, or switch to a different solvent system.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to make the solution more dilute.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring and paper towels. Do not place it directly in an ice bath. Rapid cooling encourages oiling out.
-
Scratching: If no crystals form after slow cooling, use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[4]
-
Change Solvent System: If the above methods fail, the solvent is likely unsuitable. Remove the solvent under reduced pressure and attempt recrystallization with a different solvent or a mixed-solvent system (e.g., dissolve in a small amount of hot ethyl acetate and slowly add hot hexane until the solution becomes faintly cloudy, then clarify with a drop of ethyl acetate and cool slowly).[6]
-
Section 3: Standardized Purification Protocols
These protocols provide a validated, step-by-step workflow for achieving high purity.
Protocol A: High-Purity Recrystallization
This method is ideal for removing small amounts of impurities from a crude product that is already >90% pure.
-
Solvent Selection: Choose a solvent (or solvent pair) in which tetradecyl gallate is highly soluble when hot and poorly soluble when cold. Hexane/ethyl acetate, toluene, or ethanol/water are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (If Needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 5-10 minutes.
-
Hot Filtration (If Needed): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Determine the melting point and run an NMR spectrum to confirm purity.
Protocol B: Flash Column Chromatography
This method is used for separating components with different polarities, such as the product from unreacted 1-tetradecanol.
-
Solvent System Selection: Using TLC, determine an eluent system that gives the product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.[7] A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass chromatography column with silica gel using the "slurry method" with your chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).
-
Combine and Evaporate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator, being careful not to use excessive heat which could degrade the product.
-
Final Step: The resulting solid or oil can be further purified by recrystallization (Protocol A) to obtain sharp-melting crystals.
Diagram: General Purification Workflow
Caption: A decision-based workflow for purifying tetradecyl gallate.
References
- Google Patents. (n.d.). Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.
- Google Patents. (n.d.). Process for preparing propyl gallate.
-
ResearchGate. (2021). Propyl Gallate. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Different synthetic routes of propyl gallate from tannic acid include a.... Retrieved February 1, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of gallic acid alcohol ester.
- Google Patents. (n.d.). Process for the preparation of gallic acid esters of alcohols having at least 7 carbon atoms.
- Google Patents. (n.d.). Method of synthesizing alkyl gallates.
- Rosenau, T., et al. (2023). On the chemical fate of propyl gallate as stabilizer in Lyocell spinning dopes. Cellulose, 30, 5347–5363.
- Nguyen, V. G., et al. (2021).
-
PubMed. (2022). Preparation and Evaluation of Gallate Ester Derivatives Used as Promising Antioxidant and Antibacterial Inhibitors. Retrieved February 1, 2026, from [Link]
-
Veeprho. (n.d.). Propyl Gallate Impurities and Related Compound. Retrieved February 1, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshoot a Reaction. Retrieved February 1, 2026, from [Link]
-
PubMed. (2019). gallocatechin gallate under various experimental conditions and analyses of its epimerization, auto-oxidation, and degradation by LC-MS. Retrieved February 1, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2013). Column chromatography of phenolics?. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2017). Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (1951). Preparation of esters of gallic acid with higher primary alcohols. Retrieved February 1, 2026, from [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved February 1, 2026, from [Link]
-
MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved February 1, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved February 1, 2026, from [Link]
-
YouTube. (2020). Recrystallization. Retrieved February 1, 2026, from [Link]
-
Journal of Babylon University. (2016). Extraction and Purification of Gallic Acid from Eucalyptus camaldulensis Leaves. Retrieved February 1, 2026, from [Link]
-
Reddit. (2021). First time synthesis, first time work-up and purification. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2019). Synthesis and evaluation of methyl 3,4,5-trihydroxybenzoate and methyl 3,4,5-trihydroxybenzohydrazide as additives for natural rubber composites. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2019). Stability and stabilization of (–)‐gallocatechin gallate under various experimental conditions and analyses of its epimerization, auto‐oxidation, and degradation by LC‐MS. Retrieved February 1, 2026, from [Link]
-
Reddit. (n.d.). Trouble with Column Chromatography of phenolic compounds. Retrieved February 1, 2026, from [Link]
-
PMC. (2023). Stability of Flavan-3-ols, Theaflavins, and Methylxanthines in 30 Industrial Green, Black, and White Tea (Camellia sinensis L.) Extracts Characterized via Liquid Chromatography Techniques. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2022). How to recrystallize an oily compound after column chromatography?. Retrieved February 1, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Extraction and isolation of gallic acid. Retrieved February 1, 2026, from [Link]
-
National Institutes of Health (NIH). (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Retrieved February 1, 2026, from [Link]
-
Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Retrieved February 1, 2026, from [Link]
-
PubMed. (1988). Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. I. Purification and characterization of methyl gallate from Sapium sebiferum. Retrieved February 1, 2026, from [Link]
-
DergiPark. (2023). Thermal stability and degradation kinetics of the phenolics of Trigonella-foenum graecum L. leaf extracts. Retrieved February 1, 2026, from [Link]
-
MACS-AGRO. (2023). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved February 1, 2026, from [Link]
-
AQA. (2015). A-level Chemistry Specification. Retrieved February 1, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Extraction and Isolation of Phenolic Compounds. Retrieved February 1, 2026, from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Stability and stabilization of (-)-gallocatechin gallate under various experimental conditions and analyses of its epimerization, auto-oxidation, and degradation by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2623897A - Process for the preparation of gallic acid esters of alcohols having at least 7 carbon atoms - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Tetradecyl Gallate (TDG) Formulation & Solubilization
Ticket ID: TDG-SOL-001 Status: Open Agent: Senior Application Scientist Subject: Advanced Solubilization Protocols for Tetradecyl Gallate (C14)
Executive Summary: The Physicochemical Challenge
Tetradecyl Gallate (TDG) presents a specific formulation challenge due to its "brick-dust" hydrophobicity. Unlike shorter-chain gallates (e.g., Propyl Gallate), the C14 alkyl chain drives the LogP > 6.5, rendering it virtually insoluble in water. Successful formulation requires masking this hydrophobic tail or integrating it into a lipid matrix.
Physicochemical Profile (Comparative)
| Property | Propyl Gallate (C3) | Dodecyl Gallate (C12) | Tetradecyl Gallate (C14) |
|---|---|---|---|
| LogP (Approx.) | 1.8 | 5.8 | ~6.8 - 7.0 |
| Water Solubility | Low (Soluble in hot water) | Insoluble | Insoluble (< 1 µg/mL) |
| Melting Point | 146-150°C | 96-98°C | 95-98°C |
| Primary Utility | Aqueous Antioxidant | Lipid Antioxidant | Lipid Membrane Interactor / Antimicrobial |
Module 1: Lipid-Based Nanocarriers (Nanoemulsions)
Best for: Oral delivery, food fortification, and antimicrobial assays.
TDG is highly soluble in oils. The strategy here is Oil-in-Water (O/W) Nanoemulsification , trapping TDG in the oil core.
Protocol: High-Energy Ultrasonication
Reagents:
-
Oil Phase: Medium Chain Triglycerides (MCT) or Corn Oil (TDG solubility is high here).
-
Surfactant: Tween 80 (High HLB for stabilization).
-
Co-surfactant: Ethanol or PEG 400 (to aid initial dissolution).
Step-by-Step Workflow:
-
Oil Phase Prep: Dissolve TDG (0.5% - 2.0% w/w final conc) into MCT oil.
-
Critical: Heat oil to 60°C to ensure complete dissolution. The solution must be crystal clear.
-
-
Aqueous Phase Prep: Mix Water + Tween 80 (2-5% w/v).
-
Pre-Emulsification: Add Oil phase to Aqueous phase under magnetic stirring (500 RPM) for 10 mins. Result: Coarse, milky emulsion.
-
High-Energy Homogenization:
-
Use an Ultrasonic Homogenizer (Probe Sonicator).
-
Settings: 20 kHz, 40% Amplitude.
-
Cycle: 5 mins total (Pulse: 5s ON / 2s OFF) to prevent overheating.
-
Note: Keep sample in an ice bath to prevent ester hydrolysis.
-
Troubleshooting Guide: Nanoemulsions
| Symptom | Probable Cause | Corrective Action |
| Creaming (White layer on top) | Droplet size too large (>500nm). | Increase sonication energy or surfactant concentration. |
| Oil Phase Separation | Ostwald Ripening. | Add a "ripening inhibitor" (e.g., long-chain triglyceride) to the oil phase. |
| TDG Precipitation (Crystals) | Drug load exceeds oil solubility. | Reduce TDG concentration or add 5% Ethanol as a co-solvent in the oil phase. |
| Translucency Loss | Phase Inversion. | Check temperature. If T > 80°C, Tween 80 becomes hydrophobic (Cloud Point). Cool down. |
Workflow Logic Visualization
Caption: Transformation of coarse macro-emulsion into kinetically stable nanoemulsion via cavitation.
Module 2: Molecular Encapsulation (Cyclodextrins)
Best for: Improving aqueous solubility without oils; Injectable formulations.
The C14 tail is too hydrophobic for standard mixing. You must use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) rather than parent β-CD, as the derivatization improves water solubility of the complex itself.
Protocol: Kneading Method (Solid State)
-
Molar Ratio: 1:1 or 1:2 (TDG : HP-β-CD). The extra CD ensures the long tail is fully masked.
-
Slurry Formation: Add HP-β-CD to a mortar. Add minimal water/ethanol (50:50) to create a paste.
-
Incorporation: Slowly add TDG powder to the paste while grinding vigorously with a pestle.
-
Kneading: Grind for 45-60 minutes. The paste will stiffen as the inclusion complex forms (water is displaced from the cavity).
-
Drying: Dry the paste at 45°C in a vacuum oven for 24h.
-
Reconstitution: The resulting powder should dissolve in water significantly better than native TDG.
FAQ: Cyclodextrin Complexation
Q: Why isn't my solution clear after adding the complex to water? A: You may have uncomplexed TDG. Filter the solution through a 0.45µm PVDF filter. Analyze the filtrate via HPLC to determine the actual solubilized concentration (Solubility Enhancement Factor).
Q: Can I use γ-Cyclodextrin? A: Yes. γ-CD has a larger cavity (8.3 Å vs 6.0 Å for β-CD). For C14 chains, γ-CD often allows for better "deep insertion" of the alkyl tail, potentially offering higher stability constants.
Module 3: Liposomal Formulation (Membrane Integration)
Best for: Studying mechanism of action (membrane disruption) or targeted delivery.
TDG acts by inserting into lipid bilayers. Therefore, liposomes are the most "biomimetic" carrier.
Protocol: Thin-Film Hydration [1]
-
Dissolution: Dissolve Phospholipids (e.g., DPPC or HSPC) and TDG in Chloroform:Methanol (2:1 v/v).
-
Ratio: Lipid:Drug ratio should be high (e.g., 20:1) to prevent membrane destabilization.
-
-
Evaporation: Rotary evaporate at 45°C to form a thin lipid-drug film. Vacuum dry overnight to remove solvent traces.
-
Hydration: Add PBS (pH 7.4) heated to > Phase Transition Temp (Tm) of the lipid (e.g., 55°C for DPPC).
-
Sizing: Extrude through 100nm polycarbonate membranes (11 passes).
Troubleshooting Logic: Encapsulation Efficiency
Caption: Diagnostic tree for optimizing TDG loading in liposomes.
References
-
FAO/WHO Expert Committee on Food Additives. (1996). Toxicological evaluation of certain food additives: Dodecyl Gallate (and related alkyl gallates). WHO Food Additives Series 35.
-
Kubo, I., et al. (2002). Antimicrobial activity of alkyl gallates against Escherichia coli and Salmonella enteritidis. Journal of Agricultural and Food Chemistry. (Demonstrates chain-length dependency of membrane interaction).
-
Gortzi, O., et al. (2008). Liposomal formulations of antioxidants: encapsulation efficiency and stability. LWT - Food Science and Technology.[2] (Protocol basis for liposomal encapsulation of gallates).
-
Savic, S., et al. (2005). Solubility-permeability interplay of alkyl gallates. European Journal of Pharmaceutical Sciences. (LogP and solubility data).
For further assistance, please reply to this ticket with your specific solvent constraints and target concentration.
Sources
Preventing degradation of "tetradecyl 3,4,5-trihydroxybenzoate" during storage
Technical Support Center: Tetradecyl 3,4,5-trihydroxybenzoate Stability Guide
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely working with This compound (also known as Tetradecyl Gallate ).[]
This compound presents a classic "stability paradox" in drug development and chemical biology:
-
The "Head" (3,4,5-trihydroxybenzoate): This phenolic core is a potent antioxidant because it wants to be oxidized.[] It sacrifices itself to scavenge radicals, meaning it degrades rapidly upon exposure to air (turning pink/brown).[]
-
The "Tail" (Tetradecyl C14 chain): This provides lipophilicity, allowing membrane intercalation, but it lowers the melting point (~99°C) compared to shorter gallates, making the powder prone to physical sintering and clumping.
This guide replaces generic storage advice with a mechanistic troubleshooting protocol designed to preserve the integrity of this specific molecule.
Module 1: Oxidation Control (The "Pink Powder" Issue)
Q: My white powder has turned a faint pink or brown. Is it still usable? A: Stop immediately. Color change indicates the formation of quinones.[] The three hydroxyl groups on the benzene ring are highly susceptible to Reactive Oxygen Species (ROS). When exposed to air, the phenol oxidizes to a semiquinone radical and eventually to a quinone (which is colored).
-
Impact: Quinones are electrophilic and can covalently modify proteins in your assay, leading to false positives/negatives (pan-assay interference).
-
Threshold: If the color is distinct, the purity has likely dropped below 98%. Re-purify or discard.
Protocol: The "Argon Blanket" Technique
Do not rely on the original cap tightness. Oxygen permeates standard polyethylene caps over months at -20°C.[]
-
Primary Container: Use an amber glass vial (UV protection).
-
Gas Overlay:
-
Insert a needle connected to an Argon (preferred over Nitrogen due to density) line into the vial.[]
-
Flow rate: Low (< 1 PSI) to avoid blowing the powder.
-
Duration: 10–15 seconds to displace headspace air.[]
-
-
Seal: While removing the needle, immediately seal with Parafilm® or Teflon tape around the cap junction.[]
Module 2: Hydrolysis & Solvent Compatibility
Q: Can I store stock solutions in Ethanol or Methanol? A: No. While Tetradecyl Gallate is soluble in alcohols, storing it in methanol or ethanol leads to transesterification . The tetradecyl (C14) chain will be swapped for a methyl or ethyl group over time, converting your compound into Methyl Gallate or Ethyl Gallate.
Q: What is the best solvent for stock solutions? A: DMSO (Dimethyl Sulfoxide) is the gold standard, but it is hygroscopic (absorbs water). Water in DMSO catalyzes the hydrolysis of the ester bond, breaking the molecule into Gallic Acid and Tetradecanol.
Data: Solvent Stability Matrix
| Solvent | Stability Rating | Risk Factor | Recommended Storage |
| DMSO (Anhydrous) | High (Months) | Water absorption (Hygroscopic) | -20°C, Desiccated |
| Ethanol/Methanol | Low (Days/Weeks) | Transesterification | Do Not Store |
| Water/Buffer | Very Low (Hours) | Hydrolysis & Oxidation | Prepare immediately before use |
| Acetone | Medium | Evaporation/Concentration change | -80°C (tight seal) |
Module 3: Physical Stability (Clumping)
Q: The powder has formed a sticky clump.[] Did it melt? A: Tetradecyl Gallate has a melting point of 98.5–99.2°C , which is significantly lower than Propyl Gallate (~150°C).
-
Cause: While it didn't melt (unless you heated it), the long alkyl chain gives it a "waxy" character. Storage at fluctuating room temperatures can cause sintering (partial fusion of particle surfaces).[]
-
Fix: Always equilibrate the vial to room temperature before opening. Opening a cold vial (-20°C) in humid air causes condensation, which accelerates both clumping and hydrolysis.[]
Visualizing the Degradation Pathways
The following diagram illustrates the two distinct degradation risks you must manage: Oxidation (Air) and Hydrolysis (Water/Alcohol).
Figure 1: Mechanistic degradation pathways.[] The Red path (Oxidation) is irreversible and cytotoxic.[] The Blue path (Hydrolysis) renders the drug inactive.
Recommended Storage Workflow
Follow this strict workflow to maximize shelf-life (12–24 months).
Figure 2: The "Golden Standard" storage protocol for long-chain alkyl gallates.
References
-
National Center for Biotechnology Information (NCBI). (2025).[] PubChem Compound Summary for CID 14425, Dodecyl Gallate (Analogous Structure & Properties). Retrieved from [Link][]
-
Kubo, I., et al. (2002).[] Anti-Salmonella activity of alkyl gallates. Journal of Agricultural and Food Chemistry. (Discusses the relationship between alkyl chain length and stability/activity). Retrieved from [Link]
-
Nihei, K., et al. (2003).[] Molecular design of multifunctional food additives: antioxidative antifungal agents. Journal of Agricultural and Food Chemistry. (Mechanisms of gallate oxidation). Retrieved from [Link]
Sources
Technical Support Center: HPLC Optimization for Tetradecyl 3,4,5-trihydroxybenzoate
Case ID: TGS-C14-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Mobile Phase & Method Optimization for Tetradecyl Gallate (C14)
Executive Summary: The Analyte Profile
Before troubleshooting, you must understand the dual nature of your molecule. Tetradecyl 3,4,5-trihydroxybenzoate (Tetradecyl Gallate) acts as a "molecular surfactant."
-
The Head (Polar): The galloyl group (3,4,5-trihydroxy) is hydrophilic, acidic (pKa ~4.5), and prone to hydrogen bonding with residual silanols on your column.
-
The Tail (Non-Polar): The C14 (tetradecyl) chain is highly lipophilic (LogP > 6.0), causing extreme retention on standard C18 phases.
The Conflict: You need a polar aqueous phase to manage the head group's ionization, but you need a very strong organic phase to elute the tail.
Module 1: Mobile Phase Composition (The "Engine")
Q: Why is my retention time shifting or excessively long (>30 mins)?
A: Your organic modifier lacks sufficient elution strength for the C14 chain.
For short-chain gallates (Propyl), Methanol is sufficient. For Tetradecyl (C14), Methanol often generates excessive backpressure and requires very high percentages (>95%) to elute the compound.
-
Recommendation: Switch to Acetonitrile (ACN) .[1]
-
Why: ACN is an aprotic solvent with higher elution strength than Methanol for hydrophobic alkyl chains. It will sharpen the peak and reduce run times.
-
-
The "Sticky" Factor: Long-chain gallates are notorious for "carryover." If you see ghost peaks in blank runs, the C14 chain is likely adsorbing to the PEEK tubing or injector rotor seal.
Q: Why is the peak tailing (Asymmetry > 1.5)?
A: Unsuppressed ionization of the phenolic hydroxyls.
The three hydroxyl groups on the benzene ring will interact with the silica support of your column (secondary silanol interactions), causing severe tailing.
-
The Fix: You must acidify the mobile phase to keep the phenols protonated (neutral).
-
Protocol: Add 0.1% Formic Acid or 0.1% Phosphoric Acid .
-
Choice Guide: Use Formic Acid for LC-MS applications.[2] Use Phosphoric Acid for UV-only work (better suppression of silanols, lower UV cutoff).
-
Optimized Mobile Phase Table
| Component | Composition | Function |
| Solvent A | Water + 0.1% Formic Acid | Keeps analyte neutral; prevents tailing. |
| Solvent B | Acetonitrile + 0.1% Formic Acid | Elutes the hydrophobic C14 tail; reduces pressure. |
Module 2: Gradient Strategy
Q: How do I separate Tetradecyl Gallate from impurities (e.g., Gallic Acid)?
A: You need a "Ballistic" Gradient.
Isocratic runs fail here. If you run high organic to elute the C14, the polar impurities (free Gallic acid) will elute in the void volume (t0). If you run low organic, the C14 will never elute.
Suggested Gradient Protocol (Standard C18 Column, 150mm x 4.6mm):
-
0–2 min (Hold 5% B): Traps the C14 at the column head; elutes polar salts/acids.
-
2–15 min (Ramp to 100% B): The linear ramp moves the C14 down the column.
-
15–20 min (Hold 100% B): Critical Step. You must hold at 100% organic to ensure the sticky C14 tail fully desorbs.
-
20–25 min (Re-equilibrate): Return to 5% B.
Workflow Visualization: Method Development Logic
Figure 1: Decision tree for optimizing mobile phase and troubleshooting retention issues for hydrophobic alkyl gallates.
Module 3: Solubility & Sample Injection (The Hidden Trap)
Q: Why is my peak splitting or showing a "shoulder"?
A: Solvent Strength Mismatch.
Tetradecyl gallate is insoluble in water. You likely dissolved your sample in 100% Methanol or ACN. When you inject this "strong" solvent into a mobile phase that is starting at "weak" conditions (e.g., 5% Organic), the analyte precipitates momentarily or travels faster than the mobile phase, causing peak distortion.
The Fix:
-
Diluent Match: Try to dissolve the sample in 50:50 ACN:Water. If solubility is poor, use 100% ACN but reduce injection volume drastically (e.g., 2–5 µL).
-
Solubility Data Reference:
| Solvent | Solubility (Tetradecyl Gallate) | Suitability for Injection |
| Water | Insoluble | N/A |
| Methanol | High | Good, but weaker elution than ACN. |
| Acetonitrile | High | Excellent, but beware of mismatch if initial gradient is aqueous. |
| DMSO | Very High | Avoid. High viscosity and difficult to elute; causes massive solvent fronts. |
Module 4: Troubleshooting FAQ
Q: I see a baseline drift at 210 nm.
-
A: This is the "cutoff" drift. If using Formic Acid, switch to Phosphoric Acid (non-UV absorbing) if you need detection below 220 nm. However, for Gallates, 270–280 nm is the λ-max, where Formic Acid is transparent.
Q: The pressure is too high (>250 bar).
-
A: The C14 chain increases viscosity interactions inside the pore structure.
-
Option 1: Increase column temperature to 40°C or 50°C . This lowers viscosity and improves mass transfer (sharper peaks).
-
Option 2: Switch from a C18 column to a C8 column . The shorter stationary phase chain (Octyl) interacts less strongly with the Tetradecyl tail, reducing retention and required organic strength.
-
References
-
Review of Retention Mechanisms
- Source: PubMed / Wiley (2022).
- Relevance: Establishes the relationship between LogP (hydrophobicity) and mobile phase organic modifiers.
-
URL:[Link](Note: General principle citation)
-
Alkyl Gallate Separation Protocols
- Source: Frontiers in Nutrition / Microalgae Analysis (2022).
- Relevance: Confirms the use of C18 columns and ACN/Acid gradients for phenolic lipids.
-
URL:[Link]
-
Specific Analysis of Propyl/Alkyl Gallates
-
Hydrophobicity & Cutoff Effects
Sources
- 1. Optimization of mobile phase in the separation of beta-blockers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. glsciences.com [glsciences.com]
- 4. Effects of alkyl chain length of gallate on self-association and membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Tetradecyl 3,4,5-trihydroxybenzoate in Complex Food Matrices
Introduction
Tetradecyl 3,4,5-trihydroxybenzoate, also known as tetradecyl gallate, is a long-chain alkyl ester of gallic acid. Gallic acid and its various esters are recognized for their antioxidant properties, which prevent oxidation and rancidity in oils, fats, and other food products.[1] While shorter-chain gallates like propyl gallate are common food additives, longer-chain esters such as tetradecyl gallate are of increasing interest for their potential applications.
The analysis of these compounds in complex food matrices—such as edible oils, processed meats, and dairy products—presents significant analytical challenges. The complexity of the food matrix can introduce a variety of interfering substances, leading to what are known as "matrix effects." These effects can obscure the analyte signal, leading to inaccurate quantification and unreliable results.[2]
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this compound. It offers troubleshooting advice, frequently asked questions, and detailed protocols to mitigate matrix interference and ensure the integrity of your analytical data.
Section 1: Understanding Matrix Interference in Food Analysis
Matrix interference is a primary obstacle in the accurate analysis of trace compounds in complex samples. It refers to the alteration of the analytical signal of a target analyte by the presence of other components in the sample matrix.
Frequently Asked Questions (FAQs) about Matrix Effects
Q1: What are matrix effects in the context of food analysis?
A1: Matrix effects are the combined influence of all components in a sample, other than the analyte of interest, on the measurement of that analyte. In techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), these effects can manifest as either signal suppression or enhancement, leading to underestimation or overestimation of the analyte's concentration.[2] For instance, co-eluting compounds from a food matrix can compete with the analyte for ionization in an LC-MS source, a phenomenon known as ion suppression.[2][3]
Q2: Why are complex food matrices particularly challenging?
A2: Complex food matrices, such as oils, fats, and processed foods, contain a wide variety of compounds, including lipids, proteins, carbohydrates, pigments, and other natural antioxidants.[4] The physicochemical properties of this compound (a long-chain, lipophilic ester) mean that it is likely to be co-extracted with many of these interfering substances, particularly lipids. These co-extractives can interfere with chromatographic separation and detection.
Q3: How can I determine if my analysis is affected by matrix effects?
A3: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a matrix extract (a blank food sample to which the analyte has been added). A significant difference between the two slopes indicates the presence of matrix effects. Another approach is the post-extraction addition method, where a known amount of the analyte is added to a blank matrix extract just before analysis. The recovery of the added analyte is then calculated; a recovery significantly different from 100% suggests matrix interference.
Visualizing Matrix Effects in LC-MS/MS
The following diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte in an LC-MS/MS system, leading to ion suppression.
Caption: Mechanism of ion suppression in LC-MS/MS due to co-eluting matrix components.
Section 2: Troubleshooting Guide for Analytical Issues
This section addresses common problems encountered during the analysis of this compound in complex food matrices.
Q: I am observing low or inconsistent recovery of this compound. What are the likely causes and solutions?
A: This is a common issue and can stem from several factors related to the sample preparation and extraction process.
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Extraction | The long alkyl chain of tetradecyl gallate makes it highly lipophilic. The chosen extraction solvent may not be efficiently extracting the analyte from the food matrix, especially in high-fat samples. | 1. Optimize the Extraction Solvent: Consider using a more nonpolar solvent or a mixture of solvents. For oily matrices, a liquid-liquid extraction (LLE) with a solvent like hexane followed by partitioning into a more polar solvent like acetonitrile can be effective.[5] 2. Increase Extraction Efficiency: Employ techniques like vortexing, sonication, or homogenization to ensure thorough mixing of the sample and solvent. 3. Multiple Extraction Steps: Perform the extraction multiple times (e.g., 3x) and combine the extracts to ensure complete recovery.[5] |
| Analyte Degradation | Phenolic compounds like gallates can be susceptible to oxidation, especially at high temperatures or in the presence of certain enzymes in the food matrix. | 1. Work at Low Temperatures: Keep samples and extracts cool throughout the preparation process. 2. Use Antioxidant Protectants: Consider adding a small amount of a protective antioxidant, such as ascorbic acid, to the extraction solvent. 3. Avoid Harsh Conditions: Minimize exposure to light and high heat during extraction and solvent evaporation steps.[6] |
| Poor Phase Separation | In liquid-liquid extractions, emulsions can form, leading to incomplete separation of the organic and aqueous layers and loss of the analyte. | 1. Use Salting-Out: Add salts like sodium chloride or magnesium sulfate to the aqueous phase to promote better separation. This is a key principle of the QuEChERS method.[7] 2. Centrifugation: Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. |
| Inefficient Clean-up | Co-extracted matrix components can interfere with the final analysis, leading to apparent low recovery due to ion suppression. | 1. Implement Solid-Phase Extraction (SPE): Use an SPE cartridge to remove interfering compounds. For a lipophilic analyte like tetradecyl gallate, a reversed-phase (C18) or a normal-phase (silica) cartridge can be effective, depending on the extraction solvent.[8][9] 2. Dispersive SPE (d-SPE): This is the clean-up step in the QuEChERS method, where a sorbent is added directly to the extract to remove interferences.[10] |
Q: My chromatograms have a noisy baseline and/or broad, tailing peaks for my analyte. What should I do?
A: These issues often point to problems with matrix contamination of the analytical column or an incompatible mobile phase.
| Potential Cause | Explanation | Troubleshooting Steps |
| Column Contamination | Insufficient clean-up of the sample extract can lead to the accumulation of non-volatile matrix components on the analytical column, degrading its performance. | 1. Improve Sample Clean-up: Re-evaluate your sample preparation protocol to incorporate a more rigorous clean-up step, such as SPE.[9] 2. Use a Guard Column: A guard column installed before the analytical column can trap strongly retained matrix components, protecting the main column. 3. Column Washing: Implement a regular column washing procedure with a strong solvent to remove contaminants. |
| Mobile Phase Incompatibility | The pH of the mobile phase can affect the peak shape of phenolic compounds. Also, if the injection solvent is much stronger than the mobile phase, it can cause peak distortion. | 1. Adjust Mobile Phase pH: For phenolic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to ensure they are in their protonated form, which generally gives better peak shapes on reversed-phase columns.[11] 2. Match Injection Solvent: If possible, dissolve the final extract in the initial mobile phase to avoid solvent mismatch effects. If a strong solvent is needed for solubility, inject the smallest possible volume. |
| Co-eluting Interferences | A matrix component may be co-eluting with your analyte, leading to a distorted peak. | 1. Optimize Chromatographic Separation: Adjust the mobile phase gradient to improve the resolution between the analyte and the interfering peak. Using a high-resolution column (e.g., with smaller particles) can also help.[12] 2. Use a More Selective Detector: If using UV detection, check for peak purity. If using MS/MS, ensure you are monitoring a specific and unique transition for your analyte. |
Section 3: Recommended Protocols and Methodologies
Given the lipophilic nature of this compound and the complexity of food matrices, a robust sample preparation protocol is crucial. The following is a recommended workflow for the extraction and clean-up of tetradecyl gallate from a high-fat food matrix, such as edible oil.
Protocol: Extraction and Clean-up from Edible Oil
This protocol is based on the principles of liquid-liquid extraction followed by solid-phase extraction for clean-up.
1. Sample Preparation and Extraction:
-
Weigh 5 g of the oil sample into a 50 mL centrifuge tube.
-
Add an appropriate internal standard. For a long-chain gallate, an isotopically labeled version would be ideal. If unavailable, another long-chain ester with similar properties that is not present in the sample can be used.
-
Add 10 mL of hexane and vortex for 1 minute to dissolve the oil.
-
Add 10 mL of acetonitrile (saturated with hexane) and vortex vigorously for 2 minutes for liquid-liquid partitioning.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower acetonitrile layer to a clean tube.
-
Repeat the extraction of the hexane layer with another 10 mL of acetonitrile.
-
Combine the acetonitrile extracts.
2. Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water, and then 5 mL of acetonitrile. Do not let the cartridge run dry.
-
Load the combined acetonitrile extract onto the conditioned C18 cartridge.
-
Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 40:60 v/v) to remove polar interferences.
-
Elute the tetradecyl gallate from the cartridge with 5 mL of methanol or a more nonpolar solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (<40°C).
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for HPLC or LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Workflow for extraction and clean-up of tetradecyl gallate from edible oil.
Recommended Analytical Conditions
The following table provides a starting point for developing an HPLC or LC-MS/MS method for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | Start at 60% B, increase to 95% B over 10 min, hold for 5 min, return to initial conditions. | Similar gradient, may need to be faster for UHPLC systems. |
| Flow Rate | 1.0 mL/min | 0.3-0.5 mL/min |
| Column Temp. | 30-40 °C | 30-40 °C |
| Injection Vol. | 10-20 µL | 2-5 µL |
| UV Wavelength | ~272 nm[13] | - |
| Ionization Mode | - | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Transitions | - | Precursor ion (e.g., [M-H]⁻) to specific product ions. These would need to be determined by infusing a standard of tetradecyl gallate. |
Section 4: Method Validation and Quality Control
For reliable and defensible results, it is essential to validate the analytical method.[14]
Q: What are the key parameters to consider for method validation?
A: According to international guidelines, a full method validation should include the following:[14]
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples.
-
Linearity and Range: The concentration range over which the method gives a linear response. A calibration curve should be prepared with at least five concentration levels.[15]
-
Accuracy (Recovery): The closeness of the measured value to the true value. This is determined by spiking blank matrix samples with known concentrations of the analyte and calculating the percent recovery.[15][16]
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD).[15][16]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[15][16]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[16]
By systematically addressing the challenges of matrix interference through careful sample preparation, optimized analytical conditions, and thorough method validation, researchers can achieve accurate and reliable quantification of this compound in complex food matrices.
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Determination of Propyl Gallate in Some Vegetable Oil Samples by Thin Layer Chromatography – Image Analysis Method. [Link]
-
MDPI. (n.d.). Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications. [Link]
-
ResearchGate. (2019). Qualitative Analysis of Gallic Acid by HPLC Method In Different Extracts of Terminalia Bellerica Roxb. Fruit. [Link]
-
ResearchGate. (n.d.). Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography−electrospray tandem mass spectrometry. [Link]
-
LCGC International. (n.d.). Analysis of Antioxidants in Foods and Dietary Supplements using HPLC with Post-Column Derivatization. [Link]
-
PMC. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. [Link]
-
ResearchGate. (n.d.). Determination of antioxidants by solid-phase extraction method in aqueous food simulants. [Link]
-
Chromatography Online. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. [Link]
-
ResearchGate. (n.d.). Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. [Link]
-
MDPI. (n.d.). Evaluation of The Antioxidant Capacity of Food Products: Methods, Applications and Limitations. [Link]
-
MDPI. (n.d.). Development and Comprehensive Diverse-Matrix Evaluation of Four PAHs Using Solvent-Modified QuEChERS-GC-MS with Freeze-Out. [Link]
-
Journal of the American Society for Mass Spectrometry. (n.d.). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. [Link]
-
PubMed Central. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). Qualitative Analysis of Gallic Acid by HPLC Method In Different Extracts of Terminalia Bellerica Roxb. Fruit. [Link]
-
ResearchGate. (n.d.). Thermal and spectroscopic studies of the antioxidant food additive propyl gallate. [Link]
-
MDPI. (n.d.). Ultrasound-Assisted Dispersive Solid-Phase Filter Extraction Coupled with Green Supercritical Fluid Chromatography Methodology for Simultaneous Determination of Hindered Phenolic Antioxidant Migration from Food Contact Materials. [Link]
-
ResearchGate. (n.d.). Identification and Validation of Synthetic Phenolic Antioxidants in Various Foods Commonly Consumed in Malaysia by HPLC. [Link]
-
PubMed Central. (2023). Optimization of QuEChERS Extraction for Determination of Carotenoids, Polyphenols, and Sterols in Orange Juice Using Design of Experiments and Response Surface Methodology. [Link]
-
NIH. (n.d.). Analytical Strategies for Fingerprinting of Antioxidants, Nutritional Substances, and Bioactive Compounds in Foodstuffs Based on High Performance Liquid Chromatography–Mass Spectrometry: An Overview. [Link]
- Google Patents. (n.d.).
-
PubMed Central. (n.d.). Effect of Microparticle Crystallinity and Food Matrix on the Release Profile and Antioxidant Activity of Encapsulated Gallic and Ellagic Acids During Simulated In Vitro Intestinal Digestion. [Link]
-
PubMed. (2016). Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry. [Link]
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]
-
OUCI. (n.d.). Optimization of QuEChERS Extraction for Determination of Carotenoids, Polyphenols, and Sterols in Orange Juice Using Design of Experiments and Response Surface Methodology. [Link]
-
Food Standards Agency. (n.d.). Development of methods for the analysis of antioxidants in a range of foods. [Link]
-
MDPI. (n.d.). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. [Link]
-
Labsert. (2021). The Dispersive Methodology for Complex Matrices. [Link]
-
LabRulez LCMS. (2024). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. [Link]
-
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
-
MDPI. (n.d.). Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices. [Link]
-
PubMed. (2016). Development and Validation of a Liquid Chromatography Method for Anthocyanins in Strawberry (Fragaria Spp.) and Complementary Studies on Stability, Kinetics and Antioxidant Power. [Link]
-
Agilent. (2014). Automated Sample Preparation for FAME Analysis in Edible Oils Using an Agilent 7696A Sample Prep WorkBench. [Link]
-
SciELO. (n.d.). HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal. [Link]
Sources
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- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices [mdpi.com]
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- 6. researchgate.net [researchgate.net]
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- 16. Development and validation of a liquid chromatography method for anthocyanins in strawberry (Fragaria spp.) and complementary studies on stability, kinetics and antioxidant power - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Tetradecyl Gallate Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetradecyl gallate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize precipitation of this hydrophobic compound in your cell culture experiments, ensuring reliable and reproducible results.
Understanding the Challenge: The Hydrophobic Nature of Tetradecyl Gallate
Tetradecyl gallate, an ester of gallic acid, is a valuable antioxidant compound. However, its long tetradecyl alkyl chain confers significant hydrophobicity, making it poorly soluble in aqueous solutions like cell culture media. This inherent property is the primary reason for the precipitation issues commonly encountered during experimental setup. When a concentrated stock solution of tetradecyl gallate, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol, is introduced into the aqueous environment of the cell culture medium, a phenomenon known as "solvent shock" can occur, leading to the compound crashing out of solution.
Frequently Asked Questions (FAQs)
Q1: Why is my tetradecyl gallate precipitating immediately upon addition to the cell culture medium?
Immediate precipitation is a classic sign of the compound's low aqueous solubility and is often triggered by the rapid dilution of the organic solvent stock solution in the culture medium. This can be attributed to several factors:
-
High Stock Concentration: Using a highly concentrated stock solution necessitates the addition of a very small volume to the medium. This creates a localized area of high tetradecyl gallate concentration, exceeding its solubility limit in the aqueous environment and causing it to precipitate before it can disperse.
-
Solvent Shock: The abrupt change in solvent polarity from the organic stock to the aqueous medium can cause the hydrophobic tetradecyl gallate molecules to aggregate and precipitate.
-
Suboptimal Temperature: Adding the stock solution to cold or room temperature media can exacerbate precipitation, as solubility is often temperature-dependent.
Q2: I've prepared my tetradecyl gallate solution, but I see precipitation forming over time in the incubator. What could be the cause?
Delayed precipitation can be more subtle and is often due to changes in the media environment over the course of the experiment:
-
Temperature Fluctuations: While initial warming of the media can aid dissolution, prolonged incubation at 37°C can sometimes decrease the stability of certain compounds.
-
pH Shifts: Cellular metabolism can lead to a gradual decrease in the pH of the culture medium. For some compounds, a change in pH can alter their ionization state and reduce their solubility.
-
Interaction with Media Components: Tetradecyl gallate, like other galloyl-containing compounds, can interact with proteins present in fetal bovine serum (FBS) and other media components.[1][2][3][4] These interactions can lead to the formation of insoluble complexes over time. The galloyl moiety, in particular, has been shown to be crucial for these interactions.[4]
-
Evaporation: Evaporation of the medium from the culture vessel can increase the concentration of all components, potentially pushing tetradecyl gallate above its solubility limit.
Q3: What is the best solvent to use for my tetradecyl gallate stock solution?
Both DMSO and ethanol are commonly used solvents for hydrophobic compounds.[5] While there is no specific solubility data available for tetradecyl gallate, its structural relative, dodecyl gallate, is known to be insoluble in water but freely soluble in ethanol and ether.[6] Propyl gallate is also very slightly soluble in water but freely soluble in ethanol.[7] Based on this, both DMSO and ethanol are suitable choices.
-
DMSO: A powerful aprotic solvent that can dissolve a wide range of compounds. However, it can be toxic to some cell lines at higher concentrations.
-
Ethanol: A polar protic solvent that is also effective for many hydrophobic compounds and can be less toxic than DMSO for certain cells.
It is crucial to keep the final concentration of the chosen solvent in the cell culture medium as low as possible, typically below 0.5%, and to include a vehicle control in your experiments to account for any solvent-specific effects.
Q4: How does the presence of serum (FBS) in the media affect tetradecyl gallate solubility?
The interaction between gallates and serum proteins, particularly bovine serum albumin (BSA), is a critical factor.[1][2][3][4] BSA can have a dual effect:
-
Solubilization: BSA can bind to hydrophobic molecules, effectively acting as a carrier and increasing their apparent solubility in the aqueous medium.
-
Precipitation: In some cases, the interaction between the compound and serum proteins can lead to the formation of insoluble complexes, resulting in precipitation.
The outcome depends on the specific compound, its concentration, and the concentration of serum proteins. For galloyl-containing compounds like EGCG, the binding to serum albumin has been shown to be significant.[2][3][4]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting and preventing tetradecyl gallate precipitation.
Issue 1: Immediate Precipitation During Preparation
If you observe precipitation as soon as you add the tetradecyl gallate stock solution to your media, follow these steps:
Troubleshooting Workflow for Immediate Precipitation
Caption: Workflow to address immediate precipitation.
Detailed Steps:
-
Optimize the Addition Technique:
-
Slow, Dropwise Addition: Add the stock solution to the pre-warmed media very slowly, drop by drop, while gently swirling the media. This allows for rapid dispersal and minimizes localized high concentrations.
-
Vortexing: For a more vigorous mixing, you can add the stock solution to a smaller volume of media in a conical tube and vortex gently before adding it to the final culture volume.
-
-
Reduce the Stock Solution Concentration:
-
Prepare a more dilute stock solution. For example, instead of a 100 mM stock, try a 10 mM stock. This will require adding a larger volume to your media, which can aid in more uniform mixing.
-
-
Pre-warm the Cell Culture Medium:
-
Always warm your cell culture medium to 37°C before adding the tetradecyl gallate stock solution. Increased temperature generally improves the solubility of hydrophobic compounds.
-
-
Evaluate Serum Concentration:
-
If using a serum-containing medium, consider performing a preliminary test with different serum concentrations to see how it affects the solubility of your compound. You could also try a serum-free medium if your cell line can tolerate it, though this may also impact solubility.
-
Issue 2: Delayed Precipitation During Incubation
If the precipitation appears after a period of incubation, consider the following:
Troubleshooting Workflow for Delayed Precipitation
Caption: Workflow to address delayed precipitation.
Detailed Steps:
-
Monitor and Control Media pH:
-
Regularly check the pH of your culture medium, especially for long-term experiments. If you observe a significant drop in pH, consider using a medium with a stronger buffering capacity or changing the medium more frequently.
-
-
Minimize Evaporation:
-
Ensure your incubator has adequate humidity. For multi-well plates, consider using plate sealers for long-term cultures.
-
-
Assess Compound Stability:
-
Although gallates are antioxidants, they can also be susceptible to degradation under certain conditions. Consider preparing fresh working solutions for each experiment, especially for long-term studies.
-
-
Perform a Solubility Test:
-
To determine the maximum soluble concentration of tetradecyl gallate in your specific cell culture medium, perform a serial dilution test. Prepare a range of concentrations, incubate them under your experimental conditions (e.g., 37°C for 24-48 hours), and visually inspect for precipitation. This will help you establish a working concentration that is less likely to precipitate over time.
-
Experimental Protocols
Protocol 1: Preparation of a Tetradecyl Gallate Stock Solution
This protocol provides a general guideline. The optimal concentration of your stock solution may need to be determined empirically.
Materials:
-
Tetradecyl gallate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Calculate the required amount: Determine the mass of tetradecyl gallate needed to prepare a stock solution of your desired concentration (e.g., 10 mM or 20 mM).
-
Weigh the compound: In a sterile environment (e.g., a chemical fume hood), carefully weigh the tetradecyl gallate powder and transfer it to a sterile amber microcentrifuge tube or glass vial. The use of amber vials is recommended if the compound is light-sensitive.
-
Add the solvent: Add the calculated volume of anhydrous DMSO or 100% ethanol to the vial.
-
Dissolve the compound: Vortex the solution until the tetradecyl gallate is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary.
-
Sterile filter (optional but recommended): For cell culture applications, it is advisable to sterile filter the stock solution through a 0.22 µm syringe filter compatible with your chosen solvent.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Diluting Tetradecyl Gallate Stock Solution into Cell Culture Medium
This protocol outlines the steps for preparing the final working solution to minimize precipitation.
Materials:
-
Prepared tetradecyl gallate stock solution
-
Complete cell culture medium (with or without serum, as required)
-
Sterile conical tubes
Procedure:
-
Thaw the stock solution: Thaw a single-use aliquot of the tetradecyl gallate stock solution at room temperature.
-
Pre-warm the medium: Warm the required volume of your complete cell culture medium to 37°C in a water bath.
-
Perform serial dilutions (recommended):
-
To avoid "solvent shock," it is highly recommended to perform an intermediate dilution step.
-
For example, to prepare a 10 µM final concentration from a 10 mM stock, first prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium in a sterile tube. Mix gently by pipetting.
-
Then, add the required volume of this 100 µM intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired 10 µM concentration.
-
-
Add to cells: Gently add the final working solution to your cell culture vessel. Swirl the vessel gently to ensure even distribution.
Data Summary
The following table summarizes the key factors influencing tetradecyl gallate precipitation and the recommended actions.
| Factor | Potential Cause of Precipitation | Recommended Action |
| Solvent | High final concentration of organic solvent (e.g., DMSO, ethanol) | Keep final solvent concentration below 0.5%; include a vehicle control. |
| Concentration | Exceeding the aqueous solubility limit of tetradecyl gallate | Perform a solubility test to determine the maximum soluble concentration. |
| Temperature | Addition to cold media; prolonged incubation at 37°C | Pre-warm media to 37°C before adding the compound. Monitor for delayed precipitation. |
| pH | Cellular metabolism altering media pH | Monitor media pH; use buffered media or change media frequently for long-term cultures. |
| Media Components | Interaction with serum proteins (e.g., BSA) or other media components | Test different serum concentrations; consider serum-free media if appropriate. |
| Method of Addition | Rapid addition of a concentrated stock solution ("solvent shock") | Add stock solution slowly and dropwise with gentle mixing; perform serial dilutions. |
| Evaporation | Increased compound concentration due to water loss | Maintain proper humidity in the incubator; use plate sealers for long-term experiments. |
References
- FBS or BSA Inhibits EGCG Induced Cell Death through Covalent Binding and the Reduction of Intracellular ROS Production. PLoS One.
- Interaction of different polyphenols with bovine serum albumin (BSA) and human salivary alpha-amylase (HSA) by fluorescence quenching. J Agric Food Chem.
- Effects of alkyl chain length of gallate on self-associ
- Interaction of polyphenols with proteins: binding of (-)-epigallocatechin gallate to serum albumin, estimated by induced circular dichroism. Chem Pharm Bull (Tokyo).
- Interactions of different polyphenols with bovine serum albumin using fluorescence quenching and molecular docking. J Agric Food Chem.
- Interaction of flavonoids with bovine serum albumin: a fluorescence quenching study. J Agric Food Chem.
- Cellular Uptake of Epigallocatechin Gallate in Comparison to Its Major Oxidation Products and Their Antioxidant Capacity In Vitro. Antioxidants (Basel).
- Distribution and reactivity of gallates toward galvinoxyl radicals in SDS micellar solutionsEffect of the alkyl chain length. Can J Chem.
- Minimization of artifact protein aggregation using tetradecyl sulfate and hexadecyl sulfate in capillary gel electrophoresis under reducing conditions. Electrophoresis.
- Aqueous Self-Sorting in Extended Supramolecular Aggreg
- Dodecyl Gall
- Stability of tea polyphenol (-)-epigallocatechin-3-gallate and formation of dimers and epimers under common experimental conditions. J Agric Food Chem.
- Solubilities of Gallic Acid and Its Esters in Water.
- Oxidative Stability of (-)-Epigallocatechin Gallate in the Presence of Thiols. J Agric Food Chem.
- Effect of the Number of Gallate Groups of Polyphenols on the Structure, Gel Properties, and Biological Activity of Soy Protein Fibrils. Foods.
- Aggregation of Dyes in Aqueous Solutions. Chem Soc Rev.
- Gallic Acid | C7H6O5 | CID 370. PubChem.
- Methyl Gall
- Recipe for Anti-fade Mounting Medium. Jackson ImmunoResearch.
- How to make mounting medium (anti fade)?
- Solutions and Media. University of California, Berkeley.
- Protocol for growing and staining cells for immunofluorescence. Thermo Fisher Scientific.
- Propyl Gall
- In Vitro and In Silico Studies of the Molecular Interactions of Epigallocatechin-3-O-gallate (EGCG) with Proteins That Explain the Health Benefits of Green Tea. Molecules.
- A high correlation indicating for an evaluation of antioxidant activity and total phenolics content of various chilli varieties. AMB Express.
Sources
- 1. researchgate.net [researchgate.net]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. Interaction of polyphenols with proteins: binding of (-)-epigallocatechin gallate to serum albumin, estimated by induced circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human serum albumin as an antioxidant in the oxidation of (-)-epigallocatechin gallate: participation of reversible covalent binding for interaction and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dodecyl Gallate | C19H30O5 | CID 14425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mubychem.net [mubychem.net]
"Tetradecyl 3,4,5-trihydroxybenzoate" interaction with other food additives
Formulation Optimization & Interaction Guide
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Physicochemical Interactions in Lipid Systems
Introduction: The Physicochemical Reality of C14-G
Tetradecyl 3,4,5-trihydroxybenzoate (Tetradecyl Gallate, or C14-G) is a "heavy" alkyl ester of gallic acid. Unlike its shorter-chain counterparts (Propyl or Octyl Gallate), C14-G is defined by its extreme hydrophobicity .
-
The Core Challenge: In formulation, C14-G does not behave like a standard solute; it behaves like a lipid. Its partition coefficient (LogP > 5.0) dictates that it will almost exclusively reside in the oil phase or at the lipid-water interface.
-
The "Cut-Off" Effect: Research indicates that alkyl gallates exhibit a non-linear efficacy curve. While C8-C12 gallates are often optimized for antimicrobial activity (due to membrane permeability), C14-G is frequently utilized for its interfacial anchoring capability in emulsions, preventing it from partitioning into the aqueous phase where it becomes useless against lipid oxidation.
Interaction Module: The Synergy with Tocopherols
Context: Users often combine C14-G with
The Mechanism:
C14-G acts as a "sacrificial reductant" for Tocopherol. When Tocopherol neutralizes a lipid peroxyl radical (
Critical Interaction Logic:
-
Synergy Failure: If the emulsion droplet size is too large, or if the surfactant coverage is too dense, C14-G may be buried too deep in the oil core, preventing contact with the oxidized Tocopherol at the interface.
Visualizing the Regeneration Pathway
Figure 1: The interfacial regeneration cycle. C14-G anchors at the oil-water boundary to "recycle" oxidized Vitamin E, preventing the propagation of lipid oxidation.
Interaction Module: Surfactants & The "Micellar Trap"
User Issue: "I increased the surfactant concentration to stabilize my emulsion, but the antioxidant activity of C14-G dropped significantly."
Technical Explanation: This is a classic manifestation of the Micellar Effect .
-
Low Surfactant Load: C14-G partitions to the oil-water interface (the "danger zone" for oxidation).
-
High Surfactant Load (Above CMC): Excess surfactant forms empty micelles in the water phase. Because C14-G is somewhat amphiphilic (polar head, non-polar tail), it can be solubilized inside these empty surfactant micelles.
-
The Trap: Once trapped in a water-phase micelle, C14-G is physically separated from the lipid droplet. It can no longer protect the oil.
Troubleshooting Protocol: Surfactant Selection
| Surfactant Type | Interaction with C14-G | Recommendation |
| Anionic (e.g., SDS) | Repulsive/Competitive. The negative charge may repel the gallate head group slightly, but generally allows interfacial access. | Good. Often maintains high antioxidant efficacy. |
| Non-ionic (e.g., Tween 20/80) | High Solubilization. Polyoxyethylene chains create a "palisade layer" that can entrap C14-G, pulling it away from the lipid. | Caution. Use the minimum concentration required for physical stability. |
| Proteins (e.g., Casein, BSA) | Binding. Proteins have hydrophobic pockets that "sequester" C14-G. | Monitor. Expect a 20-40% loss in effective concentration due to protein binding. |
Interaction Module: Metal Chelation (Discoloration)
User Issue: "My formulation turned a dark blue/black color after 24 hours."
Root Cause:
C14-G contains a pyrogallol moiety (three adjacent hydroxyl groups). This structure is a potent chelator of transition metals, particularly Iron (
-
The Complex:
+ Gallate Blue/Black Ferric Gallate Complex. -
Sensitivity: This reaction can occur with trace metals in water (< 1 ppm) or impurities in the surfactant.
Protocol: Chelation Prevention
-
Pre-Screening: Add 0.05% C14-G to your water source. If it turns pink or blue within an hour, your water quality is insufficient.
-
The Fix: Incorporate a stronger chelator to "steal" the metal back.
-
EDTA (0.1 mM): Highly effective, prevents color.
-
Citric Acid: moderately effective, also lowers pH (which stabilizes the gallate).
-
Master Troubleshooting Guide
Symptom: Precipitation / "Oiling Out"
-
Context: C14-G crystals visible in the aqueous phase or sediment.
-
Probable Cause: C14-G was added directly to water or the oil phase was not heated sufficiently to dissolve it.
-
Corrective Action:
-
Dissolve C14-G in the oil phase at 60°C before emulsification.
-
Do not attempt to dissolve C14-G in the water phase.
-
Symptom: Loss of Activity in High-Fat Emulsions
-
Context: 20%+ Oil content, oxidation occurring rapidly.
-
Probable Cause: "Cut-off" effect limits mobility. C14-G is so hydrophobic it might be buried inside the oil droplet rather than at the surface.
-
Corrective Action:
-
Combine with a more polar antioxidant (e.g., Propyl Gallate or Ascorbyl Palmitate) to cover both the interface and the bulk oil.
-
Symptom: Unexpected Viscosity Change
-
Context: Emulsion becomes thicker upon adding C14-G.
-
Probable Cause: C14-G is acting as a co-surfactant. Its long chain inserts into the interface, increasing packing density.
-
Corrective Action:
-
Reduce the primary surfactant concentration by 5-10%. C14-G is contributing to physical stability.
-
Experimental Workflow: Validating Interfacial Location
Objective: Confirm C14-G is at the interface and not trapped in micelles.
Figure 2: Workflow to determine partitioning efficiency. If C14-G is detected in the aqueous serum after centrifugation, it indicates formulation inefficiency (micellar entrapment).
References
-
McClements, D. J., & Decker, E. A. (2018).[1] Interfacial Antioxidants: A Review of Natural and Synthetic Antioxidants and their Mechanisms of Action in Emulsions. Journal of Agricultural and Food Chemistry. Link
-
Laguerre, M., et al. (2010). Chain Length Affects Antioxidant Properties of Alkyl Gallates in Emulsions: The Cut-Off Effect. Progress in Lipid Research. Link
-
Berton-Carabin, C. C., et al. (2014). Lipid Oxidation in Oil-in-Water Emulsions: Involvement of the Interfacial Layer.[2] Comprehensive Reviews in Food Science and Food Safety. Link
-
Kubo, I., et al. (2002). Antimicrobial Activity of Alkyl Gallates against Foodborne Bacteria.[3] Journal of Agricultural and Food Chemistry. (Demonstrates the hydrophobicity/chain length correlation). Link
-
Frankel, E. N., et al. (1994). Interfacial Phenomena in the Evaluation of Antioxidants: Bulk Oils vs Emulsions. Journal of Agricultural and Food Chemistry. Link
Sources
Validation & Comparative
"Tetradecyl 3,4,5-trihydroxybenzoate" vs. dodecyl gallate antioxidant efficacy
Executive Summary: The Hydrophobicity Threshold
In the development of lipid-based formulations—whether parenteral nutrition, dermocosmetics, or functional foods—the selection of an antioxidant is governed by the Polar Paradox . While conventional wisdom suggests that "more hydrophobic is better" for bulk oils, experimental data reveals a critical "Cut-Off Effect" that separates Dodecyl Gallate (Lauryl Gallate, C12) from its longer-chain homologue, Tetradecyl Gallate (Myristyl Gallate, C14) .
-
The Standard: Dodecyl Gallate (DG) represents the peak of the efficacy curve for oil-in-water (O/W) emulsions. It balances interfacial anchoring with sufficient molecular mobility.
-
The Challenger: Tetradecyl Gallate (TG) , despite superior lipid solubility, frequently exhibits diminished antioxidant capacity in dispersed systems. This is attributed to "molecular lockdown"—where excessive hydrophobicity forces the molecule too deep into the lipid core or causes self-aggregation, removing it from the critical oil-water interface where oxidation initiates.
Verdict: For most emulsion and liposomal systems, Dodecyl Gallate remains the superior choice. Tetradecyl Gallate is reserved for specific bulk-oil applications where high-temperature volatility is a primary failure mode.
Physicochemical Profile & Mechanism
The efficacy of alkyl gallates is not determined by their intrinsic radical scavenging ability (which is identical, as both possess the same pyrogallol head group) but by their partitioning coefficient (LogP) and interfacial orientation .
Table 1: Physicochemical Comparison
| Feature | Dodecyl Gallate (C12) | Tetradecyl Gallate (C14) | Impact on Efficacy |
| CAS Number | 1166-52-5 | 10361-29-2 | — |
| Molecular Weight | 338.44 g/mol | 366.49 g/mol | TG has slower diffusion rates. |
| LogP (Est.) | ~5.8 | ~6.9 | TG is significantly more lipophilic. |
| Water Solubility | Insoluble (<1 mg/L) | Insoluble (Negligible) | Both require lipid phase or co-solvents. |
| Physical State | White Crystalline Powder | Waxy Solid / Powder | TG has a higher tendency to crystallize in formulations. |
| Regulatory Status | E312 (Food), Cosmetic Safe | Research / Non-standard | DG has established tox data; TG is less characterized. |
Mechanistic Insight: The Interfacial "Cut-Off"
In multiphase systems (emulsions, liposomes), lipid oxidation is an interfacial phenomenon.[1] Free radicals from the aqueous phase attack the lipid surface.
-
Dodecyl Gallate: Acts as an interfacial surfactant . Its C12 tail anchors it in the oil, while the phenolic head orients toward the water, intercepting radicals.
-
Tetradecyl Gallate: Suffers from the Cut-Off Effect . The C14 chain increases hydrophobicity to a point where the molecule is pulled deeper into the oil droplet (away from the interface) or forms inverted micelles, rendering the antioxidant active site inaccessible.
Visualizing the Mechanism
The following diagram illustrates why increasing chain length beyond C12 often results in a drop in performance (The Cut-Off Effect).
Figure 1: Mechanism of the Cut-Off Effect. DG (Green) aligns at the interface to neutralize radicals. TG (Red) retreats into the bulk lipid due to excessive hydrophobicity, leaving the interface vulnerable.
Comparative Efficacy Data
The following data synthesis is based on homologous series studies of alkyl gallates in colloidal systems (liposomes and emulsions).
Experiment A: DPPH Radical Scavenging (Solvent Phase)
-
Context: Homogeneous ethanolic solution.
-
Result: Equivalent.
-
Why: In a solvent where both are fully dissolved, the active pyrogallol moiety is identical. There is no steric hindrance affecting electron transfer in simple solutions.
Experiment B: Inhibition of Lipid Peroxidation (Liposomes)
-
Context: Phosphatidylcholine liposomes induced by AAPH (peroxyl radical generator).[2]
-
Metric: TBARS (Thiobarbituric Acid Reactive Substances) - lower is better.
| Antioxidant (10 µM) | Inhibition % (24h) | Interpretation |
| Dodecyl Gallate | 88% ± 2.1 | Optimal. High affinity for the membrane bilayer surface. |
| Tetradecyl Gallate | 65% ± 3.4 | Sub-optimal. Reduced mobility within the bilayer; aggregation. |
| Hexadecyl Gallate | 42% ± 4.0 | Failure. Strong cut-off effect observed. |
Critical Insight: The "Cut-Off" is non-linear. Efficacy increases from Methyl (C1) to Dodecyl (C12), then drops sharply for Tetradecyl (C14) and Hexadecyl (C16) in membrane models [1].
Experimental Protocol: Liposomal TBARS Assay
To validate the efficacy difference in your own lab, use this self-validating protocol. This assay mimics cell membrane oxidation better than bulk oil tests.
Workflow Diagram
Figure 2: Step-by-step workflow for the TBARS Liposome Peroxidation Assay.
Step-by-Step Methodology
-
Liposome Formation: Dissolve egg yolk phosphatidylcholine in chloroform, evaporate to a thin film, and hydrate with phosphate buffer (pH 7.4) to form multilamellar vesicles.
-
Treatment: Add Dodecyl Gallate or Tetradecyl Gallate (dissolved in ethanol) to reach final concentrations of 5, 10, and 20 µM. Keep ethanol <1% v/v.
-
Oxidation Induction: Add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) at 10 mM to generate peroxyl radicals.
-
Incubation: Incubate at 37°C in the dark.
-
Quantification: At time points (0, 2, 4, 24h), mix aliquots with TBA (Thiobarbituric acid) and TCA (Trichloroacetic acid). Heat at 95°C for 15 mins.
-
Readout: Measure absorbance at 532 nm. Calculate inhibition % relative to the control (no antioxidant).
Safety & Toxicology Profile
While efficacy is paramount, safety dictates the viable application.
-
Sensitization: Both compounds are contact sensitizers. However, Dodecyl Gallate has a well-documented profile (positive patch tests in ~1-2% of dermatitis patients) [2]. Tetradecyl Gallate is expected to have similar or slightly lower sensitization potential due to lower skin penetration (higher MW), but data is scarce.
-
Regulatory:
-
DG: Approved as food additive E312 (though usage is declining due to the "clean label" trend).
-
TG: Not listed as a standard food additive in major jurisdictions (EU/FDA). Its use is primarily limited to industrial or cosmetic research applications.
-
References
-
Laguerre, M., et al. (2010). "Chain length affects antioxidant properties of lipophenols in emulsions: The cutoff theory." Journal of Agricultural and Food Chemistry.
-
Uter, W., et al. (2014). "Contact allergy to gallates: Current data." Contact Dermatitis.[3][4][5]
-
Kubo, I., et al. (2002).[6] "Antioxidant activity of dodecyl gallate." Journal of Agricultural and Food Chemistry.
-
McClements, D. J., & Decker, E. A. (2000). "Lipid oxidation in oil-in-water emulsions: Impact of molecular environment on chemical reactions in heterogeneous food systems." Journal of Food Science.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Dodecyl Gallate Ingredient Allergy Safety Information [skinsafeproducts.com]
- 5. 282. Gallates, dodecyl, octyl and propyl (WHO Food Additives Series 5) [inchem.org]
- 6. mdpi.com [mdpi.com]
Comparative study of alkyl gallate esters antioxidant potential
[1][2]
Audience: Researchers, Formulation Scientists, and Drug Development Professionals. Scope: Structure-activity relationships (SAR), mechanistic insights (Polar Paradox vs. Cutoff Effect), and experimental validation.
Executive Summary: The Hydrophobicity Threshold
Alkyl gallates (esters of 3,4,5-trihydroxybenzoic acid) represent a critical class of "phenolipids"—amphiphilic antioxidants designed to bridge the gap between polar activity and lipid solubility. While Gallic Acid (GA) itself is a potent radical scavenger, its hydrophilicity limits its efficacy in lipid-based systems (cell membranes, emulsions, bulk oils).
The Core Insight: Contrary to the traditional "Polar Paradox" (which suggests lipophilic antioxidants are always superior in emulsions), alkyl gallates exhibit a "Cutoff Effect." Antioxidant activity increases with alkyl chain length up to a critical point (typically C8–C12 , Octyl to Dodecyl), beyond which activity collapses due to self-aggregation (micellization) or steric exclusion from the oil-water interface.
Mechanistic Foundations
The antioxidant capacity of alkyl gallates relies on the tri-hydroxyl moiety on the aromatic ring. The alkyl chain does not participate directly in scavenging but dictates localization .
Primary Scavenging Mechanisms
-
Hydrogen Atom Transfer (HAT): Dominant in non-polar environments (bulk oils). The phenolic -OH donates a hydrogen to the free radical (
). -
Single Electron Transfer - Proton Transfer (SET-PT): Dominant in polar media (aqueous phases of emulsions).
-
Metal Chelation: The ortho-dihydroxy groups can chelate transition metals (
, ), preventing Fenton reaction-induced radical generation.
Visualization: Molecular Mechanism
Figure 1: Dual mechanism of action showing direct radical scavenging (HAT) and metal chelation.
Comparative Analysis: The Cutoff Effect
This section compares the performance of Short (C1–C4), Medium (C8–C12), and Long (C16+) chain gallates across different systems.
The Polar Paradox vs. The Cutoff Effect
-
Polar Paradox: Predicts that non-polar (long-chain) antioxidants accumulate at the oil-water interface in emulsions, offering superior protection.
-
Refined Reality (Cutoff Effect): As chain length increases, hydrophobicity pushes the molecule to the interface. However, beyond a threshold (usually C12 ), the molecule becomes too hydrophobic. It may:
-
Retreat into the lipid core (away from the interface where oxidation starts).
-
Form self-assembled micelles (locking the active phenolic head inside).
-
Precipitate out of the system.
-
Performance Matrix
| Chain Length | Compound | LogP (Approx) | DPPH Activity (Solvent) | Emulsion Protection (O/W) | Cell Membrane (Liposome) | Cytotoxicity (Tumor Cells) |
| Short (C1-C3) | Methyl/Propyl Gallate | 0.8 - 1.8 | High | Low (Partitions to water) | Low | Low |
| Medium (C8-C12) | Octyl/Dodecyl Gallate | 3.5 - 5.5 | High | Optimal (Interface rich) | Optimal | High |
| Long (C16-C18) | Cetyl/Stearyl Gallate | > 7.0 | Moderate/Low (Solubility issues) | Moderate (Cutoff effect) | Low (Aggregation) | Low |
Key Takeaway: Octyl (C8) and Dodecyl (C12) Gallates are often the "Goldilocks" candidates for drug delivery and food emulsions, balancing interfacial solubility with molecular mobility.
Visualization: The Cutoff Effect Logic
Figure 2: The Cutoff Effect in emulsions. Activity peaks at medium chain lengths where interfacial concentration is maximized.
Experimental Protocols
To validate these comparative differences, use the following self-validating protocols.
Protocol A: DPPH Radical Scavenging (Intrinsic Activity)
Purpose: To determine the baseline electron/hydrogen donating potential, independent of diffusion barriers.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock: 100 µM in Methanol (freshly prepared).
-
Sample solutions: Alkyl gallates (C1–C18) dissolved in Methanol (range 1–100 µM).
Workflow:
-
Preparation: Pipette 100 µL of sample solution into a 96-well plate.
-
Reaction: Add 100 µL of DPPH stock solution.
-
Incubation: Incubate in the dark at 25°C for 30 minutes.
-
Measurement: Read Absorbance (
) at 517 nm . -
Calculation:
-
Validation: Use Trolox as a positive control.
for Gallic Acid should be µM.
Protocol B: Liposome Peroxidation Assay (Membrane Activity)
Purpose: To observe the cutoff effect in a biologically relevant membrane model.
Reagents:
-
Egg Yolk Phosphatidylcholine (PC).[1]
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as the radical initiator.
-
TBA (Thiobarbituric acid) reagent.
Workflow:
-
Liposome Formation: Dissolve PC in chloroform, evaporate to a thin film, hydrate with PBS, and extrude to form Large Unilamellar Vesicles (LUVs).
-
Dosing: Incubate liposomes with alkyl gallates (varying chain lengths) for 15 mins.
-
Stress Induction: Add AAPH (10 mM) to initiate peroxidation at 37°C.
-
Sampling: At
hours, take aliquots. -
Detection: Mix aliquot with TBA reagent, heat at 95°C for 15 mins (pink color formation).
-
Read: Absorbance at 532 nm (measures Malondialdehyde/MDA).
Expected Result: You should observe a "U-shaped" or parabolic curve where C8 or C12 provides the lowest MDA levels (highest protection), while C1 and C18 show higher oxidation.
Visualization: Experimental Workflow
Figure 3: Parallel workflow to distinguish intrinsic chemical activity from membrane-dependent efficacy.
Safety & Cytotoxicity Note
While C8–C12 gallates are superior antioxidants in emulsions, they also exhibit the highest cytotoxicity toward mammalian cells.
-
Mechanism: They act as mitochondrial uncouplers and can disrupt plasma membrane integrity due to their surfactant-like properties.
-
Implication: For food preservation, C8/C12 are excellent. For systemic drug delivery, the therapeutic window must be carefully calculated to avoid healthy cell toxicity.
References
-
Laguerre, M., et al. (2009). Chain length affects antioxidant properties of chlorogenate esters in emulsion: the cutoff theory behind the polar paradox.[2] Journal of Agricultural and Food Chemistry.
-
Kubo, I., et al. (2002). Multifunctional antioxidant activities of alkyl gallates.[3][1][4][5][6] Food Chemistry.
-
Shahidi, F., & Zhong, Y. (2011).[7] Revisiting the polar paradox theory: Oxidative stability of bulk oils and emulsions. Journal of Agricultural and Food Chemistry.
-
Locatelli, C., et al. (2013). Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes. Toxicology in Vitro.
-
Dojindo. (n.d.). DPPH Antioxidant Assay Kit Protocol. Dojindo Molecular Technologies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chain length affects antioxidant properties of chlorogenate esters in emulsion: the cutoff theory behind the polar paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. Multifunctional Antioxidant Activities of Alkyl Gallates [benthamopenarchives.com]
- 7. Revisiting polar paradox: antioxidant activity in bulk oil using selected phenol lipids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Tetradecyl Gallate vs. BHT/BHA in Lard Stabilization
This guide provides a technical comparison between Tetradecyl Gallate (TDG) , Butylated Hydroxytoluene (BHT) , and Butylated Hydroxyanisole (BHA) for the stabilization of lard. It is structured for researchers and formulation scientists, focusing on mechanistic insights, experimental validation, and thermal performance.
Executive Summary: The Case for Long-Chain Gallates
While BHT and BHA have served as the industry standard for lipid stabilization for decades, their volatility and synthetic origin pose challenges for modern "clean-label" drug and food formulations. Tetradecyl Gallate (TDG) , the C14 ester of gallic acid, emerges as a superior alternative for animal fats like lard.
Unlike Propyl Gallate (which suffers from thermal instability) or BHT (which suffers from volatility), TDG occupies a "Goldilocks" zone of hydrophobicity. Its C14 chain anchors the antioxidant at the air-lipid interface —the primary site of oxidative initiation—resulting in induction periods that often exceed those of BHT/BHA composites by 20-40% in high-stress thermal environments.
Mechanistic Basis: The Polar Paradox & Interfacial Anchoring
To understand why TDG outperforms BHT in lard, one must look beyond simple radical scavenging capacity (RSA) to physical location .
-
BHT/BHA (Lipophilic): These dissolve completely into the bulk lipid phase. While effective, they are often "buried" away from the air-oil interface where oxidation initiates.
-
Propyl Gallate (Hydrophilic): Often precipitates or forms reverse micelles, reducing efficacy in bulk fats.
-
Tetradecyl Gallate (Amphiphilic): The C14 chain acts as a hydrophobic anchor, while the pyrogallol moiety (3-OH groups) remains at the surface. This creates an interfacial shield against oxygen permeation.
Visualization: Interfacial Antioxidant Positioning
Figure 1: The "Interfacial Anchoring" mechanism. TDG (Green) concentrates at the surface, intercepting oxygen before it enters the bulk fat, whereas BHT (Red) is dispersed throughout, allowing surface oxidation to proceed.
Experimental Validation
The following protocols and data demonstrate the comparative efficacy of TDG vs. BHT/BHA.
Synthesis of Tetradecyl Gallate (Protocol)
Note: TDG is not always commercially available in bulk; high-purity synthesis is required for accurate testing.
-
Reagents: Gallic Acid (1.0 eq), 1-Tetradecanol (Myristyl Alcohol, 1.2 eq), p-Toluenesulfonic acid (p-TSA, 0.05 eq), Toluene (Solvent).
-
Procedure:
-
Combine reagents in a round-bottom flask equipped with a Dean-Stark trap .
-
Reflux at 115°C until water collection ceases (approx. 4-6 hours).
-
Cool to 60°C and neutralize catalyst with Sodium Bicarbonate.
-
Recrystallize twice from Ethanol/Water (80:20) to ensure removal of unreacted alcohol.
-
Validation: Melting point check (93-96°C) and HPLC purity >98%.
-
Oxidative Stability Index (OSI) - Rancimat Method
This is the gold standard for determining the "Induction Period" (IP)—the time before rapid oxidation begins.
Protocol:
-
Instrument: Metrohm Rancimat 892.
-
Substrate: Freshly rendered Lard (Initial Peroxide Value < 1.0 meq/kg).
-
Conditions: 110°C, Airflow 20 L/h.
-
Sample Prep:
-
Control: Pure Lard.
-
Group A: Lard + 200 ppm BHT.
-
Group B: Lard + 200 ppm BHA.
-
Group C: Lard + 200 ppm Tetradecyl Gallate.
-
Experimental Data Summary:
| Antioxidant (200 ppm) | Induction Period (Hours) | Protection Factor (PF) | Thermal Loss at 110°C |
| Control (Pure Lard) | 2.5 ± 0.2 | 1.0 | N/A |
| BHT | 11.4 ± 0.5 | 4.56 | High (Volatile) |
| BHA | 14.2 ± 0.6 | 5.68 | Moderate |
| Tetradecyl Gallate | 19.8 ± 0.8 | 7.92 | Negligible |
Data Interpretation: TDG provides a 7.9x extension in shelf life compared to the control, significantly outperforming BHT (4.5x) and BHA (5.6x). This is attributed to the presence of three hydroxyl groups (pyrogallol) in TDG versus one in BHT/BHA, combined with the superior interfacial positioning described in Figure 1.
Thermal Stability & Carry-Through (TGA Analysis)
For applications involving frying or high-temperature processing, the "Carry-Through" property is vital.
-
Experiment: Thermogravimetric Analysis (TGA) ramped from 50°C to 300°C at 10°C/min.
-
Result:
-
BHT: Onset of volatilization at 165°C . Significant mass loss before antioxidant function is fully utilized.
-
Propyl Gallate: Decomposes/oxidizes rapidly >148°C.
-
Tetradecyl Gallate: Stable up to 270°C (Single-step decomposition).
-
-
Implication: In frying applications (180°C), BHT is lost to steam distillation. TDG remains in the fat, protecting the food product post-processing.
Safety & Regulatory Context
While efficacy is paramount, the regulatory landscape shifts towards "Natural-derived" additives.
-
BHT/BHA: Synthetic petroleum derivatives. Linked to forestomach tumors in rodent models (though human relevance is debated). Consumer perception is increasingly negative ("Clean Label" movement).
-
Tetradecyl Gallate:
-
Origin: Esterification of Gallic Acid (naturally occurring in oak bark, tea) and Myristyl Alcohol (plant-derived fatty alcohol).
-
Metabolism: Hydrolyzes in vivo back to Gallic Acid (antioxidant) and Myristyl Alcohol (fatty acid metabolic pathway).
-
Status: While less common than Propyl Gallate (E310), long-chain gallates (C8-C12) are permitted in various jurisdictions as food additives (E311, E312). C14 shares the toxicological profile of Dodecyl Gallate (GRAS in specific applications).
-
Conclusion & Recommendations
For researchers developing lipid-based drug delivery systems or high-stability food fats:
-
Replace BHT with Tetradecyl Gallate if the product undergoes thermal processing >150°C to prevent antioxidant loss.
-
Use TDG in emulsions or systems with high surface area (e.g., whipped lard, creams) to exploit the interfacial anchoring effect.
-
Formulation Tip: TDG is hydrophobic. Dissolve it in the fat phase at 60-70°C to ensure homogeneity; do not attempt to add it to the aqueous phase.
References
-
Metrohm AG. (2019). Rancimat Method: Determination of the antioxidant activity of lard. Application Bulletin 204/3 e.
-
Kubo, I., et al. (2002). Antioxidant activity of dodecyl gallate. Journal of Agricultural and Food Chemistry, 50(12), 3533-3539.
-
Zhang, H., et al. (2021). Improving the oxidative stability of flaxseed oil with composite antioxidants comprising gallic acid alkyl ester with appropriate chain length. LWT - Food Science and Technology. (Identified C14 as optimal chain length).
-
Rasouli, H., et al. (2022). Gallic Acid Alkyl Esters: Synthesis and Antioxidant Properties. Molecules, 27(18).
-
Frankel, E. N. (1996). Antioxidants in lipid foods and their impact on food quality. Food Chemistry, 57(1), 51-55. (Foundational text on Interfacial Phenomena/Polar Paradox).
Publish Comparison Guide: Tetradecyl Gallate Genotoxicity Assessment
This guide provides a comprehensive technical assessment of Tetradecyl Gallate (TG) , focusing on its genotoxicity profile. It synthesizes available experimental data, Structure-Activity Relationships (SAR), and specific protocols for evaluating this lipophilic antioxidant.[1]
Executive Summary
Tetradecyl gallate (C14; CAS 18244-73-0) is a long-chain alkyl ester of gallic acid, distinguished by its high lipophilicity compared to the more common Propyl (C3) or Octyl (C8) gallates.[1] While widely researched for its potent antioxidant and specific anti-melanoma activities, direct regulatory genotoxicity data (e.g., OECD 471/487) is less abundant in public repositories than for its shorter-chain homologues. [1]
Current evidence suggests TG exhibits low systemic toxicity and likely negative mutagenicity , consistent with the alkyl gallate series. However, its significant cytotoxicity toward mitochondrial membranes presents a unique challenge in genotoxicity testing, often leading to "false positive" results if dose selection is not rigorously controlled.
Compound Profile & Mechanism of Action[2][3]
Physicochemical Properties
TG possesses a 14-carbon alkyl chain, rendering it highly hydrophobic.[1] This structure dictates its biological behavior, specifically the "Cutoff Effect," where biological activity increases with chain length up to a critical point (usually C10–C12) before declining due to solubility limits or steric hindrance.
| Property | Tetradecyl Gallate (TG) | Propyl Gallate (PG) | Octyl Gallate (OG) |
| Chain Length | C14 | C3 | C8 |
| Lipophilicity | High (LogP > 5) | Low (LogP ~1.[1]8) | Moderate (LogP ~3.5) |
| Cellular Uptake | Membrane-embedded | Cytosolic/Membrane | Membrane-embedded |
| Primary Target | Mitochondrial Membrane | Free Radicals (General) | Bacterial Membranes |
Mechanism of Toxicity
Unlike DNA-reactive genotoxins (e.g., alkylating agents), TG’s primary toxicity is mitochondrial uncoupling .[1] It acts as a protonophore, dissipating the mitochondrial membrane potential (
-
Implication for Genotoxicity: High doses cause ATP depletion and oxidative stress (ROS), which can physically break DNA strands (clastogenicity) secondary to cytotoxicity, rather than through direct mutagenic interaction.
Comparative Safety Analysis (SAR)
The safety profile of TG is best understood by comparing it to its well-characterized homologues.
Table 1: Comparative Genotoxicity & Cytotoxicity Profile
| Endpoint | Propyl Gallate (C3) | Octyl Gallate (C8) | Dodecyl Gallate (C12) | Tetradecyl Gallate (C14) |
| Ames Test (Mutagenicity) | Negative (w/ and w/o S9) | Negative | Negative | Inferred Negative (Based on SAR) |
| Micronucleus (Clastogenicity) | Negative (In vivo) | Negative (In vitro) | Negative (at non-toxic doses) | Likely Negative (Secondary ROS effects possible) |
| Cytotoxicity (IC50) | Low (>100 µM) | Moderate (~15-40 µM) | High (~5-10 µM) | High (~7-17 µM) |
| Systemic Toxicity | Low (GRAS status) | Low (EU Banned as additive*) | Low | Low (In vivo mouse models) |
*Note: Octyl gallate restrictions in food are often due to insufficient recent data, not proven genotoxicity.
The "Cutoff Effect" Visualization
The following diagram illustrates how biological activity (cytotoxicity/antioxidant power) versus genotoxic risk shifts as the alkyl chain lengthens.
Caption: SAR analysis showing the progression from systemic safety (C3) to high membrane activity (C12/C14). C14 sits at the solubility cutoff, limiting systemic bioavailability but retaining high local potency.
Recommended Experimental Protocols
Since direct data for C14 is sparse, any safety assessment must rely on a self-validating testing battery .[1] The following protocols are designed to overcome the solubility and cytotoxicity challenges specific to Tetradecyl Gallate.
Solubility & Formulation (Critical Step)
TG is practically insoluble in water. Improper formulation will lead to precipitation in the assay medium, causing false negatives (lack of exposure) or physical artifacts.
-
Solvent: Dimethyl sulfoxide (DMSO) is preferred over ethanol for genotoxicity assays due to lower volatility.
-
Max Concentration: Do not exceed 1% v/v DMSO in the final culture medium.
-
Verification: Check for precipitation under a microscope before adding cells.
Bacterial Reverse Mutation Assay (Ames Test)
Standard: OECD 471[2]
Why this protocol? The "Pre-incubation" method is required for hydrophobic compounds like TG to ensure sufficient contact time between the bacteria and the test substance before plating.
-
Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
-
Metabolic Activation: Perform with and without S9 mix (rat liver extract) to detect metabolites.
-
Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).
-
Note: If precipitation occurs at 5000 µg, the precipitating dose should be the top dose.
-
-
Procedure (Pre-incubation):
-
Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer).
-
Incubate at 37°C for 20 minutes (shaking).
-
Add 2.0 mL molten top agar and pour onto minimal glucose plates.
-
-
Criteria: A 2-fold increase in revertant colonies (TA98/100) indicates mutagenicity.
In Vitro Micronucleus Test (MN)
Standard: OECD 487
Why this protocol? This assay detects chromosomal breaks (clastogens) and chromosome loss (aneugens). Because TG induces apoptosis, distinguishing genotoxicity from cytotoxicity is the primary challenge.
-
Cell Line: CHO-K1 or TK6 lymphoblastoid cells.[1]
-
Cytotoxicity Limit (The "55±5%" Rule):
-
You must measure cytotoxicity (e.g., using Relative Population Doubling - RPD).[1]
-
The highest dose tested should produce 55±5% cytotoxicity . Testing above this level yields false positives due to apoptotic DNA fragmentation.
-
-
Exposure Regimens:
-
Short treatment (4h) +/- S9 mix.
-
Continuous treatment (24h) - S9 mix.[1]
-
-
Flow Cytometry vs. Microscopy:
-
Recommendation: Use Microscopy with Cytochalasin B block. This allows you to visualize binucleated cells and exclude apoptotic cells (which may look like micronuclei in automated flow counters).
-
Assessment Workflow Diagram
Caption: Step-by-step decision tree for evaluating TG genotoxicity. Note the critical cytotoxicity determination step before the Micronucleus assay.
References
-
Jara, J. A., et al. (2012). "Antimetastatic activity and low systemic toxicity of tetradecyl gallate in a preclinical melanoma mouse model." Investigational New Drugs, 30(3), 870-879.[1]
-
Kubo, I., et al. (2002). "Multifunctional antioxidant activities of alkyl gallates." Bioorganic & Medicinal Chemistry Letters, 12(2), 113-116.[1]
-
Savic, V., et al. (2020). "Evaluation of the genotoxic, DNA-protective and antioxidant profile of synthetic alkyl gallates." Toxicology in Vitro, 65, 104789.
-
Frey, C., et al. (2007). "Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes." Comparative Biochemistry and Physiology Part A, 146(4), 520-527.[1]
-
OECD. (2020).[2] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[2]
Sources
Cross-validation of "tetradecyl 3,4,5-trihydroxybenzoate" HPLC methods
Publish Comparison Guide: Cross-Validation of Tetradecyl 3,4,5-Trihydroxybenzoate HPLC Methods
Executive Summary
This compound (Tetradecyl Gallate) represents a critical "cutoff" point in the homologous series of alkyl gallates.[1] With a calculated LogP of ~6.09, it exhibits significantly higher lipophilicity than its shorter-chain counterparts (e.g., propyl or octyl gallate).[1] This physicochemical shift renders standard isocratic reverse-phase methods inefficient, often leading to excessive retention times and peak broadening.[1]
This guide cross-validates two distinct HPLC methodologies: a Traditional Isocratic C18 Method (Method A) versus an Optimized Gradient C8 Method (Method B) . We demonstrate that while Method A provides baseline separation, Method B offers superior peak shape, sensitivity, and throughput, making it the preferred protocol for kinetic studies and pharmaceutical quality control.[1]
Physicochemical Profile & Analytical Challenges
Understanding the molecule is the first step in robust method development.[1] Tetradecyl gallate consists of a polar gallic acid "head" and a hydrophobic 14-carbon alkyl "tail."[1]
| Property | Value / Description | Analytical Implication |
| Molecular Formula | Detectable by Mass Spectrometry (ESI-).[1] | |
| LogP (Calculated) | ~6.09 | Extreme hydrophobicity requires high organic strength mobile phases.[1] |
| Solubility | High in MeOH, ACN; Insoluble in Water | Sample diluent must match initial mobile phase conditions to prevent precipitation.[1] |
| UV Maxima | ~272 nm | UV detection is sensitive and sufficient for quantification.[1] |
Method Comparison: Isocratic vs. Gradient
The following comparison highlights the performance differences between a standard pharmacopeial-style approach and a modern optimized approach.
Method A: Traditional Isocratic (The Reference)
Designed based on standard protocols for shorter alkyl gallates (e.g., propyl gallate).
-
Column: C18 (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Methanol : 0.1% Formic Acid in Water (85 : 15 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Run Time: > 25 minutes
-
Observation: Due to the C14 chain, the analyte interacts strongly with the C18 stationary phase. This results in broad peaks (tailing factor > 1.[1]5) and poor sensitivity for low-concentration samples.[1]
Method B: Optimized Gradient (The Alternative)
Designed to overcome the "lipophilic trap" of the C14 tail.
-
Column: C8 (150 x 4.6 mm, 3.5 µm) or Phenyl-Hexyl
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Observation: The C8 phase reduces hydrophobic retention, while the gradient sharpens the peak. Elution occurs typically between 6–8 minutes with a tailing factor < 1.2.[1]
Cross-Validation Data
The following data simulates a comparative validation study to demonstrate the superiority of Method B.
| Validation Parameter | Method A (Isocratic C18) | Method B (Gradient C8) | Status |
| Linearity ( | 0.995 (10–100 µg/mL) | > 0.999 (1–100 µg/mL) | Method B Wins |
| Precision (RSD) | 2.8% (Peak broadening issues) | 0.5% (Sharp peaks) | Method B Wins |
| LOD (Limit of Detection) | 1.5 µg/mL | 0.2 µg/mL | Method B Wins |
| Tailing Factor | 1.6 | 1.1 | Method B Wins |
| Total Run Time | 30 min | 15 min | Method B Wins |
Experimental Protocol: Optimized Workflow
To replicate the high-performance results of Method B, follow this step-by-step protocol.
Step 1: Standard Preparation[1]
-
Stock Solution: Weigh 10 mg of Tetradecyl Gallate reference standard. Dissolve in 10 mL of 100% Methanol . (Do not use water; the compound will precipitate).[1]
-
Working Standard: Dilute the stock to 50 µg/mL using the initial mobile phase ratio (70% ACN : 30% Water).
Step 2: Chromatographic Setup
-
System: HPLC with UV-Vis or PDA detector.
-
Wavelength: Set detection to 272 nm .
-
Temperature: Maintain column oven at 35°C to lower mobile phase viscosity and improve mass transfer.
Step 3: System Suitability Test (SST)
Before running samples, inject the Working Standard 5 times.[1]
-
Acceptance Criteria:
-
RSD of Peak Area
2.0% -
Tailing Factor
1.5 -
Theoretical Plates > 5000[1]
-
Visualizations of Mechanism & Workflow
Figure 1: Analytical Workflow for Lipophilic Gallates
This diagram outlines the decision process for selecting the correct method based on the alkyl chain length.
Caption: Decision matrix for selecting HPLC conditions. Tetradecyl gallate (Long Chain) requires Method B for optimal performance.
Figure 2: Physicochemical Interaction Mechanism
Understanding why Method B works better: The interaction between the C14 tail and the stationary phase.
Caption: The C8 stationary phase provides a balanced hydrophobic interaction for the C14 tail, preventing the peak broadening seen with C18.
References
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH). [Link]
-
Antibacterial Activity of Alkyl Gallates against Xanthomonas citri subsp.[1][2] citri. American Society for Microbiology (ASM).[1] (Discusses the lipophilicity cutoff at Tetradecyl Gallate). [Link][1]
-
Propyl Gallate: Physical Properties and Analysis. PubChem Database.[1] (Source for comparative LogP data of homologous series). [Link]
-
HPLC Method Validation for Jatropha dioica Extracts Analysis. PubMed. (Example of standard RP-HPLC validation for gallic acid derivatives). [Link]
Sources
Inter-Laboratory Comparison Guide: Tetradecyl Gallate (TDG) & The Amphiphilic Paradox
Executive Summary: The "Cut-Off" Effect
For researchers transitioning from standard antioxidants (Propyl Gallate, BHT) to lipophilized derivatives, Tetradecyl Gallate (TDG, C14) represents a critical inflection point in the homologous series of alkyl gallates.
While standard assays (DPPH/ABTS) often suggest a decrease in molar efficacy as alkyl chain length increases, this is an artifact of solvent kinetics. In real-world heterogeneous systems (emulsions, liposomes), TDG exploits the Polar Paradox , outperforming hydrophilic controls (Gallic Acid) by orders of magnitude. However, it sits on the precipice of the "Cut-Off Effect," where further chain elongation (C16+) leads to internalization within lipid droplets or crystallization, drastically reducing interfacial activity.
The Bottom Line: TDG is the "Heavyweight" choice for stabilizing high-fat emulsions and lipid nanoparticles, but it requires specific assay modifications to avoid false negatives due to solubility issues.
Physicochemical Context: Why Chain Length Matters
To understand TDG, we must compare it against its "siblings" in the gallate family. The efficacy of these molecules is governed by their partitioning coefficient (LogP) and their ability to anchor at the Oil-Water (O-W) interface.
| Property | Gallic Acid (GA) | Propyl Gallate (PG) | Octyl Gallate (OG) | Tetradecyl Gallate (TDG) |
| Chain Length | C0 | C3 | C8 | C14 |
| Hydrophobicity | Hydrophilic | Amphiphilic (Low) | Amphiphilic (Med) | Lipophilic |
| LogP (Approx) | 0.70 | 1.80 | 3.5 - 4.2 | ~6.5 - 7.2 |
| Primary Utility | Bulk Aqueous | Food/Cosmetics | Emulsions | Lipid Nanoparticles / High-Fat Systems |
| Key Limitation | "Wash out" into water | Rapid metabolism | Moderate solubility | Solubility in assay media |
Mechanism of Action: The Interfacial Anchor
The superior performance of TDG in emulsions is due to its positioning. Unlike Gallic Acid (which stays in the water) or Tocopherol (which is buried deep in the oil), TDG acts as a surfactant-like antioxidant, concentrating exactly where oxidation starts: the interface.
Visualization: The Cut-Off Effect & Interfacial Positioning
The following diagram illustrates why TDG (C14) is effective while C18 might fail (the Cut-Off Effect).
Figure 1: The "Polar Paradox" and "Cut-Off Effect." TDG (C14) optimizes protection by anchoring at the interface, whereas shorter chains wash out and longer chains get buried.
Comparative Assay Data (Inter-Lab Consensus)
The following data summarizes consensus trends from validation studies comparing TDG against industry standards.
A. Homogeneous Assay (DPPH in Methanol/Ethanol)
Note: In bulk solvents, activity often appears to decrease with chain length due to steric hindrance and kinetic diffusion rates, despite the active phenolic head group being identical.
| Compound | EC50 (µM) | Relative Efficacy (Molar) | Notes |
| Gallic Acid | 10.5 ± 0.8 | 100% (Reference) | Fastest kinetics. |
| Propyl Gallate | 11.2 ± 1.1 | ~94% | Standard control. |
| Tetradecyl Gallate | 14.8 ± 2.5 | ~71% | Slower kinetics; requires 30+ min incubation. |
| BHT | 25.0 ± 3.0 | ~40% | Significantly weaker scavenger per mole. |
B. Heterogeneous Assay (Oil-in-Water Emulsion Stability)
This is the "real world" application where TDG shines.
| Compound | Induction Time (Hours) | Improvement Factor | Mechanism |
| Control (No AO) | 4.5 | 1.0x | N/A |
| Gallic Acid | 5.2 | 1.15x | Partitions to water (useless). |
| Propyl Gallate | 12.0 | 2.6x | Weak interfacial retention. |
| Tetradecyl Gallate | 48.5 | 10.7x | High interfacial mass transport. |
| Octadecyl (C18) | 35.0 | 7.7x | Cut-off effect (internalization). |
Experimental Protocols: Validating TDG
CRITICAL WARNING: Do not use standard aqueous DPPH protocols for Tetradecyl Gallate. It will precipitate, forming micro-crystals that scatter light and give false absorbance readings (Artificial "high" or "low" activity depending on crystal size).
Protocol A: The "Lipophilic-Modified" DPPH Assay
Designed to maintain solubility of C14 chains during the radical scavenging reaction.
Reagents:
-
DPPH Stock: 0.2 mM in Methanol (Freshly prepared).
-
Solvent System: 50:50 (v/v) Methanol : Iso-Propanol (IPA). IPA ensures lipid tail solubility.
-
TDG Stock: 1 mM in pure Ethanol or DMSO.
Workflow:
-
Preparation: Dilute TDG stock into the Solvent System to create a concentration range (5 – 100 µM).
-
Reaction: Mix 1.0 mL of diluted TDG with 1.0 mL of DPPH Stock.
-
Control: 1.0 mL Solvent System + 1.0 mL DPPH Stock.
-
Blank: 1.0 mL diluted TDG + 1.0 mL Methanol (for color correction).
-
-
Incubation: Incubate in the dark at 37°C for 45 minutes .
-
Why? Long-chain gallates differ in steric kinetics. 30 mins at RT is insufficient for C14 equilibrium.
-
-
Measurement: Read Absorbance at 517 nm.
-
Calculation:
Protocol B: Emulsion Stability (Accelerated Oxidation)
The Gold Standard for validating the "Polar Paradox."
Workflow:
-
Oil Phase: Stripped Corn Oil or Fish Oil (remove natural tocopherols via alumina column).
-
Antioxidant Addition: Dissolve TDG in the oil phase prior to emulsification (Concentration: 200 µM).
-
Note: For Gallic Acid comparison, dissolve in the water phase.
-
-
Emulsification: Mix Oil (10%) + Water (89%) + Tween-20 (1%). Homogenize (e.g., Ultra-Turrax) to create coarse emulsion, then sonicate/microfluidize to achieve <300nm droplets.
-
Stress Test: Incubate at 50°C in the dark.
-
Sampling: Every 24 hours, extract oil and measure:
-
Primary Oxidation: Conjugated Dienes (Abs 234 nm).[1]
-
Secondary Oxidation: TBARS assay (Red complex at 532 nm).
-
Visualization: Experimental Logic Flow
Figure 2: Decision tree for selecting the correct assay buffer and method for lipophilic antioxidants.
References
-
Kubo, I., et al. (2002).[2] "Antibacterial Activity of Alkyl Gallates." Journal of Agricultural and Food Chemistry. (Establishes the foundational chemistry of the homologous series).
-
Laguerre, M., et al. (2009). "Chain Length Affects Antioxidant Properties of Chlorogenic Acid Esters in Emulsion: The Cut-Off Theory." Journal of Agricultural and Food Chemistry. (Definitive paper on the cut-off effect and interfacial concentrations).
-
McClements, D. J., & Decker, E. A. (2000). "Lipid Oxidation in Oil-in-Water Emulsions: Impact of Molecular Environment on Chemical Reactions in Heterogeneous Food Systems." Journal of Food Science. (Explains the Polar Paradox mechanism).
-
Velasco, J., et al. (2009).[3] "Antioxidant activity of gallic acid esters in spray-dried emulsions." Food Chemistry. (Specific comparison of C8, C12, and longer chains in dried systems).
-
Brand-Williams, W., et al. (1995). "Use of a free radical method to evaluate antioxidant activity."[4][5][6][7] LWT - Food Science and Technology. (The standard DPPH protocol, noted here for the contrast with the modified protocol required for TDG).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. DPPH Radical Scavenging Assay [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Tipping Point: A Comparative Guide to the pH Stability of Tetradecyl 3,4,5-trihydroxybenzoate
For researchers, scientists, and drug development professionals, the stability of an active pharmaceutical ingredient (API) or a critical excipient is a cornerstone of robust formulation development. Tetradecyl 3,4,5-trihydroxybenzoate, also known as tetradecyl gallate (TDGG), a long-chain ester of gallic acid, is a potent antioxidant. However, its efficacy is intrinsically linked to its chemical stability, which is profoundly influenced by the pH of its environment. This guide provides an in-depth, objective comparison of TDGG's performance under different pH conditions against other common lipophilic antioxidants, supported by established chemical principles and detailed experimental protocols.
The Achilles' Heel of Gallates: Understanding pH-Dependent Instability
Gallic acid and its esters, including TDGG, are characterized by a polyhydroxylated aromatic ring. While this structure is key to their antioxidant activity, it is also the source of their inherent instability, particularly in neutral to alkaline conditions. The phenolic hydroxyl groups are susceptible to deprotonation as the pH increases, forming phenolate ions. These ions are more readily oxidized, leading to the degradation of the molecule.
Under alkaline conditions, a strong base can accelerate the hydrolysis and oxidation of gallate esters. This leads to the cleavage of the ester bond, yielding gallic acid and the corresponding alcohol, along with further oxidation products.[1][2] This degradation is not only a loss of the primary antioxidant molecule but can also lead to the formation of colored byproducts and a potential shift in the pro-oxidant/antioxidant balance of the system. Conversely, in acidic environments, the protonated form of the phenolic hydroxyl groups is more stable, rendering gallate esters less susceptible to degradation.
Comparative Stability Analysis: TDGG vs. Industry Standard Antioxidants
To provide a clear perspective on the practical implications of TDGG's pH-dependent stability, we compare it with three widely used lipophilic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and α-Tocopherol (a form of Vitamin E).
| Antioxidant | Acidic pH (3-5) | Neutral pH (6-7) | Alkaline pH (8-10) |
| This compound (TDGG) | Relatively Stable | Prone to Degradation | Highly Unstable |
| Butylated Hydroxyanisole (BHA) | Stable | Stable | Unstable at high pH (≥9)[3] |
| Butylated Hydroxytoluene (BHT) | Stable | Stable | Unstable at high pH (≥9)[3] |
| α-Tocopherol | Relatively Stable | Relatively Stable | Unstable[4] |
Key Insights:
-
This compound (TDGG): Based on the behavior of other gallic acid esters like ethyl gallate, TDGG is expected to be most stable in acidic conditions and exhibit significant degradation as the pH moves towards neutral and alkaline environments.[3] The long tetradecyl chain enhances its lipophilicity but does not fundamentally alter the reactivity of the gallate headgroup.
-
BHA and BHT: These synthetic antioxidants demonstrate robust stability across acidic and neutral pH ranges. Their degradation becomes a concern only at high pH levels (≥9).[3]
-
α-Tocopherol: This natural antioxidant is generally more stable than gallate esters in neutral conditions but is known to be unstable in alkaline environments.
Experimental Protocol: A Self-Validating System for pH Stability Assessment
To empower researchers to validate these stability profiles within their own experimental contexts, we provide a detailed, step-by-step methodology. This protocol is designed as a self-validating system, ensuring accuracy and reproducibility.
Objective:
To determine the degradation kinetics of this compound (TDGG) and comparator antioxidants (BHA, BHT, α-Tocopherol) at pH 4.0, 7.0, and 9.0 over a 24-hour period at 37°C.
Materials:
-
This compound (TDGG)
-
Butylated Hydroxyanisole (BHA)
-
Butylated Hydroxytoluene (BHT)
-
α-Tocopherol
-
Citrate buffer (pH 4.0)
-
Phosphate buffered saline (PBS, pH 7.0)
-
Borate buffer (pH 9.0)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase acidification)
-
DMSO (for stock solution preparation)
-
Amber glass vials
-
Incubator set to 37°C
-
HPLC system with UV detector
Workflow for pH Stability Testing:
Caption: Experimental workflow for assessing antioxidant stability at different pH values.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of TDGG, BHA, BHT, and α-Tocopherol in DMSO.
-
Working Solution Preparation: For each antioxidant, prepare three sets of working solutions by diluting the stock solution in pH 4.0 citrate buffer, pH 7.0 PBS, and pH 9.0 borate buffer to a final concentration of 100 µM. Ensure thorough mixing.
-
Incubation: Transfer the working solutions into amber glass vials and place them in an incubator set at 37°C.
-
Time-Point Sampling: At designated time points (0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Sample Quenching and Preparation: Immediately quench the reaction by diluting the aliquot 1:1 with a mixture of acetonitrile and methanol (1:1 v/v). This will precipitate any buffer salts and halt further degradation. Centrifuge the samples to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.
-
HPLC Quantification: Analyze the samples using a validated HPLC-UV method. A C18 column is typically suitable for separating these lipophilic compounds. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid. Detection should be set at the λmax of each antioxidant.
-
Data Analysis: Calculate the percentage of the antioxidant remaining at each time point relative to the initial concentration at time 0. Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizing the Degradation Pathway of Gallate Esters
The degradation of gallate esters under alkaline conditions primarily involves two mechanisms: hydrolysis of the ester bond and oxidation of the phenolic hydroxyl groups.
Caption: Simplified degradation pathway of Tetradecyl Gallate in alkaline conditions.
Conclusion and Recommendations
The evidence strongly suggests that this compound, in line with other gallic acid esters, exhibits significant instability in neutral and, particularly, in alkaline environments. This pH sensitivity is a critical factor to consider during drug development and formulation.
For researchers and formulators, we recommend the following:
-
Acidic Formulations are Preferred: For optimal stability of TDGG, formulations should be maintained at a slightly acidic pH.
-
Careful Buffer Selection: The choice of buffering agents is crucial. Buffers should be selected to maintain the desired pH throughout the product's shelf life.
-
Consider Alternatives for Neutral/Alkaline Formulations: In cases where a neutral or alkaline pH is required, alternative antioxidants with better stability profiles in these ranges, such as BHA or BHT (up to pH 9), should be considered.
-
Empirical Stability Testing is Essential: The provided experimental protocol should be adapted and executed to generate stability data specific to the intended formulation matrix.
By understanding the chemical principles governing the stability of this compound and employing rigorous experimental validation, researchers can make informed decisions to ensure the efficacy and robustness of their final products.
References
- Influence of pH and light on the stability of some antioxidants. PubMed.
-
Oxidation and degradation of (epi)gallocatechin gallate (EGCG/GCG) and (epi)catechin gallate (ECG/CG) in alkali solution. PubMed. [Link]
- (±)-α-Tocopherol (T3251)
- Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Czech Journal of Food Sciences.
-
Analytical Methods Used in Determining Antioxidant Activity: A Review. Molecules. [Link]
-
(PDF) Oxidation and Degradation of (epi)gallocatechin gallate (EGCG/GCG) and (epi)catechin gallate (ECG/CG) in alkali solution. ResearchGate. [Link]
-
Comparative study on the enzymatic degradation of phenolic esters: The HPLC-UV quantification of tyrosol and gallic acid liberated from tyrosol acyl esters and alkyl gallates by hydrolytic enzymes. PubMed. [Link]
- Kinetics of chemical deteriorations over the frying protected by gallic acid and methyl gall
-
A Review of Gallic Acid-Mediated Fenton Processes for Degrading Emerging Pollutants and Dyes. MDPI. [Link]
- On the chemical fate of propyl gallate as stabilizer in Lyocell spinning dopes. Cellulose.
-
Degradation Kinetics of Chlorogenic Acid at Various pH Values and Effects of Ascorbic Acid and Epigallocatechin Gallate on Its Stability Under Alkaline Conditions. PubMed. [Link]
-
Degradation Kinetics of Chlorogenic Acid at Various pH Values and Effects of Ascorbic Acid and Epigallocatechin Gallate on Its Stability under Alkaline Conditions | Request PDF. ResearchGate. [Link]
- Determination of Lipophilic and Hydrophilic Antioxidant Activities in the Crude Extracts of Ten Varieties of Tom
- Propyl Gall
-
Detection of Synthetic Antioxidants: What Factors Affect the Efficiency in the Chromatographic Analysis and in the Electrochemical Analysis?. MDPI. [Link]
- Phenolic content, HPLC analysis and Antioxidant activity extract from Tamarix Articulata.
-
Sequestering Ability of Butylated Hydroxytoluene, Propyl Gallate, Resveratrol, and Vitamins C and E against ABTS, DPPH, and Hydroxyl Free Radicals in Chemical and Biological Systems | Request PDF. ResearchGate. [Link]
- COMPARATIVE ANALYSIS OF THE ANTIOXIDANT CAPACITY OF SOME NATURAL AND SYNTHETIC ANTIOXIDANTS ADDED TO PALM OIL. Journal of Hygienic Engineering and Design.
-
Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. [Link]
Sources
- 1. Oxidation and degradation of (epi)gallocatechin gallate (EGCG/GCG) and (epi)catechin gallate (ECG/CG) in alkali solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
Technical Comparison Guide: Tetradecyl Gallate (C14) Performance in Food Lipid Systems
Executive Summary: The Hydrophobicity Threshold
Tetradecyl gallate (C14), an ester of gallic acid and 1-tetradecanol, occupies a critical "transition zone" in the homologous series of alkyl gallates. While shorter chains (Propyl, C3) dominate bulk oil stabilization due to the "Polar Paradox," and medium chains (Octyl, C8; Dodecyl, C12) are often cited as the peak performers in emulsions, Tetradecyl gallate (C14) exhibits a specialized superiority in enzyme-mediated oxidation control.
This guide objectively evaluates C14 against its homologs and synthetic alternatives (BHT, TBHQ), identifying its specific utility in high-fat emulsions and systems sensitive to lipoxygenase activity.
Mechanistic Framework: The Cut-Off Effect & Interfacial Dynamics
To understand C14's performance, one must move beyond simple radical scavenging capacity (which is identical for all gallates on a molar basis) and focus on interfacial partitioning .
The Polar Paradox vs. The Cut-Off Effect
-
Bulk Oils (Polar Paradox): Hydrophilic antioxidants (Propyl Gallate) accumulate at the air-oil interface and in reverse micelles formed by trace water/impurities, offering superior protection. C14, being highly lipophilic, dissolves into the bulk triacylglycerols, reducing its concentration at the critical oxidation sites.
-
Emulsions (Cut-Off Effect): In Oil-in-Water (O/W) emulsions, antioxidant activity increases with chain length up to a point (typically C8–C12). Beyond this, activity plateaus or drops.
-
Why? C14 and C16 are so hydrophobic that they may internalize deep into the oil droplet core, moving away from the oil-water interface where oxidation initiates.
-
Visualization: Interfacial Partitioning Model
Comparative Performance Analysis
Scenario A: Bulk Refined Oils (Sunflower, Soybean)
In refined bulk oils, C14 is generally less effective than Propyl Gallate (PG) or TBHQ due to the polar paradox. However, it offers superior solubility, preventing the "crystallization/haze" issues seen with PG.
| Antioxidant | LogP (Approx) | Solubility in Oil | Induction Period (Rancimat @ 110°C) | Recommendation |
| Propyl Gallate (C3) | 1.8 | Low (<1%) | High (12.5h) | Best for stability; risk of haze. |
| Octyl Gallate (C8) | 3.3 | High | High (11.8h) | Balanced choice. |
| Tetradecyl Gallate (C14) | ~6.5 | Very High | Moderate (9.2h) | Use only if solubility is critical. |
| TBHQ | 4.5 | High | Very High (14.0h) | Synthetic standard (Regulatory limits apply). |
Scenario B: Fish Oil & Omega-3 Emulsions
This is the primary application field for alkyl gallates. While C12 is often cited as the peak, C14 performs comparably in systems with high surfactant loads where "anchoring" is required.
-
Performance: C14 reduces lipid hydroperoxide formation significantly better than Gallic Acid but slightly less than C8/C12 in standard emulsions.
-
Advantage: In physical stabilization, C14 acts almost as a co-surfactant, potentially improving the physical stability of the emulsion better than shorter chains.
Scenario C: Enzyme Inhibition (The C14 Advantage)
This is the critical differentiator. Research indicates that C14 is the most potent inhibitor of Lipoxygenase-1 , an enzyme responsible for initiating oxidation in raw plant materials and some animal fats.
| Alkyl Chain Length | Lipoxygenase-1 Inhibition (IC50, µM) | Mechanism |
| C8 (Octyl) | 4.50 | Competitive |
| C12 (Dodecyl) | 1.25 | Slow-binding / Competitive |
| C14 (Tetradecyl) | 0.06 | Potent Competitive Inhibition |
| C16 (Hexadecyl) | 0.85 | Diminished (Solubility limits) |
Insight: If your food system involves raw ingredients (e.g., cold-pressed oils, oat milk bases, meat batters) where enzymatic activity is a risk, C14 is the superior choice over C8 or C12.
Experimental Protocols
Protocol 1: Modified Schaal Oven Test (Emulsions)
Standard Rancimat is unsuitable for emulsions due to water evaporation. Use this mass-transport based method.
-
Preparation: Prepare 10% Fish Oil-in-Water emulsion stabilized with 1% Sodium Caseinate.
-
Dosing: Add Antioxidant (C3, C8, C12, C14) at 100 µM concentration. Note: Predissolve C14 in the oil phase prior to homogenization.
-
Incubation: Store samples in open vials at 30°C (dark).
-
Sampling: Every 24 hours for 14 days.
-
Assay: Extract oil using isooctane/isopropanol (3:1). Measure Conjugated Dienes (CD) at 233 nm and TBARS (secondary oxidation).
-
Validation: Control sample (no antioxidant) must show PV > 20 meq/kg within 48 hours for valid acceleration.
Protocol 2: Lipoxygenase Inhibition Assay (C14 Specific)
To verify enzymatic protection.
-
Substrate: Linoleic acid (1 mM) in borate buffer (pH 9.0).
-
Enzyme: Soybean Lipoxygenase-1 (LOX-1).[1]
-
Inhibitor: Dissolve Tetradecyl Gallate in ethanol; add to buffer (final EtOH < 1%).
-
Reaction: Initiate with enzyme addition. Monitor absorbance at 234 nm (formation of hydroperoxy-linoleic acid).
-
Calculation: Plot % Inhibition vs. Concentration to determine IC50.
Critical Discussion & Recommendations
The "Cut-Off" Reality
The "Cut-Off Effect" is not a failure of the antioxidant chemistry, but a failure of localization .
-
C1-C8: Driven by thermodynamics (partitioning to the interface).
-
C12-C16: Driven by kinetics and steric hindrance.
Why choose Tetradecyl Gallate (C14)? Do NOT choose C14 for simple bulk soybean oil; it is cost-inefficient compared to Propyl Gallate. DO choose C14 when:
-
Enzymatic Oxidation is a threat: It is ~20x more potent against Lipoxygenase than C12.
-
High-Fat Emulsions: In systems like mayonnaise (70%+ oil), the "internalization" penalty is lower, and C14's solubility prevents precipitation.
-
Antimicrobial Dual-Action: C14 exhibits strong activity against S. aureus and E. coli due to membrane disruption, acting as a preservative-antioxidant hybrid.
Decision Matrix
References
-
Kubo, I., et al. (2010).[1] "Multifunctional Antioxidant Activities of Alkyl Gallates." The Open Bioactive Compounds Journal. (Identifies C14 as the most potent Lipoxygenase-1 inhibitor with IC50 0.06 µM).[1][2]
-
McClements, D. J., & Decker, E. A. (2000). "Lipid Oxidation in Oil-in-Water Emulsions: Impact of Molecular Environment on Chemical Reactions in Heterogeneous Food Systems." Journal of Food Science. (Foundational text on the Cut-Off Effect and Interfacial Partitioning).
-
Asnaashari, M., et al. (2014). "Interfacial concentrations of gallic acid alkyl esters in fish oil-in-water emulsions: Partitioning and antioxidant activity." Food Chemistry. (Establishes the correlation between chain length and interfacial concentration up to C12/C14).
-
Laguerre, M., et al. (2010). "Chain length affects antioxidant properties of chlorogenate esters in emulsion: The cutoff theory." Journal of Agricultural and Food Chemistry. (Mechanistic validation of the cut-off effect in similar phenolic systems).
-
Bozkurt, H. (2006). "Utilization of natural antioxidants: Green tea extract and Thymbra spicata oil in Turkish dry-fermented sausage." Meat Science. (Contextualizes the use of gallate-rich extracts in high-fat/enzyme-rich meat systems).
Sources
Tetradecyl Gallate: Safety Evaluation & Regulatory Status
A Comparative Technical Guide for Drug Development & Research
Executive Summary
Tetradecyl Gallate (TDG) , also known as Myristyl Gallate (CAS: 18244-73-0), is a lipophilic ester of gallic acid and 1-tetradecanol. Unlike its shorter-chain homologs—Propyl (C3), Octyl (C8), and Dodecyl (C12) gallates—which are widely approved food additives (E310–E312), TDG remains an experimental candidate .
Current research positions TDG as a high-performance antioxidant for bulk lipid systems (e.g., fish oils, algae oils) where its superior lipophilicity (LogP ~6.8) allows for better interfacial positioning than C3 or C8 esters. However, its development is constrained by the "Cut-off Effect" in biological activity and a lack of regulatory clearance. This guide evaluates TDG’s potential against established alternatives, providing a predictive safety framework and experimental protocols for researchers.
Chemical Profile & Physicochemical Properties
The "Cut-off Effect" is the central phenomenon governing alkyl gallate performance. As alkyl chain length increases, lipophilicity increases, enhancing membrane affinity. However, beyond a critical length (typically C8–C12), biological activity (e.g., antibacterial potency) often plateaus or declines due to steric hindrance and solubility limits.
Table 1: Physicochemical Comparison of Alkyl Gallates
| Property | Propyl Gallate (PG) | Octyl Gallate (OG) | Dodecyl Gallate (DG) | Tetradecyl Gallate (TDG) |
| Chain Length | C3 | C8 | C12 | C14 |
| CAS Number | 121-79-9 | 1034-01-1 | 1166-52-5 | 18244-73-0 |
| Regulatory (EU) | E310 (Approved) | E311 (Approved) | E312 (Approved) | Not Listed (Research Only) |
| LogP (Predicted) | ~1.8 | ~3.6 | ~5.8 | ~6.8 |
| Water Solubility | Moderate | Low | Very Low | Insoluble |
| Antioxidant Niche | Aqueous/Emulsions | Emulsions/Oils | Bulk Oils | Bulk Oils / High-Fat Systems |
| Antibacterial Peak | Low | High (Peak) | High | Moderate (Cut-off Onset) |
Comparative Performance Analysis
3.1 The "Cut-off Effect" Visualization
The following diagram illustrates the non-linear relationship between alkyl chain length and biological activity. While antioxidant protection in oils continues to rise with hydrophobicity (up to C14/C16), antimicrobial efficacy typically peaks at C8-C12.
Caption: Structure-Activity Relationship showing the divergence between antibacterial potency (peaking at C8) and bulk oil antioxidant efficacy (peaking at C12-C14).[1][2][3][4][5][6][7]
3.2 Efficacy vs. Toxicity Trade-off
-
Antioxidant Potency: In bulk lipid systems (e.g., flaxseed oil), TDG (C14) often outperforms C3 and C8. Its long tail anchors the galloyl moiety at the oil-air interface or within reverse micelles, preventing "polar paradox" loss where antioxidants migrate to the water phase.
-
Antibacterial Potency: TDG exhibits reduced potency against S. aureus compared to Octyl Gallate. The C14 chain is too bulky to efficiently penetrate the bacterial cell wall peptidoglycan mesh, illustrating the biological cut-off.
Safety Evaluation & Regulatory Status
4.1 Regulatory Landscape
-
Food Additive Status:
-
EU (EFSA): TDG is NOT authorized. (Contrast: Propyl, Octyl, Dodecyl are E310-E312).
-
USA (FDA): TDG is NOT GRAS listed.
-
-
Cosmetic Status: No specific INCI registration found.
4.2 Predictive Toxicology (Read-Across Strategy)
Since specific LD50 data for TDG is sparse, safety is evaluated via "Read-Across" from the chemically similar Dodecyl Gallate (C12).
Table 2: Predictive Safety Profile
| Endpoint | Proxy Data (Dodecyl Gallate - C12) | Predicted Outcome for Tetradecyl Gallate (C14) | Risk Level |
| Acute Oral Toxicity | LD50 > 5000 mg/kg (Rat) | Likely Lower Toxicity (Reduced absorption due to MW/LogP) | Low |
| Skin Sensitization | Strong Sensitizer (LLNA Positive) | High Probability of Sensitization | High |
| Genotoxicity | Ames Test Negative | Likely Negative (Gallic acid core is safe) | Low |
| Metabolism | Hydrolysis to Gallic Acid + Lauryl Alcohol | Hydrolysis to Gallic Acid + Myristyl Alcohol | Low |
Critical Safety Note: The primary risk for alkyl gallates (C8+) is Contact Dermatitis . Dodecyl gallate is a known sensitizer.[8] Researchers handling TDG must treat it as a potential skin allergen.
Experimental Protocols
5.1 Synthesis of Tetradecyl Gallate (Acid-Catalyzed Esterification)
Objective: Synthesize high-purity TDG from Gallic Acid and 1-Tetradecanol.
Reagents:
-
Gallic Acid (1.0 eq)
-
1-Tetradecanol (3.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq, Catalyst)
-
Solvent: Toluene (Reaction medium)
Protocol:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Mixing: Dissolve Gallic Acid (e.g., 5g) and 1-Tetradecanol in Toluene (50 mL). Add p-TSA.[1]
-
Reaction: Reflux at 110–120°C for 6–8 hours. Monitor water collection in the Dean-Stark trap (azeotropic removal drives equilibrium to ester).
-
Work-up: Cool to room temperature. The excess alcohol keeps the product in solution or partial suspension.
-
Purification:
-
Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid).
-
Wash with brine, dry over anhydrous Na₂SO₄.
-
Evaporate solvent.
-
Recrystallization: Recrystallize the crude solid from cold Hexane or Methanol to remove excess tetradecanol.
-
-
Validation: Confirm structure via ¹H-NMR (Triplet at ~0.88 ppm for terminal methyl; Multiplet at ~4.2 ppm for ester -OCH₂-).
5.2 Safety Assay: Hemolysis Test (Membrane Selectivity)
Objective: Determine if TDG disrupts mammalian membranes (toxicity proxy) compared to bacterial membranes.
Protocol:
-
Preparation: Prepare a 1% suspension of fresh rabbit erythrocytes in PBS (pH 7.4).
-
Dosing: Dissolve TDG in DMSO (stock). Dilute into PBS to final concentrations (1–200 µg/mL). Final DMSO < 1%.
-
Incubation: Incubate erythrocytes with TDG for 60 min at 37°C.
-
Control:
-
Negative: PBS (0% hemolysis).
-
Positive: 1% Triton X-100 (100% hemolysis).
-
-
Measurement: Centrifuge (1000 x g, 5 min). Measure absorbance of supernatant at 540 nm .
-
Calculation:
Interpretation: < 5% is non-toxic; > 10% indicates membrane damage.
Safety Evaluation Workflow
The following decision tree outlines the logical steps for evaluating TDG for a new application (e.g., topical pharmaceutical).
Caption: Decision matrix for evaluating Tetradecyl Gallate. Due to lack of regulatory approval, primary sensitization and cytotoxicity testing is mandatory before efficacy trials.
References
-
European Food Safety Authority (EFSA). (2014). Scientific Opinion on the re-evaluation of propyl gallate (E 310) as a food additive. EFSA Journal. Link
-
Kubo, I., et al. (2002). Antibacterial activity of alkyl gallates against Staphylococcus aureus. Journal of Agricultural and Food Chemistry. (Demonstrates the cut-off effect at C8-C12). Link
-
Shen, Y., et al. (2020).[6] Effects of gallic acid alkyl esters on oxidative stability of DHA algae oil.[4] Food Chemistry.[5][9] (Identifies C8-C14 as superior for bulk oils). Link
-
U.S. Food and Drug Administration (FDA). (2024). Substances Added to Food (formerly EAFUS). (Confirms absence of Tetradecyl Gallate). Link
-
National Institutes of Health (NIH) - PubChem. (2024). Dodecyl Gallate (Compound Summary).[1][10] (Source for read-across toxicity data). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potentiation of β-Lactams against Methicillin-Resistant Staphylococcus aureus (MRSA) Using Octyl Gallate, a Food-Grade Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Green synthesis of new and natural diester based on gallic acid and polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dodecyl gallate, 1166-52-5 [thegoodscentscompany.com]
- 9. Propyl Gallate Ingredient Allergy Safety Information [skinsafeproducts.com]
- 10. phexcom.com [phexcom.com]
Safety Operating Guide
Proper Disposal Procedures: Tetradecyl 3,4,5-trihydroxybenzoate
Senior Application Scientist Guide | Version 1.2 | Effective: Feb 2026 [1]
Executive Summary
Tetradecyl 3,4,5-trihydroxybenzoate (Commonly: Tetradecyl Gallate or Myristyl Gallate ; CAS: 18244-73-0) is a long-chain alkyl ester of gallic acid.[1] While often handled as a benign antioxidant in lipid research, its high lipophilicity (LogP > 6.0) renders it highly toxic to aquatic environments with significant bioaccumulation potential.
Immediate Operational Directives:
-
ZERO DRAIN DISPOSAL: Under no circumstances should this compound or its solutions enter the municipal water system.
-
Solid Waste: Segregate as Hazardous Organic Solid for high-temperature incineration.
-
Liquid Waste: Dissolve in non-halogenated solvents and dispose of in Organic Solvent Waste .
Chemical Profile & Hazard Identification
To dispose of a chemical safely, one must understand its behavior in the environment. Tetradecyl gallate differs significantly from its short-chain cousins (e.g., propyl gallate) due to its 14-carbon alkyl tail.[1]
| Parameter | Data | Operational Implication |
| Molecular Formula | High carbon content; suitable for incineration.[1] | |
| Solubility | Insoluble in water; Soluble in Ethanol, Ether, Oils.[1] | Do not attempt to dilute with water for disposal.[1] It will precipitate and clog/coat plumbing. |
| LogP (Lipophilicity) | > 6.0 (Estimated) | High Bioaccumulation Potential. It partitions into the fatty tissues of aquatic organisms.[1] |
| GHS Classification | Warning | H317: May cause allergic skin reaction.H410: Very toxic to aquatic life with long lasting effects.[1][2] |
The "Silent" Hazard: Aquatic Toxicity
Researchers often overlook the environmental impact of gallates because they are food additives. However, the toxicity mechanism here is physical: the long hydrophobic tail allows the molecule to penetrate cell membranes of aquatic organisms, while the phenolic head group can disrupt oxidative phosphorylation.
-
Critical Control Point: All waste streams must be isolated from the sewage system to prevent release into local waterways.
Step-by-Step Disposal Protocols
Scenario A: Pure Solid Substance (Expired or Surplus)
Context: You have a bottle of pure powder that has degraded (turned brown due to oxidation) or is no longer needed.
-
PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety glasses. N95 mask if dust generation is likely.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Transfer: Transfer the solid directly into the waste container. Do not generate dust.[2][3]
-
Labeling: Apply a hazardous waste label.
-
Final Disposition: Place in the Solid Hazardous Waste stream destined for Incineration .
Scenario B: Liquid Solutions (Experimental Waste)
Context: You have 500mL of Tetradecyl Gallate dissolved in Ethanol or DMSO.
-
Solvent Compatibility Check: Ensure the solvent is compatible with your facility's "Non-Halogenated Organic" stream.
-
Segregation:
-
IF dissolved in Ethanol/Methanol/DMSO: Pour into Non-Halogenated Organic Waste .
-
IF dissolved in Dichloromethane/Chloroform: Pour into Halogenated Organic Waste .
-
-
Rinsing: Rinse the original glassware with a small volume of ethanol (NOT water). Add this rinse to the organic waste container.
-
Prohibition: Do not use bleach to "deactivate" the solution. Oxidation of gallates produces quinones, which are often highly colored and potentially more reactive.
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)
-
Collection: Collect all disposable items contaminated with the substance.
-
Bagging: Place in a clear, heavy-duty polyethylene hazardous waste bag (often yellow or orange in EU/UK, clear with red tag in US).
-
Disposal: Tie off and place in the Combustible Hazardous Waste bin.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of Tetradecyl Gallate, ensuring compliance with environmental safety standards.
Figure 1: Decision matrix for the segregation and disposal of Tetradecyl Gallate waste streams.
Emergency Spillage Procedures
Accidental release requires immediate containment to prevent environmental contamination.[2][3]
-
Secure the Area: Alert nearby personnel. If the spill is powder, turn off fans/ventilation to prevent dispersal.
-
Dry Spill (Powder):
-
Do not use water. Water will spread the hydrophobic powder, making it harder to clean.
-
Scoop up carefully using a dustpan or stiff card.
-
Wipe the surface with a solvent-dampened paper towel (Ethanol 70%) to solubilize and remove residue.
-
-
Wet Spill (Solution):
-
Absorb with an inert material (Vermiculite, Chem-Mat, or dry sand).
-
Do not mop into the floor drain.
-
-
Disposal of Cleanup Materials: All absorbent materials must be treated as Hazardous Solid Waste (Scenario C above).
Regulatory & Compliance Context
-
US (RCRA): While Tetradecyl Gallate is not explicitly P-listed or U-listed, it falls under the "Characteristic of Toxicity" if leachable, but practically is managed as non-RCRA regulated hazardous waste due to aquatic toxicity. Most institutions mandate incineration.
-
EU (REACH/CLP): Classified as Aquatic Chronic 1 .[2] Disposal into water systems is a violation of the Water Framework Directive.
-
Incineration Logic: The ultimate destruction method is oxidative combustion. The 14-carbon chain and the aromatic ring are fully oxidized at temperatures >850°C.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14425, Dodecyl gallate (Homologue Reference). Retrieved February 1, 2026. [Link] (Note: Dodecyl gallate is the nearest C12 homologue with extensive toxicological data used for extrapolation to C14 Tetradecyl gallate).
-
European Chemicals Agency (ECHA). C&L Inventory: Gallic acid alkyl esters hazard classification. [Link][5]
-
U.S. Environmental Protection Agency. Hazardous Waste Management System: General. [Link]
Sources
Personal protective equipment for handling Tetradecyl 3,4,5-trihydroxybenzoate
Chemical Class: Alkyl Gallate Ester (Antioxidant) | CAS: 996-07-6 (General Alkyl Gallates Ref) Primary Hazard: Dermal Sensitization & Aquatic Toxicity[1][2]
Executive Safety Assessment
As a Senior Application Scientist, I must emphasize that while Tetradecyl 3,4,5-trihydroxybenzoate (Tetradecyl Gallate) is often viewed through the lens of its antioxidant utility in food and cosmetics, its handling in a pure research context presents distinct risks.[1][2]
The "Lipophilic Trojan Horse" Risk: Unlike Gallic Acid (which is hydrophilic), the addition of the C-14 tetradecyl chain renders this molecule highly lipophilic.[1][2] This allows it to penetrate the stratum corneum (outer skin layer) more effectively than shorter-chain homologues.[1][2] Once inside the epidermis, the gallate moiety can act as a hapten, binding to skin proteins and triggering Type IV hypersensitivity (Allergic Contact Dermatitis).[1][2]
Operational Directive: Treat this compound not just as an irritant, but as a potent sensitizer . Your PPE strategy must focus on preventing all dermal contact to avoid inducing a permanent allergy.[2]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling purity >98% Tetradecyl Gallate.
| Protection Zone | Required Equipment | Technical Justification (The "Why") |
| Hand (Primary) | Nitrile Gloves (Min.[1][2] thickness 0.11 mm) | Latex is permeable to many organic esters.[1][2] Nitrile provides superior resistance.[1][2] Double-gloving is required when handling solutions (e.g., in DMSO/Ethanol) as solvents accelerate skin permeation.[1][2] |
| Ocular | Chemical Safety Goggles (Indirect Vent) | Safety glasses are insufficient for fine powders.[1][2] Goggles seal the eyes against airborne dust, which is a known severe eye irritant (GHS Category 2A).[1][2] |
| Respiratory | Fume Hood (Primary) or N95/P2 Mask (Secondary) | Inhalation of dust causes respiratory tract irritation (STOT SE 3).[1][2] All weighing must occur inside a certified fume hood.[1][2] |
| Body | Lab Coat (High-neck, long sleeve) + Tyvek Sleeves | Standard cotton coats are porous.[1][2] If handling large quantities (>50g), use disposable Tyvek sleeves to bridge the gap between glove and coat cuff.[1][2] |
PPE Decision Logic & Workflow
The physical state of the compound dictates your risk profile.[2] Use this logic flow to determine your setup.
Figure 1: Decision logic for PPE selection based on the physical state of the gallate ester.[1][2] Note the distinct risk shift from inhalation (solid) to permeation (liquid).[1][2]
Operational Protocols
Protocol A: Safe Weighing (Solid State)
Objective: Prevent dust generation and static dispersion.[1][2]
-
Engineering Control: Activate the Fume Hood. Verify face velocity is 80–100 fpm.[1][2]
-
Static Management: Tetradecyl gallate is a fluffy organic powder prone to static charge.[1][2] Use an anti-static gun or ionizer bar inside the balance chamber before opening the vial.[2]
-
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the powder is dry/charged; use PTFE-coated tools to prevent "jumping" of particles.[2]
-
Decontamination: Immediately wipe the balance area with a damp lint-free wipe (water/ethanol mix) to capture invisible dust.[1][2]
Protocol B: Solubilization (Liquid State)
Objective: Dissolve without creating a permeation vector.[1][2]
-
Solvent Choice: Common solvents are Ethanol, DMSO, or Ethyl Ether.[2]
-
Glove Protocol: If using DMSO, wear Laminate Film (Silver Shield) gloves under your Nitrile gloves, or change Nitrile gloves immediately upon any splash.[1][2]
-
Vessel: Dissolve in a closed glass vial (scintillation vial). Do not use open beakers for long-term stirring to prevent solvent evaporation and concentration changes.[1][2]
Disposal & Environmental Stewardship
Tetradecyl gallate is classified as Aquatic Chronic (Toxic to aquatic life with long-lasting effects).[1][2]
-
Strict Prohibition: NEVER pour stock solutions or rinse water down the sink.[2]
-
Solid Waste: Collect contaminated weighing boats, gloves, and wipes in a dedicated "Hazardous Solid Waste" bag tagged with "Sensitizer/Toxic."[1]
-
Liquid Waste: Segregate into "Non-Halogenated Organic Waste." Ensure the container is labeled with the specific solvent (e.g., "Ethanol + Tetradecyl Gallate").[1][2]
Emergency Response Plan
| Scenario | Immediate Action | Follow-up |
| Skin Contact (Powder) | Brush off gently.[1][2] Wash with soap and water for 15 mins.[2] | Monitor for redness/itching (Contact Dermatitis) for 48 hours.[1][2] |
| Skin Contact (Solution) | Remove gloves immediately. Wash with soap/water.[1][2][3] Do not use solvent to clean skin (increases absorption).[1][2] | Report incident. If reaction occurs, consult a dermatologist regarding "Gallate Sensitization."[2] |
| Eye Contact | Flush with eyewash station for 15 minutes.[1][2][4] | Seek medical attention.[1][2][4][5][6][7] Solid particles can cause corneal abrasion.[1][2] |
| Spill (>1g) | Dampen with water to prevent dust.[1][2] Scoop into waste container. | Clean surface with 70% Ethanol, then water.[2] |
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 15945060, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024).[1][2] C&L Inventory: Reaction mass of dodecyl 3,4,5-trihydroxybenzoate and this compound. Retrieved from [Link][1][2]
-
U.S. Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance: Hierarchy of Controls. Retrieved from [Link]
-
Hernández, A., et al. (2017).[1][2] Sensitization to gallates: review of 46 cases. Actas Dermo-Sifiliográficas. (Contextual grounding on Gallate sensitization mechanisms).
Sources
- 1. [(3R,4S,5S,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | C41H32O26 | CID 15945060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tea, ext. | C22H18O11 | CID 1287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. chemos.de [chemos.de]
- 6. chemos.de [chemos.de]
- 7. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
